molecular formula C31H45FN4O10 B12395847 Z-LEVD-FMK

Z-LEVD-FMK

カタログ番号: B12395847
分子量: 652.7 g/mol
InChIキー: WGJLXPZGHLANRB-FAWUNYRSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F is a synthetic, cell-permeable peptidyl fluoromethylketone (FMK) designed to act as an irreversible caspase inhibitor. Its structure is based on the recognition sequence for caspases, a family of cysteine-dependent aspartate-specific proteases that play central roles in programmed cell death (apoptosis) and inflammation . The FMK group functions as an electrophilic warhead that covalently binds to the catalytic cysteine residue in the caspase active site, thereby permanently inactivating the enzyme . The compound features methoxy-protected aspartic and glutamic acid side chains, which can enhance its stability and cell permeability. As a tool for biochemical research, this inhibitor is valuable for elucidating the specific functions of caspases in various cell death pathways. Researchers can use it to inhibit caspase activity in cell-based assays to study the consequences of blocked apoptosis, which is a hallmark of cancer and other proliferative diseases . Furthermore, it can help dissect the role of caspases in inflammatory models, given their established function in the maturation of cytokines like IL-1β . The compound is related to other well-characterized caspase inhibitors, such as Z-LEHD-FMK and Z-DEVD-FMK, which have been critical in defining the substrate specificity and biological roles of different caspase family members (e.g., Group III caspases like caspase-8 and -9) . This reagent is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C31H45FN4O10

分子量

652.7 g/mol

IUPAC名

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate

InChI

InChI=1S/C31H45FN4O10/c1-18(2)14-23(35-31(43)46-17-20-10-8-7-9-11-20)29(41)33-21(12-13-25(38)44-5)28(40)36-27(19(3)4)30(42)34-22(24(37)16-32)15-26(39)45-6/h7-11,18-19,21-23,27H,12-17H2,1-6H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)/t21-,22-,23-,27-/m0/s1

InChIキー

WGJLXPZGHLANRB-FAWUNYRSSA-N

異性体SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1

正規SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1

製品の起源

United States

Foundational & Exploratory

Z-LEVD-FMK: A Technical Guide to its Mechanism of Action as a Caspase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Z-LEVD-FMK, a cell-permeable and irreversible inhibitor of caspase-4. The document elucidates its role in the context of endoplasmic reticulum (ER) stress-induced apoptosis, details its molecular interactions, and presents relevant experimental data and protocols. This guide is intended for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are investigating apoptosis and related signaling pathways.

Introduction

This compound (carbobenzoxy-L-leucyl-L-glutamyl-L-valyl-L-aspartic acid fluoromethyl ketone) is a synthetic peptide inhibitor that specifically targets caspase-4. Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis, or programmed cell death. This compound is a valuable tool for studying the specific roles of caspase-4 in cellular processes, particularly in the apoptotic pathway initiated by endoplasmic reticulum (ER) stress. Its cell-permeable nature allows for its use in in vitro cell culture experiments to dissect the signaling cascades involved in apoptosis.

Core Mechanism of Action

This compound functions as an irreversible inhibitor of caspase-4. Its mechanism of action is predicated on its peptide sequence (LEVD), which mimics the natural substrate recognition site of caspase-4. The fluoromethyl ketone (FMK) moiety at the C-terminus forms a covalent thioether linkage with the cysteine residue in the active site of the caspase, thereby irreversibly inactivating the enzyme.

The primary and most well-documented role of this compound is the inhibition of the endoplasmic reticulum (ER) stress-induced apoptotic pathway.[1]

The Endoplasmic Reticulum Stress Response and Apoptosis

The ER is a critical organelle responsible for protein folding and calcium homeostasis. Various cellular insults, such as the accumulation of unfolded or misfolded proteins, can lead to ER stress. In response, the cell activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER function. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[2][3]

Human caspase-4 (and its murine ortholog, caspase-12) is a key initiator caspase in ER stress-induced apoptosis.[4] Under conditions of sustained ER stress, pro-caspase-4, which is localized to the ER membrane, is activated through dimerization and auto-processing. Activated caspase-4 can then initiate a caspase cascade, leading to the activation of downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis.[1]

This compound, by irreversibly binding to and inhibiting caspase-4, effectively blocks this critical initiation step of ER stress-mediated apoptosis.

Quantitative Data

ParameterValueCell Line/SystemObserved EffectReference
Working Concentration2 ng/mLhRPE cellsInhibition of IL-1β-induced IL-8 production[1]
Working Concentration2 µMhRPE cellsInhibition of caspase-3 activity[1]
Working Concentration20 µM5C cellsComplete blockage of E2-induced PARP cleavage[1]
Working Concentration20 µM5C cellsReversal of E2-inhibited growth and prevention of apoptotic morphology[1]

Signaling Pathways

ER Stress-Induced Apoptosis Pathway and the Role of this compound

The following diagram illustrates the signaling cascade of ER stress-induced apoptosis and highlights the inhibitory action of this compound.

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Unfolded Proteins) Pro_Casp4 Pro-Caspase-4 ER_Stress->Pro_Casp4 Activation Casp4 Active Caspase-4 Pro_Casp4->Casp4 Pro_Casp3 Pro-Caspase-3 Casp4->Pro_Casp3 Cleavage & Activation Casp3 Active Caspase-3 Pro_Casp3->Casp3 PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP ZLEVD This compound ZLEVD->Casp4

Caption: ER Stress-Induced Apoptosis Pathway and this compound Inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Induction of ER Stress and Inhibition with this compound in Cell Culture

This protocol describes the induction of ER stress in a mammalian cell line and the assessment of apoptosis inhibition by this compound.

Materials:

  • Mammalian cell line (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • Prepare working solutions of the ER stress inducer and this compound in complete culture medium.

  • Pre-treat one set of cells with the desired concentration of this compound (e.g., 20 µM) for 1-2 hours. Another set should be treated with the vehicle control.

  • After the pre-treatment period, add the ER stress inducer to the this compound-treated and vehicle-treated cells. Include a control group with no treatment and a group with only the ER stress inducer.

  • Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours).

  • Harvest the cells by trypsinization, wash with cold PBS, and resuspend in the binding buffer provided with the apoptosis detection kit.

  • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis of Caspase Activation and PARP Cleavage

This protocol outlines the detection of key apoptotic markers by Western blot following treatment with an ER stress inducer and this compound.

Materials:

  • Cell lysates from the experiment described in 5.1

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against:

    • Cleaved Caspase-4

    • Cleaved Caspase-3

    • Cleaved PARP

    • A loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of each cell lysate using a protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and separate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the levels of cleaved caspases and PARP in each sample.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Analysis Analysis cluster_Results Results & Interpretation Start Seed Cells Pretreat Pre-treat with This compound or Vehicle Start->Pretreat Induce Induce ER Stress (e.g., Tunicamycin) Pretreat->Induce Incubate Incubate for Time Course Induce->Incubate Harvest Harvest Cells Incubate->Harvest Lysate Prepare Cell Lysates Harvest->Lysate Flow Flow Cytometry (Annexin V/PI) Harvest->Flow WB Western Blot (Caspases, PARP) Lysate->WB Quantify Quantify Apoptosis Flow->Quantify Protein Analyze Protein Levels WB->Protein Conclusion Draw Conclusions on Mechanism of Action Quantify->Conclusion Protein->Conclusion

Caption: Typical Experimental Workflow for Studying this compound.

Conclusion

This compound is a potent and specific tool for the investigation of caspase-4-mediated cellular processes. Its primary mechanism of action involves the irreversible inhibition of caspase-4, thereby blocking the initiation of the endoplasmic reticulum stress-induced apoptotic pathway. This technical guide provides a foundational understanding of its molecular interactions, its place in relevant signaling pathways, and generalized protocols for its experimental application. Further research to elucidate its precise inhibitory constants against a wider range of proteases will continue to refine its profile as a specific inhibitor. For professionals in drug development, this compound and its derivatives may offer therapeutic potential in diseases where ER stress-induced apoptosis plays a significant pathological role.

References

The Role of Z-LEVD-FMK in Endoplasmic Reticulum Stress-Induced Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum (ER) stress is an evolutionarily conserved response to the accumulation of unfolded or misfolded proteins in the ER lumen. While initially a pro-survival mechanism known as the Unfolded Protein Response (UPR) is activated to restore ER homeostasis, prolonged or overwhelming ER stress can trigger apoptosis. This process of ER stress-induced apoptosis is implicated in a variety of pathologies, including neurodegenerative diseases, diabetes, and cancer, making it a critical area of research for therapeutic intervention. A key mediator in the human ER stress-specific apoptotic pathway is caspase-4. Z-LEVD-FMK, a cell-permeable fluoromethylketone peptide, has emerged as a specific inhibitor of caspase-4, providing a valuable tool to dissect the molecular mechanisms of ER stress-induced cell death and to explore potential therapeutic strategies. This technical guide provides an in-depth overview of the role of this compound in ER stress-induced apoptosis, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The Unfolded Protein Response and Apoptotic Signaling

The UPR is initiated by three ER transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[1] Under non-stressed conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein). Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.[2]

  • IRE1 Pathway: Activated IRE1 possesses both kinase and endoribonuclease activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and degradation.[2] However, under prolonged ER stress, IRE1 can also recruit TNF receptor-associated factor 2 (TRAF2), leading to the activation of Apoptosis signal-regulating kinase 1 (ASK1) and subsequent c-Jun N-terminal kinase (JNK) signaling, which promotes apoptosis.[3]

  • PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER.[2] However, phosphorylated eIF2α selectively promotes the translation of Activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic factors, most notably C/EBP homologous protein (CHOP).[4] CHOP plays a central role in ER stress-induced apoptosis by downregulating the anti-apoptotic protein Bcl-2 and promoting the expression of pro-apoptotic proteins.[1]

  • ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its N-terminal cytosolic domain (ATF6f).[2] ATF6f then migrates to the nucleus and acts as a transcription factor to upregulate ER chaperones and components of ER-associated degradation (ERAD).[5] ATF6 can also contribute to the induction of CHOP.[1]

Prolonged activation of these pathways, particularly the PERK-eIF2α-ATF4-CHOP axis and the IRE1-TRAF2-JNK axis, can converge on the activation of the apoptotic cascade. A key event in ER stress-induced apoptosis in humans is the activation of caspase-4, which is localized to the ER membrane.[6] In rodents, the functional analog is caspase-12.[7][8][9] Activated caspase-4 can then cleave and activate downstream effector caspases, such as caspase-9 and caspase-3, leading to the execution of apoptosis.[6]

This compound: A Specific Inhibitor of Caspase-4

This compound (Benzyloxycarbonyl-Leu-Glu-Val-Asp-Fluoromethylketone) is a synthetic tetrapeptide that acts as a cell-permeable, irreversible inhibitor of caspase-4.[10][11] The peptide sequence LEVD mimics the cleavage site recognized by caspase-4, allowing this compound to bind to the active site of the enzyme. The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue of the caspase, leading to its irreversible inactivation. By specifically targeting caspase-4, this compound serves as a powerful tool to investigate the direct involvement of this caspase in ER stress-induced apoptosis, distinguishing it from other apoptotic pathways.[6]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the efficacy of this compound in inhibiting ER stress-induced apoptosis and related molecular events.

Cell LineER Stress InducerThis compound ConcentrationEffect on ApoptosisReference
Human Retinal Pigment Epithelial (hRPE) cellsTunicamycin (10 µM)2 µMReduced apoptosis by 62% at 24h and 53% at 48h (TUNEL assay)[3]
Human Retinal Pigment Epithelial (hRPE) cellsTunicamycin2 µMInhibited tunicamycin-induced apoptosis by 59% (ELISA)[3]
B-Chronic Lymphocytic Leukemia (B-CLL) cellsSpontaneous50 µMDecreased hypodiploid nuclei from 26.8% to 17.2%[12]
Neuroblastoma cellsER stress10 µMBlocks ER stress-induced apoptosis[13]
Jurkat T cellsER stress20 µMBlocks ER stress-induced apoptosis[13]
Cell LineER Stress InducerThis compound ConcentrationEffect on Molecular MarkersReference
Human Retinal Pigment Epithelial (hRPE) cellsTunicamycin2 µMInhibited caspase-3 activity[11]
5C cellsE220 µMCompletely blocked E2-induced PARP cleavage[11]
Human Retinal Pigment Epithelial (hRPE) cellsIL-1β (2 ng/mL)2 ng/mLInhibited IL-1β-induced IL-8 production[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in ER stress-induced apoptosis.

Induction of ER Stress in Cell Culture

Objective: To induce ER stress in cultured cells to study the subsequent apoptotic pathways.

Materials:

  • Cell culture medium appropriate for the cell line

  • Tunicamycin (stock solution in DMSO, e.g., 10 mg/mL)

  • Thapsigargin (stock solution in DMSO, e.g., 1 mM)

  • Phosphate-buffered saline (PBS)

  • Cultured cells in multi-well plates or flasks

Protocol:

  • Culture cells to the desired confluency (typically 70-80%).

  • Prepare working solutions of tunicamycin or thapsigargin in cell culture medium. Typical final concentrations for tunicamycin range from 2.5 to 10 µg/mL, and for thapsigargin from 0.1 to 1 µM.[1] The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.

  • Remove the existing culture medium from the cells.

  • Add the medium containing the ER stress inducer to the cells.

  • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • For experiments with this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 10-50 µM) for 1-2 hours before adding the ER stress inducer.

Western Blot Analysis of Apoptotic and ER Stress Markers

Objective: To detect the expression and cleavage of key proteins involved in ER stress and apoptosis, such as caspase-4, CHOP, and PARP.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-4, anti-CHOP, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL assay kit (commercial kits are recommended)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • Fluorescence microscope or flow cytometer

Protocol (General Steps, follow kit-specific instructions):

  • Culture and treat cells on coverslips or in multi-well plates.

  • Fix the cells with fixation solution.

  • Permeabilize the cells to allow entry of the labeling enzyme.

  • Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP).

  • If using indirect detection, incubate with a secondary detection reagent (e.g., fluorescently labeled anti-BrdU antibody).

  • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Mount the coverslips or analyze the plates using a fluorescence microscope or flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.

Caspase Activity Assay

Objective: To measure the enzymatic activity of specific caspases (e.g., caspase-4, caspase-3) in cell lysates.

Materials:

  • Caspase activity assay kit (fluorometric or colorimetric)

  • Cell lysis buffer provided in the kit

  • Fluorogenic or chromogenic caspase substrate (e.g., Ac-LEVD-AFC for caspase-4, Ac-DEVD-pNA for caspase-3)

  • Microplate reader (fluorometer or spectrophotometer)

Protocol (General Steps, follow kit-specific instructions):

  • Prepare cell lysates from treated and control cells using the provided lysis buffer.

  • Determine the protein concentration of the lysates.

  • Add equal amounts of protein to the wells of a microplate.

  • Add the caspase-specific substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA) using a microplate reader.

  • Calculate the fold-change in caspase activity relative to the untreated control.

Cell Viability Assay (MTT or WST-1)

Objective: To assess the overall viability of the cell population after treatment.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium-1) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)

  • Microplate reader (spectrophotometer)

Protocol (MTT Assay):

  • Seed cells in a 96-well plate and treat as described above.

  • After the treatment period, add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of ~570 nm.

  • Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways in ER stress-induced apoptosis and a typical experimental workflow for studying the effects of this compound.

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP sequesters IRE1 IRE1 ER_Stress->IRE1 activates PERK PERK ER_Stress->PERK activates ATF6 ATF6 ER_Stress->ATF6 activates BiP->IRE1 inhibits BiP->PERK inhibits BiP->ATF6 inhibits TRAF2 TRAF2 IRE1->TRAF2 eIF2a eIF2α PERK->eIF2a P ATF6f ATF6f (active) ATF6->ATF6f cleavage in Golgi ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK Caspase4 Pro-Caspase-4 JNK->Caspase4 activates Apoptosis Apoptosis JNK->Apoptosis ATF4 ATF4 eIF2a->ATF4 translates CHOP CHOP ATF4->CHOP induces CHOP->Caspase4 activates CHOP->Apoptosis ATF6f->CHOP induces Active_Caspase4 Active Caspase-4 Caspase4->Active_Caspase4 Caspase9 Pro-Caspase-9 Active_Caspase4->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Active_Caspase3->Apoptosis Z_LEVD This compound Z_LEVD->Active_Caspase4 inhibits

Caption: ER stress-induced apoptosis signaling pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Analysis Analysis cluster_Outcome Expected Outcome Cell_Culture 1. Cell Culture (e.g., Neuroblastoma, Jurkat) Treatment 2. Treatment Groups - Control - ER Stress Inducer (Tunicamycin/Thapsigargin) - this compound + ER Stress Inducer - this compound alone Cell_Culture->Treatment Viability 3a. Cell Viability Assay (MTT / WST-1) Treatment->Viability Apoptosis_Detection 3b. Apoptosis Detection (TUNEL Assay / Annexin V Staining) Treatment->Apoptosis_Detection Protein_Analysis 3c. Protein Analysis (Western Blot for Caspase-4, CHOP, PARP) Treatment->Protein_Analysis Caspase_Activity 3d. Caspase Activity Assay (Fluorometric) Treatment->Caspase_Activity Conclusion Demonstration of this compound's protective effect against ER stress-induced apoptosis Viability->Conclusion Apoptosis_Detection->Conclusion Protein_Analysis->Conclusion Caspase_Activity->Conclusion

Caption: A typical experimental workflow to investigate the role of this compound.

Conclusion

This compound is an indispensable tool for researchers investigating the intricate mechanisms of ER stress-induced apoptosis. Its specificity for caspase-4 allows for the precise dissection of this signaling pathway, distinguishing it from other cell death mechanisms. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for designing and executing experiments aimed at understanding the role of caspase-4 in various disease models and for the preclinical evaluation of caspase-4 inhibitors as potential therapeutic agents. As our understanding of the UPR and its pathological consequences continues to grow, the use of targeted inhibitors like this compound will be crucial in developing novel strategies to combat diseases driven by ER stress.

References

Z-LEVD-FMK: A Technical Guide to its Role in Modulating the Inflammasome Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inflammasome is a critical component of the innate immune system, serving as a platform for the activation of inflammatory caspases in response to pathogenic and sterile insults.[1] These multi-protein complexes are central to the host's defense, but their dysregulation is implicated in a wide range of inflammatory diseases. A key event in inflammasome signaling is the activation of caspases, a family of cysteine proteases that drive inflammation and programmed cell death.[2]

Z-LEVD-FMK is a synthetic, cell-permeable peptide that acts as an irreversible inhibitor of specific caspases.[3][4][5] Its utility in research lies in its ability to dissect the roles of these caspases in cellular signaling pathways, particularly the non-canonical inflammasome pathway. This document provides a detailed technical overview of this compound, its mechanism of action, its specific effects on the inflammasome, and protocols for its use in experimental settings.

Mechanism of Action

This compound is primarily recognized as an inhibitor of caspase-4.[3][4][5] The inhibitor is designed with a peptide sequence (LEVD) that is recognized by the active site of caspase-4. The fluoromethylketone (FMK) group forms an irreversible covalent bond with the cysteine residue in the catalytic site of the caspase, thereby permanently inactivating the enzyme.[6]

While this compound is most potent against caspase-4, it is important for researchers to be aware of potential off-target effects on other caspases, which may vary depending on the concentration used and the specific experimental system. Its activity is central to the study of the non-canonical inflammasome pathway, which is directly activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[7]

Effect on the Inflammasome Pathway

The inflammasome can be activated through two main pathways: the canonical and non-canonical pathways. This compound is particularly instrumental in studying the latter.

The Non-Canonical Inflammasome Pathway

The non-canonical inflammasome is defined by the direct sensing of intracellular LPS by caspase-4 (in humans) and its murine ortholog, caspase-11.[2][7] This interaction leads to the oligomerization and activation of caspase-4/11.

Activated caspase-4/11 has two primary downstream effects:

  • Cleavage of Gasdermin D (GSDMD): This is the crucial step for inducing pyroptosis, a highly inflammatory form of programmed cell death. The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that lead to cell lysis and the release of cellular contents, including pro-inflammatory cytokines.[8][9]

  • Activation of the NLRP3 Canonical Inflammasome: Caspase-4/11 activation can trigger the assembly and activation of the NLRP3 inflammasome, leading to the activation of caspase-1.[7] Caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[1]

This compound, by irreversibly inhibiting caspase-4, blocks these downstream events. This makes it an invaluable tool for confirming the involvement of the non-canonical pathway in an inflammatory response.

NonCanonical_Pathway cluster_cell Macrophage Cytosol LPS Intracellular LPS Casp4 Pro-Caspase-4 LPS->Casp4 binds ActiveCasp4 Active Caspase-4 Casp4->ActiveCasp4 activates GSDMD Gasdermin D (GSDMD) ActiveCasp4->GSDMD cleaves NLRP3 NLRP3 Inflammasome Activation ActiveCasp4->NLRP3 triggers ZLEVD This compound ZLEVD->ActiveCasp4 Inhibits GSDMD_N GSDMD N-terminus GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis forms pores Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Pro-IL-1β → IL-1β Casp1->IL1B cleaves

Fig 1. Inhibition of the Non-Canonical Inflammasome by this compound.
Distinguishing Pyroptosis from Apoptosis

While both are forms of programmed cell death, pyroptosis is inherently inflammatory, whereas apoptosis is generally non-inflammatory. This compound can help differentiate these pathways. For instance, in models of ER stress-induced cell death, this compound has been shown to block apoptosis, indicating a role for caspase-4 in this process as well.[3] In contrast, pan-caspase inhibitors like Z-VAD-FMK block both apoptosis and pyroptosis, but can also induce necroptosis under certain conditions, a complication that highlights the need for more specific inhibitors like this compound in certain contexts.[2][10][11]

Quantitative Data Summary

The efficacy of caspase inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound against caspase-4 can vary between studies and assay conditions, it is generally used at concentrations ranging from 10 µM to 50 µM in cell culture experiments to achieve effective inhibition.

Inhibitor Target(s) Typical Working Concentration (in vitro) Key Pathway(s) Inhibited Reference
This compound Caspase-4 (primary)10 - 50 µMNon-canonical Inflammasome, ER-Stress Apoptosis[3]
Ac-YVAD-CMK Caspase-110 - 50 µMCanonical Inflammasome[12]
Z-VAD-FMK Pan-caspase (except Caspase-2)10 - 100 µMCanonical & Non-canonical Inflammasomes, Apoptosis[2][13]
Z-IETD-FMK Caspase-810 - 20 µMExtrinsic Apoptosis, NLRP3 Inflammasome[14]
Z-DEVD-FMK Caspase-320 - 100 µMIntrinsic/Extrinsic Apoptosis, GSDME-mediated Pyroptosis[15]

Experimental Protocols

The following are generalized protocols for investigating the non-canonical inflammasome using this compound. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.

In Vitro Non-Canonical Inflammasome Activation and Inhibition

This protocol describes the induction of the non-canonical inflammasome in bone marrow-derived macrophages (BMDMs) and its inhibition by this compound.[16][17]

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • DMEM complete medium (with 10% FBS, 1% Pen-Strep)

  • Pam3CSK4 (TLR2 agonist for priming)

  • Lipopolysaccharide (LPS, from E. coli O111:B4)

  • This compound (stock solution in DMSO, e.g., 20 mM)

  • Opti-MEM reduced-serum medium

  • Reagents for downstream analysis (e.g., ELISA kits for IL-1β, LDH cytotoxicity assay kit, reagents for Western blotting)

Procedure:

  • Cell Seeding: Plate BMDMs in a 24-well plate at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.

  • Priming (Optional but recommended): Prime the cells with Pam3CSK4 (e.g., 1 µg/mL) for 4-6 hours in complete medium. This step upregulates the expression of inflammasome components.

  • Inhibitor Pre-treatment: Pre-incubate the cells with this compound (final concentration 20-50 µM) or a vehicle control (DMSO) for 30-60 minutes in Opti-MEM.

  • Activation: Transfect the cells with LPS (e.g., 2 µg/mL) using a transfection reagent (e.g., FuGENE HD) in Opti-MEM to deliver LPS to the cytosol. Incubate for 6-16 hours.

  • Sample Collection:

    • Carefully collect the cell culture supernatant for analysis of secreted IL-1β (ELISA) and LDH release (cytotoxicity assay).

    • Lyse the remaining cells in RIPA buffer for Western blot analysis of caspase-4 activation and GSDMD cleavage.

Experimental_Workflow cluster_workflow In Vitro Inflammasome Assay Workflow cluster_analysis Downstream Analysis Start Plate BMDMs Prime Prime with Pam3CSK4 (4-6h) Start->Prime Inhibit Pre-treat with This compound (30-60m) Prime->Inhibit Activate Transfect with Intracellular LPS (6-16h) Inhibit->Activate Collect Collect Supernatant & Cell Lysate Activate->Collect ELISA ELISA (IL-1β) Collect->ELISA LDH LDH Assay (Pyroptosis) Collect->LDH WB Western Blot (Casp-4, GSDMD) Collect->WB

Fig 2. General workflow for studying this compound's effect in vitro.
Downstream Readouts

A multifaceted approach is recommended to confirm inflammasome activation and its inhibition.[8][18]

  • ELISA: Measure the concentration of mature IL-1β in the supernatant. Inhibition by this compound should significantly reduce IL-1β release.

  • LDH Release Assay: Quantify lactate dehydrogenase (LDH) in the supernatant as a measure of pyroptotic cell death. This compound should reduce LDH release.

  • Western Blotting: Probe cell lysates for the cleaved (active) forms of caspase-4 and the N-terminal fragment of GSDMD. Successful inhibition will show a reduction in these cleaved products.

  • ASC Speck Visualization: In experiments involving canonical inflammasome activation, immunofluorescence can be used to visualize the formation of the ASC speck, a hallmark of inflammasome assembly.[16]

Conclusion

This compound is a potent and specific tool for the study of caspase-4-mediated inflammatory pathways. Its ability to irreversibly inhibit the primary sensor of the non-canonical inflammasome allows researchers to delineate the contribution of this pathway to various disease models, from bacterial infection to sterile inflammation. When used with appropriate controls and a comprehensive set of downstream analyses, this compound provides clear insights into the molecular mechanisms governing innate immunity and cell death.

References

Investigating Pyroptosis with Z-LEVD-FMK: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to microbial infections and other danger signals.[1][2] It is a critical component of the innate immune system, serving to eliminate infected cells and trigger a robust inflammatory response.[1][3] The morphological hallmarks of pyroptosis include cell swelling, membrane rupture (lysis), and the release of pro-inflammatory cytokines and cellular contents.[3][4] The central executioner of pyroptosis is the Gasdermin (GSDM) family of proteins, particularly Gasdermin D (GSDMD).[5][6] Inflammatory caspases cleave GSDMD, unleashing its N-terminal domain which oligomerizes and forms pores in the cell membrane, leading to cell death.[1][7]

Dysregulation of pyroptosis is implicated in a range of inflammatory diseases and cancers, making its signaling pathways attractive targets for therapeutic intervention.[5][8] This guide focuses on the non-canonical pyroptosis pathway and the use of Z-LEVD-FMK, a specific inhibitor, as a tool for its investigation.

Signaling Pathways of Pyroptosis

Pyroptosis is primarily activated through two distinct pathways: the canonical and non-canonical inflammasome pathways.

Canonical Pyroptosis Pathway

The canonical pathway is triggered by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs).[2][9] These signals lead to the assembly of a multi-protein complex called the inflammasome (e.g., NLRP3, AIM2).[1][10] The inflammasome recruits and activates pro-caspase-1, which then cleaves GSDMD to execute pyroptosis.[1][10] Activated caspase-1 also processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[4][10]

Canonical Pyroptosis Pathway cluster_0 Extracellular cluster_1 Cytosol cluster_2 Plasma Membrane PAMPs PAMPs / DAMPs (e.g., toxins, ATP) PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs->PRR Activates ASC ASC Adaptor PRR->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage & Activation GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves ProIL1b Pro-IL-1β / Pro-IL-18 Casp1->ProIL1b Cleaves GSDMD_N GSDMD N-Terminal (p30) GSDMD->GSDMD_N Pore GSDMD Pore Formation GSDMD_N->Pore Oligomerizes to form IL1b Mature IL-1β / IL-18 ProIL1b->IL1b Lysis Cell Lysis & Cytokine Release IL1b->Lysis Released via pore Pore->Lysis

Caption: Canonical Pyroptosis Pathway. (Max Width: 760px)
Non-Canonical Pyroptosis Pathway

The non-canonical pathway provides a defense mechanism against Gram-negative bacteria.[10] It is directly initiated by intracellular lipopolysaccharide (LPS), a component of the outer membrane of these bacteria.[2] In humans, LPS binds to caspase-4 and caspase-5, while in mice it binds to their ortholog, caspase-11.[2] This binding event triggers the oligomerization and activation of these caspases, which then cleave GSDMD to induce pyroptosis.[11][12][13] This pathway can also subsequently activate the NLRP3 inflammasome, leading to caspase-1 activation and cytokine maturation.[2][11]

Non-Canonical Pyroptosis Pathway cluster_0 Extracellular cluster_1 Cytosol cluster_2 Plasma Membrane Bacteria Gram-Negative Bacteria LPS Intracellular LPS Bacteria->LPS Releases Casp4511 Pro-Caspase-4/5 (Human) Pro-Caspase-11 (Mouse) LPS->Casp4511 Directly binds & Activates ActiveCasp4511 Active Caspase-4/5/11 Casp4511->ActiveCasp4511 GSDMD Gasdermin D (GSDMD) ActiveCasp4511->GSDMD Cleaves GSDMD_N GSDMD N-Terminal (p30) GSDMD->GSDMD_N Pore GSDMD Pore Formation GSDMD_N->Pore Oligomerizes to form NLRP3_activation NLRP3 Inflammasome Activation Lysis Pyroptotic Cell Lysis NLRP3_activation->Lysis (Leads to Caspase-1 activation & cytokine maturation) Pore->NLRP3_activation Pore->Lysis Z_LEVD This compound Z_LEVD->ActiveCasp4511 Inhibits

Caption: Non-Canonical Pyroptosis Pathway and this compound Inhibition. (Max Width: 760px)

This compound as an Investigational Tool

This compound is a cell-permeable, irreversible inhibitor specifically designed to target caspase-4.[14] The "LEVD" tetrapeptide sequence mimics the caspase-4 cleavage site, allowing the inhibitor to bind to the enzyme's active site. The fluoromethylketone (FMK) group then forms a covalent bond, permanently inactivating the caspase. While primarily known as a caspase-4 inhibitor, some studies suggest it may also inhibit caspase-1, a factor researchers must consider when designing experiments and interpreting results.[15][16]

Data Presentation: Specificity of Pyroptosis Inhibitors

For rigorous investigation, it is crucial to understand the specificity of the inhibitors used. This compound can be used alongside other inhibitors to dissect the specific caspase involvement in a given pyroptotic event.

Inhibitor Primary Target(s) Pathway(s) Inhibited Notes
This compound Caspase-4[14]Non-CanonicalMay show some inhibitory activity against Caspase-1 at higher concentrations.[15][16]
Ac-YVAD-CMK Caspase-1CanonicalA more specific inhibitor for the canonical inflammasome pathway.
Z-VAD-FMK Pan-Caspase (Caspase-1, 3, 4, 5, 7, 8, 11)[17][18][19]Canonical & Non-Canonical, ApoptosisBroad-spectrum inhibitor, useful as a general control for caspase-dependent cell death but lacks specificity.[17]

Experimental Protocols for Investigating Pyroptosis

This section provides a generalized workflow and detailed protocols for inducing non-canonical pyroptosis in macrophages and assessing its inhibition by this compound.

General Experimental Workflow

Experimental Workflow cluster_assays Assays start 1. Cell Culture (e.g., Bone Marrow-Derived Macrophages - BMDMs) pretreat 2. Pre-treatment (Vehicle vs. This compound at various concentrations) start->pretreat prime 3. Priming (e.g., low-dose LPS to upregulate pro-IL-1β) pretreat->prime induce 4. Induction (e.g., Transfection of LPS to access cytosol) prime->induce incubate 5. Incubation (Time-course analysis) induce->incubate collect 6. Sample Collection (Supernatant and Cell Lysate) incubate->collect analysis 7. Analysis collect->analysis ldh LDH Assay (Cell Lysis) analysis->ldh pi PI Staining (Membrane Permeability) analysis->pi elisa ELISA (IL-1β Secretion) analysis->elisa wb Western Blot (GSDMD & Caspase-4 Cleavage) analysis->wb

Caption: Workflow for studying pyroptosis inhibition. (Max Width: 760px)
Protocol 1: Induction of Non-Canonical Pyroptosis and Inhibition with this compound

This protocol describes inducing caspase-4/11-dependent pyroptosis in murine Bone Marrow-Derived Macrophages (BMDMs) by introducing LPS into the cytosol.

Materials:

  • Murine BMDMs

  • DMEM complete medium

  • Ultrapure LPS (from E. coli O111:B4)

  • Transfection reagent (e.g., FuGENE HD)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Opti-MEM reduced-serum medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate BMDMs in a 96-well plate (for LDH/ELISA) or 6-well plate (for Western Blot) at a density of 1x10^5 cells/well or 1x10^6 cells/well, respectively. Allow cells to adhere overnight.

  • Priming (Optional but Recommended): To measure subsequent IL-1β release, prime the cells with a low concentration of LPS (e.g., 100 ng/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β.

  • Inhibitor Pre-treatment: Remove the priming medium and wash cells with PBS. Add fresh medium containing this compound at desired concentrations (e.g., 1, 5, 10, 20 µM) or an equivalent volume of DMSO for the vehicle control. Incubate for 1-2 hours.

  • Induction: Prepare the LPS transfection mix according to the manufacturer's protocol (e.g., 1 µg LPS per 3 µL transfection reagent in Opti-MEM). Add the mix directly to the wells containing the inhibitor.

  • Incubation: Incubate the plate for the desired time period (e.g., 4, 8, 16 hours).

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant. Centrifuge to pellet any detached cells and debris. The clarified supernatant can be used for LDH and ELISA assays.

    • Cell Lysate: Wash the remaining adherent cells with cold PBS. Lyse the cells using RIPA buffer with protease inhibitors for Western blot analysis.

Protocol 2: Assessment of Pyroptosis

A. Lactate Dehydrogenase (LDH) Assay (Measuring Cell Lysis)

  • Use a commercially available colorimetric LDH cytotoxicity assay kit.

  • Transfer supernatant samples to a new 96-well plate.

  • Follow the kit's instructions to add the reaction mixture and measure absorbance (typically at 490 nm).

  • Calculate percent cytotoxicity relative to a maximum lysis control (cells treated with lysis buffer).

B. ELISA (Measuring IL-1β Secretion)

  • Use a commercially available mouse IL-1β ELISA kit.

  • Use the collected cell culture supernatants.

  • Follow the kit's protocol for sample incubation, antibody binding, and substrate development.

  • Measure absorbance and calculate the concentration of IL-1β based on a standard curve.

C. Western Blot (Measuring Protein Cleavage)

  • Measure the protein concentration of the cell lysates.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against:

    • GSDMD (to detect full-length ~53 kDa and cleaved N-terminal ~30 kDa fragments).[20]

    • Caspase-4 (human) or Caspase-11 (mouse) (to detect pro-form and cleaved, active fragments).

    • β-actin or GAPDH as a loading control.

  • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Data Interpretation and Presentation

Effective inhibition of non-canonical pyroptosis by this compound should result in a dose-dependent decrease in LDH release, IL-1β secretion, and the appearance of cleaved GSDMD-N terminal fragments.

Example Quantitative Data

The following table illustrates a potential outcome of an experiment investigating the dose-dependent effect of this compound on LPS-transfected BMDMs.

This compound [µM] LDH Release (% of Max) IL-1β Secretion (pg/mL)
0 (Vehicle)85.2 ± 5.61245 ± 98
171.4 ± 4.9988 ± 76
545.8 ± 3.1512 ± 55
1022.5 ± 2.5155 ± 21
2010.1 ± 1.845 ± 10
Unstimulated Control8.5 ± 1.535 ± 8

Data are represented as mean ± SD and are for illustrative purposes only.

Conclusion

This compound serves as a valuable chemical probe for dissecting the role of caspase-4/5/11 in the non-canonical pyroptosis pathway. By combining specific inhibitors with robust methods for inducing and quantifying pyroptosis—such as LDH assays, ELISAs, and Western blotting—researchers can precisely investigate the molecular mechanisms governing this critical innate immune response. Careful experimental design, including the use of appropriate controls and an awareness of potential off-target effects, is essential for generating clear and reliable data in the study of pyroptosis and the development of novel anti-inflammatory therapeutics.

References

Z-LEVD-FMK: A Technical Guide to Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of the caspase-4 inhibitor, Z-LEVD-FMK, when dissolved in Dimethyl Sulfoxide (DMSO). Understanding these parameters is critical for ensuring the accurate and effective use of this reagent in experimental settings.

Core Properties of this compound

This compound is a cell-permeable and irreversible inhibitor of caspase-4, a key enzyme involved in cellular stress responses and apoptosis.[1][2] The inhibitor's mechanism of action relies on the fluoromethyl ketone (FMK) group, which covalently binds to the catalytic site of the caspase, thereby inactivating it.[3][4] This specific inhibition allows for the targeted study of caspase-4's role in various signaling pathways, particularly those related to endoplasmic reticulum (ER) stress-induced apoptosis.[1][2]

Solubility in DMSO

This compound exhibits high solubility in DMSO. However, to achieve optimal dissolution and maintain the integrity of the compound, adherence to best practices is essential.

Key Recommendations for Dissolution:

  • Use High-Purity DMSO: It is crucial to use newly opened, anhydrous, and high-purity (>99.9%) DMSO for preparing stock solutions.[1][5] Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1][6]

  • Ultrasonication: In cases where the compound does not readily dissolve, brief ultrasonication can be employed to facilitate the process.[1]

  • Proper Storage of DMSO: To prevent moisture absorption, DMSO should be stored in a tightly sealed container in a dry environment.

Quantitative Solubility Data:

ParameterValueNotes
Maximum Solubility in DMSO 125 mg/mL (191.51 mM)May require ultrasonication to achieve.[1]

Stability of this compound in DMSO

Once dissolved in DMSO, the stability of the this compound stock solution is dependent on the storage temperature. To prevent degradation and ensure experimental reproducibility, it is imperative to follow the recommended storage conditions.

Key Recommendations for Storage:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, the DMSO stock solution should be aliquoted into single-use volumes immediately after preparation.[1][3][4]

  • Protection from Light: While not explicitly stated in the provided results, it is a general best practice to protect solutions of light-sensitive compounds from direct light exposure.

  • Equilibration to Room Temperature: Before opening, allow the frozen aliquots to equilibrate to room temperature to prevent condensation from introducing moisture into the stock solution.[5]

Storage Stability Data:

Storage TemperatureStability Duration
-80°C Up to 6 months
-20°C Up to 1 month
4°C Up to 2 weeks

Note: These durations are based on information from various suppliers and should be considered as guidelines. For critical applications, it is advisable to use freshly prepared solutions.

Experimental Protocols

While specific protocols for determining solubility and stability were not detailed in the provided search results, the following are generalized but detailed methodologies for the preparation and use of this compound in a research context.

Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent use in cell culture or other assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (>99.9%)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required amount of DMSO: Based on the desired stock concentration (e.g., 20 mM), calculate the volume of DMSO needed to dissolve a specific mass of this compound.

  • Equilibrate reagents: Allow the this compound powder and DMSO to reach room temperature before use.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for brief intervals until the solution is clear.

  • Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on cell viability, often in the context of an apoptotic stimulus. This protocol is adapted from general methodologies for similar caspase inhibitors.[7][8][9]

Materials:

  • Cells of interest cultured in appropriate medium

  • This compound stock solution in DMSO

  • Apoptosis-inducing agent (e.g., staurosporine, tunicamycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well plate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound. A vehicle control (DMSO only) should be included. For studies on the inhibition of apoptosis, co-incubate with an apoptosis-inducing agent.

  • Incubation: Incubate the plate for a period determined by the specific experimental design.

  • MTT Addition: Add MTT labeling reagent to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a multi-well spectrophotometer. The absorbance is directly proportional to the number of viable cells.

Visualizations

Mechanism of Caspase Inhibition by this compound

G cluster_0 Caspase-4 Active Site cluster_1 Inhibitor cluster_2 Inhibition Caspase Caspase-4 (with Cysteine residue) Covalent_Bond Irreversible Covalent Bond Formation Caspase->Covalent_Bond Reacts with Z_LEVD_FMK This compound FMK_group Fluoromethylketone (FMK) Group Z_LEVD_FMK->FMK_group Peptide_moiety Peptide Moiety (LEVD) Z_LEVD_FMK->Peptide_moiety Z_group Z-group (Carbobenzoxy) Z_LEVD_FMK->Z_group Z_LEVD_FMK->Covalent_Bond Targets Inactivated_Caspase Inactive Caspase-4 Covalent_Bond->Inactivated_Caspase Results in G start Start prepare_stock Prepare this compound Stock Solution in DMSO start->prepare_stock seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat Cells with This compound prepare_stock->treat_cells induce_apoptosis Induce Apoptosis (e.g., with Tunicamycin) seed_cells->induce_apoptosis induce_apoptosis->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Endpoint Assay (e.g., Caspase Activity, Cell Viability) incubate->assay analyze Data Analysis and Interpretation assay->analyze end End analyze->end G start Received this compound (Lyophilized Powder) dissolve Dissolve in High-Purity, Anhydrous DMSO start->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot storage_decision Intended Storage Duration? aliquot->storage_decision short_term Store at -20°C (Up to 1 month) storage_decision->short_term < 1 Month long_term Store at -80°C (Up to 6 months) storage_decision->long_term > 1 Month use Use in Experiment short_term->use long_term->use

References

An In-depth Technical Guide to the Initial Studies of Z-LEVD-FMK in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies involving Z-LEVD-FMK, a cell-permeable and irreversible caspase-4 inhibitor. It details its mechanism of action, particularly in the context of Endoplasmic Reticulum (ER) stress-induced apoptosis, summarizes key quantitative findings from foundational research, and offers detailed experimental protocols for its application in cancer cell line studies.

Introduction to this compound

This compound is a specific peptide inhibitor targeting caspase-4. Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. While caspases-3, -8, and -9 are well-studied in the context of apoptosis, caspase-4 (and its murine ortholog, caspase-11) is primarily associated with the inflammatory response and apoptosis initiated by ER stress. Initial studies have utilized this compound as a critical tool to investigate the specific role of caspase-4 in cancer cell death, revealing its potential to block ER stress-induced apoptotic pathways[1].

Mechanism of Action: Caspase-4 in ER Stress-Induced Apoptosis

Endoplasmic Reticulum (ER) stress occurs when the protein folding capacity of the ER is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring homeostasis. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic signal.

Caspase-4 is localized to the ER membrane and is a key initiator caspase in the ER stress-specific apoptotic pathway. Upon severe ER stress, pro-caspase-4 is activated through autoproteolytic cleavage. Activated caspase-4 can then directly cleave and activate downstream executioner caspases, such as caspase-3, leading to the execution of apoptosis, characterized by events like Poly (ADP-ribose) polymerase (PARP) cleavage and morphological changes[1]. This compound irreversibly binds to the active site of caspase-4, preventing its activation and blocking the downstream apoptotic cascade.

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) ProCasp4 Pro-Caspase-4 ER_Stress->ProCasp4 UPR Activation Casp4 Active Caspase-4 ProCasp4->Casp4 Autocleavage ProCasp3 Pro-Caspase-3 Casp4->ProCasp3 Cleavage Casp3 Active Caspase-3 ProCasp3->Casp3 Activation PARP PARP Casp3->PARP Cleavage DNA_Frag DNA Fragmentation Casp3->DNA_Frag Activation of Caspase-Activated DNase Z_LEVD This compound Z_LEVD->Casp4 Inhibition cPARP Cleaved PARP Apoptosis Apoptosis cPARP->Apoptosis DNA_Frag->Apoptosis

Caption: ER Stress-Induced Apoptosis Pathway and this compound Inhibition.

Quantitative Data from Initial Studies

The following table summarizes quantitative data from early research on this compound in cellular models. The primary focus has been on its ability to inhibit specific apoptotic and inflammatory markers.

Cell Line/ModelInducing AgentThis compound ConcentrationIncubation TimeObserved EffectReference
5C Cells (Breast Cancer)Estradiol (E₂)20 µM96 hoursCompletely blocked E₂-induced PARP cleavage and reversed E₂-inhibited cell growth.[1]
hRPE CellsInterleukin-1β (IL-1β)2 ng/mL30 minutesInhibited IL-1β-induced Interleukin-8 (IL-8) production.[1]
hRPE CellsNot Specified2 µMNot SpecifiedInhibited caspase-3 activity.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon initial findings. Below are standard protocols for key experiments used to characterize the effects of this compound.

This protocol is used to detect the cleavage of PARP, a hallmark of caspase-mediated apoptosis.

  • Cell Seeding and Treatment:

    • Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Pre-incubate cells with this compound (e.g., 20 µM) or vehicle control (DMSO) for 1-2 hours.

    • Add the apoptosis-inducing agent (e.g., an ER stressor like tunicamycin or the compound of interest) and incubate for the desired period (e.g., 24-48 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Separate proteins on a 10% or 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against PARP (which detects both full-length ~116 kDa and cleaved ~89 kDa fragments) overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., β-Actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the full-length PARP band and an increase in the cleaved fragment indicate apoptosis.

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours before adding the cytotoxic or growth-inhibiting agent. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Visualized Workflows and Relationships

Experimental_Workflow cluster_assays Endpoint Assays start Start: Select Cancer Cell Line culture Culture Cells to 70-80% Confluency start->culture treat Treatment Groups: 1. Vehicle Control 2. Apoptotic Inducer 3. This compound + Inducer 4. This compound Alone culture->treat incubate Incubate for Defined Time Period treat->incubate viability Cell Viability Assay (MTT, CCK-8) incubate->viability Harvest Cells western Western Blot (PARP, Caspase-3 Cleavage) incubate->western Harvest Cells facs Flow Cytometry (Annexin V/PI Staining) incubate->facs Harvest Cells analyze Data Analysis and Interpretation viability->analyze western->analyze facs->analyze end Conclusion analyze->end

Caption: General experimental workflow for evaluating this compound effects.

Caspase_Inhibitors Inhibitors Caspase Inhibitor Classes | Target Specificity ZVAD Z-VAD-FMK Pan-Caspase (Broad Spectrum) Pathways Apoptotic Pathways Extrinsic Intrinsic (Mitochondrial) ER Stress Execution Phase ZVAD->Pathways Inhibits All ZLEVD This compound Caspase-4 (ER Stress) ZLEVD->Pathways:f3 Specific To ZIETD Z-IETD-FMK Caspase-8 (Extrinsic Pathway) ZIETD->Pathways:f1 Specific To ZLEHD Z-LEHD-FMK Caspase-9 (Intrinsic Pathway) ZLEHD->Pathways:f2 Specific To ZDEVD Z-DEVD-FMK Caspase-3 (Executioner) ZDEVD->Pathways:f4 Specific To

Caption: Specificity of this compound compared to other caspase inhibitors.

Conclusion and Future Directions

Initial studies establish this compound as a specific inhibitor of caspase-4, making it an invaluable pharmacological tool for dissecting the ER stress-induced apoptotic pathway in cancer cells. The finding that it can block PARP cleavage and reverse growth inhibition in specific cancer models highlights the therapeutic potential of targeting the caspase-4 pathway[1].

Future research should focus on:

  • Screening: Evaluating the efficacy of this compound across a broader panel of cancer cell lines from different tissues to identify tumors particularly dependent on the ER stress pathway for survival or death.

  • Combination Therapies: Investigating potential synergistic effects when combining this compound with conventional chemotherapeutics or targeted agents that are known to induce ER stress.

  • In Vivo Studies: Progressing to animal models to assess the safety, pharmacokinetics, and anti-tumor efficacy of targeting caspase-4 in a complex biological system.

This guide serves as a foundational resource for researchers aiming to explore the role of caspase-4 and the potential of this compound in the field of oncology.

References

The Role of Z-LEVD-FMK in Non-Canonical Inflammasome Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system employs a sophisticated network of sensors to detect invading pathogens and initiate a rapid inflammatory response. The non-canonical inflammasome is a critical component of this defense, specifically recognizing intracellular lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][3] This pathway is independent of the canonical Toll-like receptor 4 (TLR4) signaling that detects extracellular LPS.[3] Activation of the non-canonical inflammasome culminates in a pro-inflammatory form of cell death known as pyroptosis and the release of potent inflammatory cytokines, such as interleukin-1β (IL-1β).[2][4] Central to this pathway are the inflammatory caspases: caspase-4 and caspase-5 in humans, and their murine ortholog, caspase-11.[2][4] Given their pivotal role, these caspases represent attractive targets for therapeutic intervention in diseases driven by excessive inflammation, such as sepsis. This technical guide provides an in-depth exploration of the non-canonical inflammasome pathway and the utility of the inhibitor Z-LEVD-FMK as a tool to probe its function.

The Non-Canonical Inflammasome Signaling Pathway

The non-canonical inflammasome is activated by the direct binding of cytosolic LPS to the caspase recruitment domain (CARD) of caspase-4/5 in humans or caspase-11 in mice.[5] This interaction triggers the oligomerization and auto-activation of these caspases. Once active, caspase-4/5/11 cleaves Gasdermin D (GSDMD), a key downstream effector.[2][4] This cleavage event unleashes the N-terminal domain of GSDMD, which oligomerizes and inserts into the plasma membrane to form pores.[2] These pores disrupt the cell's ionic balance, leading to cell swelling and eventual lysis in a process termed pyroptosis.[2] The GSDMD pores also serve as a conduit for the release of mature IL-1β, although the maturation of pro-IL-1β itself is dependent on the canonical NLRP3 inflammasome, which is activated downstream of the non-canonical pathway.[2][4]

This compound is a cell-permeable, irreversible inhibitor that preferentially targets caspase-4.[1][3] The peptide sequence LEVD mimics the cleavage site recognized by caspase-4, allowing the fluoromethylketone (FMK) group to covalently bind to the active site of the enzyme, thereby blocking its proteolytic activity. By inhibiting caspase-4, this compound can effectively block the downstream events of the non-canonical inflammasome pathway, including GSDMD cleavage, pyroptosis, and subsequent IL-1β release.

NonCanonical_Inflammasome cluster_extracellular Extracellular Space cluster_cytosol Cytosol Gram-negative Bacteria Gram-negative Bacteria LPS LPS Gram-negative Bacteria->LPS Release pro_Caspase4_5 pro-Caspase-4/5 LPS->pro_Caspase4_5 Direct Binding Caspase4_5 Active Caspase-4/5 pro_Caspase4_5->Caspase4_5 Oligomerization & Auto-activation GSDMD Gasdermin D (GSDMD) Caspase4_5->GSDMD Cleavage NLRP3_Inflammasome NLRP3 Inflammasome Activation Caspase4_5->NLRP3_Inflammasome GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N IL1b Mature IL-1β GSDMD_N->IL1b Release Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Induces pro_IL1b pro-IL-1β pro_IL1b->IL1b Z_LEVD_FMK This compound Z_LEVD_FMK->Caspase4_5 Inhibits NLRP3_Inflammasome->pro_IL1b Leads to cleavage of

Non-canonical inflammasome signaling pathway.

Quantitative Data: this compound Inhibition Profile

InhibitorTarget CaspaseIC50Comments
This compoundCaspase-4Not specified in reviewed literaturePrimarily known as a caspase-4 inhibitor.
Caspase-5Not specified in reviewed literaturePotential for inhibition due to sequence similarity.
Caspase-11Not specified in reviewed literatureMurine ortholog of human caspase-4/5.
Caspase-3~2 µM[1]Demonstrates some off-target effects.

Note: Specific IC50 values for this compound against caspases-4, -5, and -11 are not consistently reported in the reviewed scientific literature. Researchers should empirically determine the optimal concentration for their specific experimental system to ensure maximal inhibition of the target caspase while minimizing off-target effects.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in non-canonical inflammasome activation.

Intracellular Delivery of LPS to Macrophages

To trigger the non-canonical inflammasome, LPS must be delivered to the cytosol of macrophages. This can be achieved through transfection using lipid-based reagents.

Materials:

  • THP-1 monocytes or other suitable macrophage cell line

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ LTX Reagent with PLUS™ Reagent (or similar transfection reagent)

  • Highly purified LPS from a Gram-negative bacterium (e.g., E. coli O111:B4)

  • Sterile, nuclease-free water

Procedure:

  • Cell Seeding and Differentiation (for THP-1 cells):

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed them in the desired culture plates (e.g., 24-well plates) at an appropriate density.

    • Add PMA to the culture medium at a final concentration of 50-100 ng/mL.

    • Incubate for 48-72 hours to allow for differentiation. The cells will become adherent and develop a macrophage-like morphology.

    • After differentiation, replace the PMA-containing medium with fresh, complete culture medium and allow the cells to rest for 24 hours before transfection.

  • LPS Transfection:

    • On the day of transfection, ensure the differentiated macrophages are healthy and 70-90% confluent.

    • For each well to be transfected, prepare the following solutions in separate sterile tubes:

      • Solution A (DNA): Dilute 1-2 µg of LPS in 100 µL of Opti-MEM™. Mix gently.

      • Solution B (Lipofectamine): Dilute 2-3 µL of Lipofectamine™ LTX Reagent in 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

    • Combine Solution A and Solution B. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of LPS-lipid complexes.

    • Carefully add the 200 µL of the LPS-lipid complex mixture dropwise to each well containing the differentiated macrophages in complete medium.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells for 4-6 hours at 37°C in a 5% CO₂ incubator. After the incubation period, the medium can be replaced with fresh medium if desired, and the cells can be treated with inhibitors like this compound before or during the LPS transfection as per the experimental design.

Analysis of GSDMD Cleavage by Western Blot

Detection of the cleaved N-terminal fragment of GSDMD is a hallmark of non-canonical inflammasome activation.

Materials:

  • LPS-transfected macrophages

  • This compound

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease inhibitor cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against GSDMD (that recognizes both full-length and the cleaved N-terminal fragment)

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • After the desired incubation time with LPS and/or this compound, aspirate the culture medium.

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against GSDMD overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. The full-length GSDMD will appear at ~53 kDa, and the cleaved N-terminal fragment will be at ~31 kDa.

    • Probe the same membrane for a loading control to ensure equal protein loading.

Measurement of IL-1β Release by ELISA

Quantification of mature IL-1β in the cell culture supernatant is a key indicator of inflammasome-mediated inflammation.

Materials:

  • Cell culture supernatants from LPS-transfected macrophages (with or without this compound treatment)

  • Human IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • 96-well ELISA plate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (as provided in the kit)

  • Microplate reader

Procedure:

  • Plate Preparation:

    • Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer.

    • Incubate overnight at 4°C.

    • The next day, wash the plate three times with wash buffer.

    • Block the plate with blocking buffer for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Prepare a standard curve using the recombinant IL-1β standard provided in the kit.

    • Add 100 µL of standards and cell culture supernatants (undiluted or diluted as necessary) to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the inhibitory effect of this compound on non-canonical inflammasome activation.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_results Data Interpretation start Seed and Differentiate THP-1 Macrophages treatment Pre-treat with this compound (or vehicle control) start->treatment transfection Transfect with LPS treatment->transfection incubation Incubate for 4-6 hours transfection->incubation collect Collect Supernatant and Cell Lysate incubation->collect elisa IL-1β ELISA (from supernatant) collect->elisa western GSDMD Cleavage Western Blot (from lysate) collect->western caspase_assay Caspase-4 Activity Assay (from lysate) collect->caspase_assay interpretation Compare this compound treated vs. vehicle control elisa->interpretation western->interpretation caspase_assay->interpretation

Workflow for studying this compound's effect.

Conclusion

The non-canonical inflammasome represents a critical arm of the innate immune response to Gram-negative bacteria. The specific caspase-4 inhibitor, this compound, serves as an invaluable tool for dissecting the molecular mechanisms of this pathway. By employing the detailed protocols and understanding the signaling cascade outlined in this guide, researchers and drug development professionals can effectively investigate the role of caspase-4 in inflammatory processes and explore its potential as a therapeutic target. Careful consideration of inhibitor specificity and optimization of experimental conditions are paramount for obtaining robust and reproducible data in this exciting field of immunology.

References

The Impact of Z-LEVD-FMK on Cytokine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Z-LEVD-FMK as a modulator of cytokine release, with a specific focus on its interaction with the non-canonical inflammasome pathway. By providing a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols, and a structured presentation of available data, this document serves as a valuable resource for professionals engaged in inflammation research and the development of novel therapeutics.

Introduction to this compound and Caspase-4

This compound is a cell-permeable, irreversible inhibitor of caspase-4. Caspases, a family of cysteine-aspartic proteases, are central to cellular processes such as apoptosis and inflammation. Caspase-4, in particular, is a key player in the non-canonical inflammasome pathway, an innate immune signaling cascade that responds to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of this pathway leads to the maturation and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis. Given its role in inhibiting a critical initiator of this inflammatory cascade, this compound is a vital tool for studying the intricacies of the non-canonical inflammasome and its downstream consequences.

Mechanism of Action: The Non-Canonical Inflammasome Pathway

The non-canonical inflammasome pathway is initiated by the direct binding of intracellular LPS to the caspase recruitment domain (CARD) of caspase-4 (in humans) or its murine ortholog, caspase-11. This interaction triggers the oligomerization and autoproteolytic activation of caspase-4. Activated caspase-4 then executes its downstream effects through two primary mechanisms:

  • Cleavage of Gasdermin D (GSDMD): Activated caspase-4 cleaves GSDMD, a member of the gasdermin protein family. This cleavage event liberates the N-terminal domain of GSDMD, which then oligomerizes and inserts into the cell membrane to form pores. These pores disrupt the ionic gradient of the cell, leading to cell swelling, lysis (pyroptosis), and the release of intracellular contents, including mature cytokines.

  • Processing of Pro-inflammatory Cytokines: Caspase-4 can directly cleave pro-IL-18 to its mature, active form. The release of mature IL-1β, however, is often a secondary effect. The potassium efflux resulting from GSDMD pore formation can activate the NLRP3 inflammasome, a component of the canonical inflammasome pathway. This leads to the activation of caspase-1, which is the primary enzyme responsible for processing pro-IL-1β into its active form.

This compound exerts its inhibitory effect by covalently binding to the active site of caspase-4, thereby preventing its autoproteolytic activation and its ability to cleave downstream substrates like GSDMD and pro-IL-18.

NonCanonical_Inflammasome cluster_extracellular Extracellular Space cluster_cytosol Cytosol LPS_ext LPS LPS_intra Intracellular LPS LPS_ext->LPS_intra Internalization pro_caspase4 Pro-Caspase-4 LPS_intra->pro_caspase4 Direct Binding & Activation caspase4 Activated Caspase-4 pro_caspase4->caspase4 Oligomerization & Autocleavage GSDMD GSDMD caspase4->GSDMD Cleavage pro_IL18 Pro-IL-18 caspase4->pro_IL18 Direct Cleavage GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N IL18 Mature IL-18 GSDMD_N->IL18 Release via GSDMD pores IL1b Mature IL-1β GSDMD_N->IL1b Release via GSDMD pores NLRP3_inflammasome NLRP3 Inflammasome GSDMD_N->NLRP3_inflammasome K+ Efflux pro_IL18->IL18 pro_IL1b Pro-IL-1β pro_IL1b->IL1b caspase1 Caspase-1 NLRP3_inflammasome->caspase1 Activation caspase1->pro_IL1b Cleavage Z_LEVD This compound Z_LEVD->pro_caspase4 Inhibition

Figure 1: Non-canonical inflammasome pathway and the inhibitory action of this compound.

Quantitative Data on Cytokine Release Inhibition

While this compound is widely cited as an inhibitor of caspase-4 and consequently the non-canonical inflammasome pathway, publicly available, specific quantitative data such as IC50 values or dose-response curves for the inhibition of cytokine release (e.g., IL-1β, IL-18, TNF-α) in various cell models are not extensively detailed in the literature. Most studies describe the effects of this compound in qualitative terms, confirming its ability to block or reduce cytokine secretion. The tables below summarize the qualitative findings from various studies.

Table 1: Qualitative Effects of this compound on Cytokine Release

Cell Line/SystemStimulusTarget CytokineObserved Effect of this compoundReference
Human Retinal Pigment Epithelial (hRPE) cellsIL-1βIL-8Inhibition of IL-8 production[1][1]
Human Monocytic THP-1 cellsLPSIL-1β, IL-18General inhibition of non-canonical inflammasome-mediated cytokine release is implied through caspase-4 inhibition. Specific quantitative data on this compound is limited.Implied by pathway understanding
In vivo mouse model of endotoxic shockLPSTNF-α, IL-6, IL-12The pan-caspase inhibitor Z-VAD-FMK significantly reduced serum levels of these cytokines.[2][2]

Note: Much of the available quantitative data pertains to the broader class of pan-caspase inhibitors like Z-VAD-FMK, which also targets caspase-1. This highlights a research gap in the specific quantification of this compound's effects on cytokine release.

Experimental Protocols

The following protocols provide a framework for investigating the impact of this compound on cytokine release in a common in vitro model system, the human monocytic THP-1 cell line.

THP-1 Cell Culture and Differentiation

Objective: To prepare THP-1 monocytes and differentiate them into macrophage-like cells, which are responsive to LPS stimulation.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 24-well tissue culture plates

Procedure:

  • Culture THP-1 cells in suspension in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

  • To differentiate, seed THP-1 cells at a density of 5 x 10^5 cells/mL in tissue culture plates.

  • Add PMA to a final concentration of 50-100 ng/mL.

  • Incubate for 48-72 hours. Differentiated macrophages will adhere to the bottom of the plate.

  • After differentiation, remove the PMA-containing medium, wash the cells gently with sterile PBS, and add fresh, serum-free RPMI-1640 medium.

  • Rest the cells for 24 hours before proceeding with the experiment.

Cytokine Release Assay with this compound Inhibition

Objective: To measure the effect of this compound on LPS-induced cytokine release from differentiated THP-1 macrophages.

Materials:

  • Differentiated THP-1 macrophages in a 24-well plate

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Serum-free RPMI-1640 medium

  • DMSO (vehicle control)

  • ELISA kits for human IL-1β, IL-18, and TNF-α

Procedure:

  • Prepare working solutions of this compound in serum-free RPMI-1640 at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Pre-treat the differentiated THP-1 cells by replacing the medium with the this compound solutions or the vehicle control.

  • Incubate the cells for 1-2 hours at 37°C.

  • Add LPS to a final concentration of 1 µg/mL to the wells (except for the unstimulated control wells).

  • Incubate for 6-24 hours at 37°C. The optimal incubation time may vary depending on the cytokine being measured.

  • After incubation, carefully collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to pellet any detached cells or debris.

  • Store the clarified supernatants at -80°C until analysis.

  • Quantify the concentration of IL-1β, IL-18, and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture THP-1 Monocytes differentiate Differentiate with PMA (48-72h) culture->differentiate rest Rest in serum-free medium (24h) differentiate->rest pretreat Pre-treat with this compound or Vehicle (1-2h) rest->pretreat stimulate Stimulate with LPS (6-24h) pretreat->stimulate collect Collect Supernatants stimulate->collect elisa Quantify Cytokines (IL-1β, IL-18, TNF-α) by ELISA collect->elisa data_analysis Data Analysis and Comparison elisa->data_analysis

Figure 2: Experimental workflow for studying the effect of this compound on cytokine release.
Caspase-4 Activity Assay

Objective: To directly measure the inhibitory effect of this compound on caspase-4 activity in cell lysates.

Materials:

  • Differentiated THP-1 macrophages

  • Lysis buffer (e.g., containing Tris-HCl, NaCl, and a non-ionic detergent like NP-40)

  • This compound

  • Caspase-4 fluorogenic substrate (e.g., Ac-LEVD-AFC)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Treat differentiated THP-1 cells with LPS (1 µg/mL) for 4-6 hours to induce caspase-4 expression and activation.

  • Lyse the cells with the lysis buffer and collect the protein lysate.

  • Determine the protein concentration of the lysate.

  • In a 96-well black microplate, add a standardized amount of protein lysate to each well.

  • Add different concentrations of this compound or vehicle control to the wells and incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding the caspase-4 fluorogenic substrate.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths over time using a fluorometric plate reader.

  • Calculate the rate of substrate cleavage to determine caspase-4 activity and the percentage of inhibition by this compound.

Conclusion

This compound is an indispensable tool for dissecting the role of caspase-4 in the non-canonical inflammasome pathway and its contribution to inflammatory cytokine release. While its inhibitory action is well-established mechanistically, there is a notable lack of specific quantitative data in the public domain regarding its dose-dependent effects on the secretion of key cytokines like IL-1β and IL-18. The experimental protocols outlined in this guide provide a robust framework for researchers to generate such data and further elucidate the therapeutic potential of targeting caspase-4 in inflammatory diseases. Future studies focusing on the quantitative aspects of this compound's inhibitory profile will be crucial for advancing our understanding of its utility in both basic research and drug development.

References

Methodological & Application

Application Notes and Protocols for Z-LEVD-FMK in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-LEVD-FMK is a specific and irreversible inhibitor of caspase-4. Caspase-4, a member of the caspase family of proteases, plays a crucial role in the inflammatory response and endoplasmic reticulum (ER) stress-induced apoptosis.[1][2] In response to certain stimuli, such as intracellular lipopolysaccharide (LPS), caspase-4 is activated and initiates a signaling cascade that can lead to the maturation of pro-inflammatory cytokines and programmed cell death. Western blotting is a key technique to study the activation of caspase-4 and its downstream effectors. The use of this compound in Western blot analysis allows researchers to investigate the specific role of caspase-4 in these pathways by observing the inhibition of its activity.

Mechanism of Action

This compound is a synthetic peptide that contains the caspase-4 recognition sequence (LEVD) and a fluoromethylketone (FMK) group. The peptide sequence directs the inhibitor to the active site of caspase-4, where the FMK group irreversibly binds to the catalytic cysteine residue, thereby inactivating the enzyme. By inhibiting caspase-4, this compound can block the cleavage of its downstream substrates, such as other caspases and proteins involved in apoptosis and inflammation. This inhibitory effect can be readily visualized and quantified using Western blot analysis.

Data Presentation: Efficacy of this compound in Cellular Assays

The following table summarizes quantitative data from studies utilizing this compound to inhibit caspase-4 activity, with the effects measured by various assays, including those amenable to Western blot analysis.

Cell LineTreatment/InducerThis compound ConcentrationIncubation TimeObserved EffectReference
5C breast cancer cellsEstradiol (E2)20 µM96 hoursCompletely blocked E2-induced PARP cleavage.[1][2]
Human Retinal Pigment Epithelial (hRPE) cellsIL-1β (2 ng/mL)2 ng/mL30 minutesInhibited IL-1β-induced IL-8 production.[1]
Human Retinal Pigment Epithelial (hRPE) cellsNot specified2 µMNot specifiedInhibited caspase-3 activity.[1][2]

Experimental Protocols

Protocol for Investigating Caspase-4 Inhibition by this compound using Western Blot

This protocol provides a detailed methodology for treating cells with this compound and subsequently analyzing the inhibition of caspase-4-mediated protein cleavage by Western blot.

1. Cell Culture and Treatment:

  • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Prepare a stock solution of this compound in DMSO. A common stock concentration is 10-20 mM.

  • Pre-treat the cells with the desired concentration of this compound (e.g., 2-20 µM) for a specific duration (e.g., 1-2 hours) before inducing the cellular process of interest (e.g., apoptosis or inflammation).

  • Include appropriate controls: untreated cells, vehicle control (DMSO), and cells treated with the inducer alone.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells using a suitable lysis buffer, such as RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. For caspase activity assays, a specific caspase lysis buffer can be used.[3][4][5]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the soluble proteins.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic Acid (BCA) assay or Bradford assay.[6][7]

  • Normalize the protein concentrations of all samples to ensure equal loading in the subsequent steps.

4. SDS-PAGE and Western Blotting:

  • Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target protein(s).[8][9][10]

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody specific to the target protein(s) (e.g., anti-caspase-4, anti-cleaved-caspase-3, anti-PARP) overnight at 4°C with gentle agitation.[11][12][13]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system or X-ray film.

  • Analyze the band intensities using densitometry software (e.g., ImageJ).[14][15]

  • Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for any variations in protein loading.[16]

Mandatory Visualizations

Signaling Pathway of Caspase-4 Inhibition by this compound

G LPS Intracellular LPS Casp4_pro Pro-Caspase-4 LPS->Casp4_pro Activates Casp4_active Active Caspase-4 Casp4_pro->Casp4_active Pro_Casp1 Pro-Caspase-1 Casp4_active->Pro_Casp1 Cleaves GSDMD Gasdermin-D Casp4_active->GSDMD Cleaves Pro_Casp3 Pro-Caspase-3 Casp4_active->Pro_Casp3 Cleaves ZLEVD This compound ZLEVD->Casp4_active Inhibits Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b GSDMD_N GSDMD-N (Pyroptosis) GSDMD->GSDMD_N Active_Casp3 Active Caspase-3 Pro_Casp3->Active_Casp3 PARP PARP Active_Casp3->PARP Cleaves Cleaved_PARP Cleaved PARP (Apoptosis) PARP->Cleaved_PARP

Caption: Caspase-4 signaling pathway and its inhibition by this compound.

Experimental Workflow for this compound in Western Blot

G Start Start: Cell Culture Treatment Cell Treatment: - this compound Pre-treatment - Inducer Treatment - Controls Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA or Bradford Assay) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Western Blot Transfer (PVDF/Nitrocellulose) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis: - Densitometry - Normalization Detection->Analysis End End: Results Analysis->End

Caption: Experimental workflow for Western blot analysis using this compound.

References

Optimal Working Concentration of Z-LEVD-FMK for Apoptosis Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LEVD-FMK is a specific and cell-permeable inhibitor of caspase-4, an enzyme implicated in apoptosis, particularly in response to endoplasmic reticulum (ER) stress. As a member of the caspase family of cysteine proteases, caspase-4 plays a crucial role in the inflammatory and apoptotic signaling pathways. The fluoromethylketone (FMK) moiety forms an irreversible covalent bond with the catalytic site of the caspase, ensuring effective and sustained inhibition. This document provides detailed application notes and protocols for the optimal use of this compound in apoptosis assays, aiding researchers in achieving reliable and reproducible results.

Data Presentation: Recommended Working Concentrations

The optimal working concentration of this compound is highly dependent on the specific cell type, the nature of the apoptotic stimulus, and the duration of the experiment. It is always recommended to perform a dose-response experiment to determine the most effective concentration for a specific experimental model. The following table summarizes previously reported working concentrations of this compound in various cell lines and assays.

Cell Line/TypeAssayConcentrationIncubation TimeOutcome
hRPE (human Retinal Pigment Epithelial) cellsIL-1β-induced IL-8 production2 ng/mL30 min (pretreatment)Blocked IL-8 production[1][2]
hRPE cellsCaspase-3 activity assay2 µMNot specifiedInhibited caspase-3 activity[1][2][3]
hRPE cellsTunicamycin-induced apoptosis (TUNEL assay)2 µM24 and 48 hoursReduced apoptosis by 62% and 53% respectively[3]
5C cells (cancer cell line)E2-induced PARP cleavage20 µM96 hoursCompletely blocked PARP cleavage[1][2]
5C cellsE2-inhibited growth and apoptosis20 µM96 hoursReversed growth inhibition and prevented apoptosis[1][2]
Various cancer cells (neuroblastoma, lung, esophageal, Jurkat, melanoma)ER stress-induced apoptosisNot specifiedNot specifiedEffectively blocks apoptosis[3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Prepare a stock solution of this compound by dissolving it in fresh, high-quality DMSO. A common stock concentration range is 2-5 mM.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

General Protocol for Inhibition of Apoptosis in Cell Culture

This protocol provides a general guideline. The final concentration of this compound, incubation times, and cell density should be optimized for your specific experimental setup.

Materials:

  • Cells of interest

  • Appropriate cell culture medium

  • Apoptosis-inducing agent

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC, TUNEL assay, or caspase activity assay)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Pre-treatment with this compound: It is crucial to add this compound before inducing apoptosis to allow for cell permeability and target engagement. A pre-incubation period of at least 1-2 hours is recommended.

    • Dilute the this compound stock solution to the desired final concentration in the cell culture medium.

    • Replace the existing medium with the medium containing this compound.

    • Incubate the cells for the predetermined pre-treatment time (e.g., 1-2 hours) under normal culture conditions (e.g., 37°C, 5% CO2).

  • Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., staurosporine, etoposide, tunicamycin) to the culture medium containing this compound.

  • Incubation: Co-incubate the cells with the inhibitor and the apoptotic stimulus for the required duration (e.g., 6, 12, 24, or 48 hours), depending on the specific assay and cell type.

  • Apoptosis Assay: At the end of the incubation period, harvest the cells and perform the chosen apoptosis assay according to the manufacturer's instructions.

  • Controls: Include the following controls in your experiment:

    • Untreated cells: Cells cultured in medium alone.

    • Vehicle control: Cells treated with the same concentration of DMSO used to dissolve this compound.

    • Apoptotic stimulus only: Cells treated only with the apoptosis-inducing agent.

    • Inhibitor only: Cells treated only with this compound to assess any potential cytotoxic effects of the inhibitor itself.

Visualizations

Signaling Pathway of Caspase-4 Mediated Apoptosis

Caspase4_Apoptosis_Pathway ER_Stress Endoplasmic Reticulum (ER) Stress Procaspase4 Pro-caspase-4 ER_Stress->Procaspase4 activates Caspase4 Active Caspase-4 Procaspase4->Caspase4 cleavage Procaspase9 Pro-caspase-9 Caspase4->Procaspase9 activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis executes Z_LEVD_FMK This compound Z_LEVD_FMK->Caspase4 inhibits

Caption: Caspase-4 activation pathway in ER stress-induced apoptosis and its inhibition by this compound.

Experimental Workflow for Optimizing this compound Concentration

Optimization_Workflow Start Start: Seed Cells Dose_Response Prepare Serial Dilutions of this compound (e.g., 0.1 µM to 50 µM) Start->Dose_Response Pre_Incubate Pre-incubate Cells with this compound (1-2 hours) Dose_Response->Pre_Incubate Induce_Apoptosis Add Apoptotic Stimulus Pre_Incubate->Induce_Apoptosis Incubate Co-incubate for Defined Period (e.g., 24 hours) Induce_Apoptosis->Incubate Assay Perform Apoptosis Assay (e.g., Annexin V, Caspase Activity) Incubate->Assay Analyze Analyze Data and Determine Optimal Concentration Assay->Analyze

Caption: Workflow for determining the optimal this compound concentration.

References

Application Note: Immunofluorescence Staining with the Caspase-4 Inhibitor Z-LEVD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-LEVD-FMK is a cell-permeable, irreversible inhibitor of caspase-4.[1][2] Caspases are a family of cysteine proteases that play critical roles in apoptosis and inflammation.[3] Specifically, human caspase-4 and its murine ortholog, caspase-11, are key mediators of the non-canonical inflammasome pathway.[4][5] This pathway is activated by intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria, leading to pyroptosis—a pro-inflammatory form of programmed cell death.[4][6]

By inhibiting caspase-4, this compound allows researchers to investigate the downstream effects of blocking this specific inflammatory pathway. Combining this compound treatment with immunofluorescence (IF) staining is a powerful technique to visualize the cellular consequences of caspase-4 inhibition, such as changes in protein localization, expression levels of inflammatory markers, or the morphology of cellular organelles. This application note provides a detailed protocol for utilizing this compound in conjunction with immunofluorescence staining.

Mechanism of Action

This compound contains a peptide sequence (LEVD) that is recognized by caspase-4. The fluoromethylketone (FMK) group forms an irreversible covalent bond with the catalytic cysteine residue in the active site of the caspase, thereby inactivating the enzyme.[3] This specific and irreversible inhibition makes it a valuable tool for studying caspase-4-dependent signaling pathways.

ProCasp4 Pro-Caspase-4 (Inactive) ActiveCasp4 Active Caspase-4 ProCasp4->ActiveCasp4 Activation (e.g., intracellular LPS) InactiveComplex Irreversible Inactive Complex ActiveCasp4->InactiveComplex Covalent Binding Z_LEVD_FMK This compound Z_LEVD_FMK->InactiveComplex

Figure 1. Mechanism of this compound inhibition of Caspase-4.

Quantitative Data and Working Parameters

The optimal concentration and incubation time for this compound can vary depending on the cell type, experimental conditions, and the specific apoptotic or inflammatory stimulus. It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific assay.

ParameterRecommended RangeNotesReference(s)
Working Concentration 2 ng/mL - 20 µMHighly cell-type and stimulus dependent. A titration is recommended.[1][2]
Pre-incubation Time 30 minutes - 2 hoursPre-incubation before applying the inflammatory/apoptotic stimulus is standard.[1]
Solvent DMSOPrepare a concentrated stock solution (e.g., 10-20 mM) in DMSO.[3]
Storage -20°C to -80°CAliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Example Concentrations from Literature:

  • 2 ng/mL: Inhibited IL-1β-induced IL-8 production in hRPE cells after 30 minutes of pre-incubation.[1]

  • 2 µM: Inhibited caspase-3 activity in hRPE cells.[1]

  • 20 µM: Completely blocked PARP cleavage in 5C cells after 96 hours.[1]

Experimental Workflow and Protocol

The general workflow involves treating cells with this compound prior to inducing a cellular response that involves caspase-4, followed by standard immunofluorescence staining.

cluster_0 Cell Culture & Treatment cluster_1 Immunofluorescence cluster_2 Analysis A 1. Seed Cells B 2. Pre-treat with This compound A->B C 3. Induce Caspase-4 Activation (e.g., LPS) B->C D 4. Fix & Permeabilize C->D E 5. Block & Stain (Primary/Secondary Ab) D->E F 6. Mount & Image E->F G 7. Quantify Signal F->G

Figure 2. General experimental workflow for this compound and IF.

Detailed Protocol

This protocol provides a general guideline. Optimization of incubation times, antibody concentrations, and inhibitor concentrations is highly recommended.

Materials and Reagents:

  • Cells of interest cultured on sterile glass coverslips in a multi-well plate.

  • This compound (caspase-4 inhibitor).

  • Z-FA-FMK (negative control, does not inhibit caspases).

  • High-purity DMSO.

  • Stimulus for inducing caspase-4 activation (e.g., Lipopolysaccharide - LPS).

  • Phosphate-Buffered Saline (PBS).

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS).

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS).

  • Blocking Buffer (e.g., 1-5% BSA or 5% Goat Serum in PBS with 0.1% Tween 20).[7]

  • Primary antibody against the target of interest (e.g., anti-GSDMD, anti-IL-1β).

  • Fluorophore-conjugated secondary antibody.

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342).[8][9]

  • Antifade mounting medium.

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Inhibitor Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. b. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). c. Include proper controls:

    • Vehicle Control: Treat cells with the same final concentration of DMSO used for the inhibitor.
    • Negative Control: Treat cells with the stimulus but no inhibitor.
    • Inhibitor Control: Treat cells with Z-FA-FMK at the same concentration as this compound. d. Aspirate the old medium from the cells and add the medium containing the inhibitor or vehicle. e. Pre-incubate the cells for 1-2 hours in a 37°C, 5% CO₂ incubator.

  • Induction of Caspase-4 Activity: a. After pre-incubation, add the stimulus (e.g., LPS) directly to the wells to achieve the desired final concentration. b. Incubate for the time required to induce the desired cellular response (this can range from a few hours to 24 hours).

  • Fixation: a. Aspirate the medium and gently wash the cells twice with PBS. b. Add 4% paraformaldehyde and incubate for 15 minutes at room temperature. c. Wash three times with PBS for 5 minutes each.

  • Permeabilization: a. Add Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature. b. Wash three times with PBS for 5 minutes each.

  • Blocking: a. Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[7]

  • Antibody Staining: a. Dilute the primary antibody in Blocking Buffer to its optimal concentration. b. Aspirate the blocking solution and add the diluted primary antibody to each coverslip. c. Incubate overnight at 4°C in a humidified chamber.[7] d. The next day, wash the coverslips three times with PBS containing 0.1% Tween 20 for 10 minutes each. e. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward. f. Add the diluted secondary antibody and incubate for 1-2 hours at room temperature in a humidified, dark chamber. g. Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each.

  • Counterstaining and Mounting: a. Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes. b. Perform a final wash with PBS. c. Mount the coverslips onto microscope slides using an antifade mounting medium. Seal the edges with nail polish.

  • Imaging: a. Visualize the slides using a fluorescence or confocal microscope. b. Capture images using consistent settings for all experimental conditions to allow for accurate comparison.

Visualizing the Non-Canonical Inflammasome Pathway

Immunofluorescence can be used to visualize key events in the non-canonical inflammasome pathway that are inhibited by this compound. This includes the cleavage of Gasdermin D (GSDMD), which forms pores in the plasma membrane, or the processing and release of IL-1β.

LPS_cyto Cytosolic LPS ProCasp4 Pro-Caspase-4 LPS_cyto->ProCasp4 Binds & Activates ActiveCasp4 Active Caspase-4 ProCasp4->ActiveCasp4 GSDMD Gasdermin D (GSDMD) ActiveCasp4->GSDMD Cleaves NLRP3 NLRP3 Inflammasome Activation ActiveCasp4->NLRP3 Can Activate Z_LEVD_FMK This compound Z_LEVD_FMK->ActiveCasp4 Inhibits GSDMD_N GSDMD N-terminus (Pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Forms Pores Active_IL1B Active IL-1β (Released) Pyroptosis->Active_IL1B Releases Pro_IL1B Pro-IL-1β Pro_IL1B->Active_IL1B ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 ActiveCasp1 Active Caspase-1 ProCasp1->ActiveCasp1 ActiveCasp1->Pro_IL1B Cleaves

Figure 3. Non-canonical inflammasome pathway and this compound's point of inhibition.

References

Application Notes and Protocols for Z-LEVD-FMK Treatment in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LEVD-FMK is a potent and specific, cell-permeable irreversible inhibitor of caspase-4. Caspase-4, and its murine ortholog caspase-11, is a critical mediator of the non-canonical inflammasome pathway. This pathway is activated by intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria, leading to a form of inflammatory cell death known as pyroptosis.[1] this compound is a valuable tool for investigating the role of caspase-4 in various pathological conditions, including sepsis, sterile inflammation, and endoplasmic reticulum (ER) stress-induced apoptosis.[2][3] These application notes provide a comprehensive overview of the use of this compound in in vivo animal models, including recommended treatment protocols and a summary of its mechanism of action.

Mechanism of Action: The Non-Canonical Inflammasome Pathway

Caspase-4 is a key player in the innate immune response. Unlike the canonical inflammasome, which responds to a variety of pathogen- and danger-associated molecular patterns, the non-canonical inflammasome is specifically activated by cytosolic LPS. Upon binding to LPS, caspase-4 oligomerizes and becomes activated. Activated caspase-4 then cleaves Gasdermin D (GSDMD), a member of the gasdermin family of pore-forming proteins. The N-terminal fragment of cleaved GSDMD inserts into the cell membrane, forming pores that lead to cell swelling, lysis, and the release of pro-inflammatory cytokines such as IL-1β and IL-18, a process termed pyroptosis. This compound irreversibly binds to the active site of caspase-4, preventing the cleavage of GSDMD and subsequent pyroptosis.

Caspase4_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol LPS_out LPS (Gram-negative bacteria) LPS_in Intracellular LPS LPS_out->LPS_in Internalization Casp4_inactive Pro-Caspase-4 LPS_in->Casp4_inactive Binds to CARD domain Casp4_active Active Caspase-4 Casp4_inactive->Casp4_active Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) Casp4_active->GSDMD Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis (Cell Lysis, Cytokine Release) Pore->Pyroptosis Z_LEVD_FMK This compound Z_LEVD_FMK->Casp4_active Inhibition

Figure 1: Non-canonical inflammasome pathway and this compound inhibition.

Quantitative Data Summary

While specific in vivo studies detailing the use of this compound are limited, data from in vitro studies and in vivo experiments with other caspase inhibitors provide valuable guidance for experimental design.

InhibitorAnimal ModelDosageRoute of AdministrationTreatment ScheduleObserved EffectsReference
This compound Human Retinal Pigment Epithelial Cells (in vitro)2 µMN/APre-treatmentReduced tunicamycin-induced apoptosisBian ZM, et al. 2009
Z-VAD-FMK (Pan-caspase inhibitor)Mouse (Endotoxic shock)20 µg/g body weightIntraperitonealPre-treatment 2h before LPS challengeReduced mortality and pro-inflammatory cytokine secretionLi X, et al. 2019
Z-VAD-FMK (Pan-caspase inhibitor)Mouse (Preterm delivery)10 mg/kgIntraperitonealPre-treatment 30 min before bacterial challengeDelayed preterm deliveryGomez-Lopez N, et al. 2013
Z-DEVD-FMK (Caspase-3 inhibitor)Mouse (Acute hepatic failure)5 mg/kgIntraperitonealDaily for 5 days post-surgeryReduced serum ALT/AST and LDH levelsZhao R, et al. 2020
Z-DEVD-FMK (Caspase-3 inhibitor)Mouse (Traumatic brain injury)160 ngIntracerebroventricular1 hour post-injuryImproved neurologic function and reduced lesion volumesClark RS, et al. 2000

Experimental Protocols

The following protocols are generalized based on available literature for caspase inhibitors. It is crucial to optimize these protocols for your specific animal model and experimental conditions.

Preparation of this compound for In Vivo Administration

A common method for preparing this compound for in vivo use involves creating a stock solution in DMSO and then diluting it in a suitable vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile ddH₂O or saline

Stock Solution Preparation:

  • Dissolve a known weight of this compound powder in DMSO to create a stock solution (e.g., 10-20 mM).

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Working Solution for Intraperitoneal Injection (Example):

  • Begin with the DMSO stock solution.

  • Add PEG300 and mix until the solution is clear.

  • Add Tween 80 and mix until clear.

  • Finally, add sterile ddH₂O or saline to reach the final desired concentration.

    • Note: The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

In Vivo Treatment Protocol: Murine Model of Endotoxemia (Sepsis)

This protocol is adapted from studies using the pan-caspase inhibitor Z-VAD-FMK in a lipopolysaccharide (LPS)-induced endotoxemia model.

Animal Model:

  • C57BL/6 mice (8-10 weeks old)

Experimental Groups:

  • Vehicle control + Saline

  • Vehicle control + LPS

  • This compound + LPS

Procedure:

  • Prepare the this compound working solution as described above. A starting dose could be in the range of 1-10 mg/kg, based on protocols for similar inhibitors.

  • Administer the this compound solution or vehicle control via intraperitoneal (i.p.) injection.

  • Two hours after the inhibitor/vehicle administration, induce endotoxemia by i.p. injection of LPS (e.g., 10-20 mg/kg).

  • Monitor animals for signs of sepsis (e.g., lethargy, piloerection, body temperature).

  • Collect blood and tissue samples at predetermined time points (e.g., 6, 12, 24 hours post-LPS) for analysis of inflammatory cytokines (e.g., IL-1β, TNF-α), organ damage markers, and caspase-4 activity.

Experimental_Workflow cluster_preparation Preparation cluster_treatment In Vivo Treatment cluster_analysis Analysis Prep_Inhibitor Prepare this compound Working Solution Injection_Inhibitor Administer this compound or Vehicle (i.p.) Prep_Inhibitor->Injection_Inhibitor Animal_Groups Acclimatize & Group Animal Models (e.g., Mice) Animal_Groups->Injection_Inhibitor Injection_LPS Induce Disease Model (e.g., LPS injection) Injection_Inhibitor->Injection_LPS 2 hours Monitoring Monitor Animal Health & Behavior Injection_LPS->Monitoring Sampling Collect Blood & Tissue Samples Monitoring->Sampling Time Points Data_Analysis Analyze Cytokines, Histology, etc. Sampling->Data_Analysis

Figure 2: General experimental workflow for in vivo this compound studies.

Concluding Remarks

This compound is a critical tool for elucidating the role of caspase-4 in inflammatory and apoptotic processes. While detailed in vivo protocols for this compound are not yet widely published, the information provided in these application notes, derived from in vitro studies and in vivo work with related caspase inhibitors, offers a solid foundation for designing and executing experiments. Researchers are strongly encouraged to perform pilot studies to determine the optimal dosage, administration route, and timing for their specific animal model and research question.

References

Application Notes and Protocols for Z-LEVD-FMK in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LEVD-FMK is a cell-permeable and irreversible inhibitor of caspase-4.[1][2] It is a valuable tool for investigating the role of caspase-4 in cellular processes, particularly in endoplasmic reticulum (ER) stress-induced apoptosis.[1][2][3] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[4] Caspase-4, specifically, is implicated as a key mediator in the ER stress signaling pathway that leads to programmed cell death.[3][4][5][6][7] These application notes provide a comprehensive guide for utilizing this compound in cell viability assays to study its effects on apoptosis.

Mechanism of Action

Under conditions of prolonged or excessive ER stress, a signaling cascade known as the unfolded protein response (UPR) is activated.[3][4] If the stress is not resolved, the UPR can trigger apoptosis. Caspase-4 is a key initiator caspase in this pathway.[3][4][6][7] Upon activation by ER stress, caspase-4 can initiate a cascade of downstream events, including the activation of other caspases like caspase-9 and caspase-3, ultimately leading to the dismantling of the cell.[5][6] this compound exerts its inhibitory effect by covalently binding to the active site of caspase-4, thereby blocking its proteolytic activity and inhibiting the downstream apoptotic signaling.

Data Summary

The following tables summarize quantitative data from various studies on the use of this compound in different cell lines and experimental conditions.

Table 1: Effective Concentrations of this compound in Cell Culture

Cell LineConcentrationIncubation TimeObserved EffectReference
hRPE cells2 ng/mL30 minInhibited IL-1β-induced IL-8 production[1][2]
hRPE cells2 µM-Inhibited caspase-3 activity[1][2]
5C cells20 µM96 hCompletely blocked E2-induced PARP cleavage and reversed E2-inhibited growth[1][2]
HCT116 and 293 cells20 µM30 min pretreatmentCompletely protected cells from TRAIL-induced toxicity[8]
Normal human hepatocytes20 µM6 hProtected from TRAIL-induced apoptosis[8]
Buffalo oocytes10-50 µMDuring IVM and IVC20 µM significantly increased cleavage and blastocyst rate[9]
U937 cells20 µM1 h pretreatmentAbrogated DIM-induced apoptosis, PARP degradation, and caspase activation
HGL5 and primary hGC50 µM-Partially restored metabolic activity in HGL5 cells under hypoxic conditions[10]

Table 2: Effects of this compound on Cell Viability and Apoptosis Markers

AssayCell LineTreatmentResult with this compoundReference
IL-8 ProductionhRPE cellsIL-1βInhibition[1][2]
Caspase-3 ActivityhRPE cells-Inhibition[1][2]
PARP Cleavage5C cellsE2Complete Blockade[1][2]
Cell Growth5C cellsE2Reversal of Inhibition[1][2]
TRAIL-induced ApoptosisHCT116 and 293 cellsTRAILProtection[8]
TRAIL-induced ApoptosisNormal human hepatocytesTRAILProtection[8]
Cleavage and Blastocyst RateBuffalo oocytesIn vitro cultureIncreased[9]
Apoptotic Index (TUNEL)Buffalo blastocystsIn vitro cultureSignificantly lower at 20 µM[9]
Metabolic Activity (WST-1)HGL5 cellsHypoxia (CoCl2)Partial Restoration[10]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, high-purity DMSO to create a stock solution. A common stock concentration is 10 mM or 20 mM.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Cell Viability Assay using MTT

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Apoptosis-inducing agent (e.g., tunicamycin, thapsigargin for ER stress)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Pre-treatment with this compound:

    • Prepare working solutions of this compound in complete cell culture medium at various concentrations (e.g., 10 µM, 20 µM, 50 µM).

    • Remove the old medium from the wells and add the medium containing the desired concentration of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the cells for a pre-determined time (e.g., 1-2 hours) to allow for cellular uptake of the inhibitor.

  • Induction of Apoptosis:

    • Prepare a working solution of your apoptosis-inducing agent in complete cell culture medium.

    • Add the apoptosis-inducing agent to the wells already containing this compound.

    • Include control wells:

      • Untreated cells (medium only)

      • Cells treated with the apoptosis-inducer only

      • Cells treated with this compound only

    • Incubate for the desired period to induce apoptosis (e.g., 24-48 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (set to 100% viability).

    • Plot the results to visualize the effect of this compound on cell viability in the presence of the apoptosis-inducing agent.

Visualizations

Signaling Pathway of ER Stress-Induced Apoptosis and Inhibition by this compound

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Tunicamycin) UPR Unfolded Protein Response (UPR) ER_Stress->UPR Caspase4_pro Pro-Caspase-4 UPR->Caspase4_pro Activation Caspase4_active Active Caspase-4 Caspase4_pro->Caspase4_active Caspase9_pro Pro-Caspase-9 Caspase4_active->Caspase9_pro Cleavage Caspase9_active Active Caspase-9 Caspase9_pro->Caspase9_active Caspase3_pro Pro-Caspase-3 Caspase9_active->Caspase3_pro Cleavage Caspase3_active Active Caspase-3 Caspase3_pro->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Execution Z_LEVD_FMK This compound Z_LEVD_FMK->Caspase4_active Inhibition

Caption: ER Stress-induced apoptosis pathway and its inhibition by this compound.

Experimental Workflow for a Cell Viability Assay with this compound

Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells pretreat Pre-treat with this compound (and controls) seed_cells->pretreat induce_apoptosis Induce Apoptosis (e.g., with Tunicamycin) pretreat->induce_apoptosis incubate Incubate for 24-48 hours induce_apoptosis->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance analyze_data Analyze Data (% Cell Viability) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability with this compound using an MTT assay.

References

Application of Z-LEVD-FMK in Flow Cytometry for Apoptosis Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Z-LEVD-FMK is a specific, cell-permeable, and irreversible inhibitor of caspase-4.[1] Caspase-4 is a key mediator of apoptosis initiated by endoplasmic reticulum (ER) stress.[2][3][4] This application note provides a comprehensive guide to utilizing this compound for the detection and quantification of ER stress-induced apoptosis using flow cytometry.

Mechanism of Action

This compound is a tetrapeptide (Leu-Glu-Val-Asp) linked to a fluoromethylketone (FMK) moiety. The peptide sequence is recognized by the active site of caspase-4, and the FMK group forms an irreversible covalent bond with the catalytic cysteine residue, thereby inactivating the enzyme. By inhibiting caspase-4, this compound can be used to specifically block the ER stress-mediated apoptotic pathway and to identify the involvement of this pathway in experimental models.

Principle of Apoptosis Detection by Flow Cytometry

Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes, including the activation of caspases. Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a population.[5] Common methods for detecting apoptosis by flow cytometry include:

  • Annexin V Staining: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.

  • Propidium Iodide (PI) Staining: PI is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Fluorescently Labeled Inhibitors of Caspases (FLICA): These reagents, such as those containing a VAD-FMK sequence, are cell-permeable and bind to the active site of caspases. A fluorescent tag on the inhibitor allows for the detection of cells with active caspases.

By using a combination of these staining methods, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations. The use of this compound in conjunction with these methods allows for the specific investigation of the role of caspase-4 in the observed apoptosis.

Distinguishing Apoptosis from Pyroptosis

It is important to note that caspase-4 is also involved in the non-canonical pathway of pyroptosis, a pro-inflammatory form of programmed cell death.[1] While apoptosis is generally considered non-inflammatory, pyroptosis is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines. In the context of pyroptosis, activated caspase-4 cleaves Gasdermin D (GSDMD), leading to pore formation in the cell membrane. Therefore, when studying the effects of this compound, it is crucial to consider the experimental context and potentially use additional markers to differentiate between apoptosis and pyroptosis.

Quantitative Data Summary

Table 1: Representative Data for Caspase Inhibitor-Mediated Inhibition of Apoptosis

Cell LineApoptosis InducerCaspase InhibitorInhibitor Concentration (µM)% Apoptotic Cells (Annexin V+) - No Inhibitor% Apoptotic Cells (Annexin V+) - With Inhibitor% Inhibition of ApoptosisReference
HGL5Etoposide (50 µg/ml)Z-VAD-FMK1045.2%30.1%33.4%[6]
HGL5Etoposide (50 µg/ml)Z-VAD-FMK2545.2%22.6%50.0%[6]
HGL5Etoposide (50 µg/ml)Z-VAD-FMK5045.2%15.8%65.0%[6]

Note: This data is illustrative and the optimal concentration of this compound and the degree of inhibition will vary depending on the cell type, the apoptosis-inducing stimulus, and other experimental conditions.

Experimental Protocols

Protocol 1: General Protocol for Apoptosis Induction and Inhibition with this compound

This protocol provides a general guideline for inducing apoptosis and treating cells with this compound prior to flow cytometric analysis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., tunicamycin or thapsigargin for ER stress)

  • This compound (stock solution in DMSO, typically 10-50 mM)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment.

  • Pre-treatment with this compound:

    • Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. A typical starting concentration range is 10-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

    • Add the this compound-containing medium to the cells.

    • Incubate for at least 1-2 hours at 37°C in a 5% CO₂ incubator to allow for cell permeability and target engagement.

  • Induction of Apoptosis:

    • Prepare the apoptosis-inducing agent at the desired concentration in complete cell culture medium.

    • Add the apoptosis-inducing agent to the cells that have been pre-treated with this compound. Include appropriate controls: untreated cells, cells treated with the apoptosis inducer only, and cells treated with this compound only.

  • Incubation: Incubate the cells for the desired period to induce apoptosis (e.g., 6, 12, or 24 hours). The optimal incubation time will depend on the cell type and the apoptosis inducer used.

  • Cell Harvesting:

    • Suspension cells: Gently transfer the cells to centrifuge tubes.

    • Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to centrifuge tubes.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the wash step.

  • Proceed to Staining: The cells are now ready for staining for flow cytometry analysis as described in Protocol 2.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol describes the staining procedure for differentiating between live, apoptotic, and necrotic cells.

Materials:

  • Harvested and washed cells from Protocol 1

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • To 100 µL of the cell suspension (1 x 10⁵ cells), add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate laser and filter settings for the fluorochromes used (e.g., FITC and PI).

    • Set up compensation to correct for spectral overlap between the fluorochromes.

    • Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).

  • Data Analysis:

    • Create a dot plot of Annexin V fluorescence versus PI fluorescence.

    • Gate the populations to distinguish between:

      • Live cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

ER_Stress_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) Pro_Casp4 Pro-caspase-4 ER_Stress->Pro_Casp4 Activation Casp4 Active Caspase-4 Pro_Casp4->Casp4 Pro_Casp9 Pro-caspase-9 Casp4->Pro_Casp9 Cleavage Casp9 Active Caspase-9 Pro_Casp9->Casp9 Pro_Casp3 Pro-caspase-3 Casp9->Pro_Casp3 Cleavage Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Z_LEVD_FMK This compound Z_LEVD_FMK->Casp4 Inhibition

Caption: ER Stress-Induced Apoptosis Pathway and Inhibition by this compound.

Flow_Cytometry_Workflow Start Start: Cell Culture Pretreat Pre-treat with this compound Start->Pretreat Induce Induce Apoptosis (e.g., ER Stressor) Pretreat->Induce Incubate Incubate Induce->Incubate Harvest Harvest and Wash Cells Incubate->Harvest Stain Stain with Annexin V and PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze End End: Data Interpretation Analyze->End

Caption: Experimental Workflow for Apoptosis Detection using this compound.

References

Application Notes and Protocols for Z-LEVD-FMK in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Z-LEVD-FMK, a cell-permeable and irreversible inhibitor of caspase-4, in the study of neuroinflammation. The following sections detail the mechanism of action, provide protocols for in vitro and in vivo applications, and present quantitative data from relevant studies.

Introduction to this compound and its Role in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Caspases, a family of cysteine proteases, are key mediators of inflammation and apoptosis.[1] this compound specifically targets caspase-4, an inflammatory caspase involved in the innate immune response.[2][3] Human caspase-4 and its murine ortholog, caspase-11, play a crucial role in non-canonical inflammasome pathways, which are activated by intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[4][5] This activation leads to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18, driving inflammatory responses.[4][5] The human-specific CASP4 gene has been implicated in Alzheimer's disease-related synaptic and behavioral deficits, highlighting its importance in neurodegenerative processes.[6] By inhibiting caspase-4, this compound allows researchers to dissect the specific role of this enzyme in neuroinflammatory signaling cascades.

Mechanism of Action of Caspase-4 in Neuroinflammation

Caspase-4 acts as an intracellular sensor for LPS. Upon binding LPS, caspase-4 becomes activated and can initiate two key downstream events:

  • GSDMD Cleavage and Pyroptosis: Activated caspase-4 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a pro-inflammatory form of cell death known as pyroptosis.

  • NLRP3 Inflammasome Activation: Caspase-4 activity is required for the activation of the NLRP3 inflammasome, which in turn activates caspase-1, leading to the processing and secretion of IL-1β and IL-18.[4]

This compound irreversibly binds to the catalytic site of caspase-4, preventing these downstream inflammatory events.

Signaling Pathway Diagram

Caspase4_Signaling cluster_0 Cell Membrane cluster_1 Cytosol LPS_in Intracellular LPS Caspase4 Pro-Caspase-4 LPS_in->Caspase4 binds & activates Activated_Caspase4 Activated Caspase-4 Caspase4->Activated_Caspase4 GSDMD GSDMD Activated_Caspase4->GSDMD cleaves NLRP3_Inflammasome NLRP3 Inflammasome Activation Activated_Caspase4->NLRP3_Inflammasome Z_LEVD_FMK This compound Z_LEVD_FMK->Activated_Caspase4 inhibits GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pro_Caspase1 Pro-Caspase-1 NLRP3_Inflammasome->Pro_Caspase1 activates Caspase1 Activated Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves IL1b Secreted IL-1β Pro_IL1b->IL1b IL18 Secreted IL-18 Pro_IL18->IL18

Caption: Caspase-4 signaling pathway in neuroinflammation.

Quantitative Data on this compound Efficacy

The following table summarizes the effective concentrations of this compound and related caspase inhibitors from various studies.

InhibitorModel SystemConcentrationEffectReference
This compound Human Retinal Pigment Epithelial (hRPE) cells2 ng/mLBlocked IL-1β-induced IL-8 production.[2]
This compound Human Retinal Pigment Epithelial (hRPE) cells2 µMInhibited caspase-3 activity.[2]
Z-DEVD-FMKIn vitro neuronal cell death model1 nM - 100 µMAttenuated maitotoxin-induced neuronal cell death.[7][8]
Z-DEVD-FMKTraumatic Brain Injury (mouse model)160 ng (i.c.v.)Improved neurologic function and reduced lesion volumes.[8]
Z-VAD-FMKLPS-stimulated RAW 264.7 macrophages20-100 µMReduced cytokine release (HMGB1, TNF, IL-6).[9]
Z-IETD-FMKIn vivo mouse model6 mg/kg (i.p.)Induced production of pro-inflammatory cytokines.[10]

Experimental Protocols

In Vitro Neuroinflammation Model Using BV2 Microglial Cells

This protocol describes how to induce a neuroinflammatory response in the BV2 microglial cell line using LPS and interferon-gamma (IFN-γ) and how to apply this compound for intervention.[11][12][13][14]

Materials:

  • BV2 murine microglial cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • This compound (cell-permeable caspase-4 inhibitor)

  • DMSO (vehicle for this compound)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (96-well or 24-well)

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed BV2 cells into 96-well or 24-well plates at a density of 5 x 10^4 cells/cm². Allow cells to adhere overnight.

  • This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 1-50 µM) in culture medium. Pre-treat the cells with this compound or vehicle (DMSO) for 1-2 hours before inflammatory stimulation.

  • Inflammatory Stimulation: Prepare a solution of LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 10 ng/mL) in culture medium.[11][12] After the pre-treatment period, add the LPS/IFN-γ solution to the wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) to allow for the inflammatory response.

  • Endpoint Analysis: Collect the cell culture supernatant to measure cytokine levels (e.g., IL-1β, IL-6, TNF-α) using ELISA or multiplex assays. The cells can be lysed to analyze protein expression (e.g., cleaved caspase-4, GSDMD) by Western blot or for gene expression analysis by RT-qPCR.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Protocol cluster_1 In Vivo Protocol A Seed BV2 Microglia B Pre-treat with this compound or Vehicle A->B C Stimulate with LPS/IFN-γ B->C D Incubate (6-24h) C->D E Collect Supernatant & Lyse Cells D->E F Analyze Inflammatory Markers E->F G Acclimatize Animals H Administer this compound or Vehicle G->H I Induce Neuroinflammation (e.g., LPS injection) H->I J Monitor & Collect Samples I->J K Behavioral, Histological & Biochemical Analysis J->K

Caption: General experimental workflows.

In Vivo Neuroinflammation Model (Rodent)

This protocol provides a general framework for inducing neuroinflammation in rodents using systemic LPS injection and for evaluating the therapeutic potential of this compound.

Materials:

  • Laboratory mice or rats

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for in vivo administration (e.g., sterile saline with a solubilizing agent like DMSO and Tween 80)

  • Anesthetic

  • Surgical tools for tissue collection

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • This compound Administration: Prepare the this compound formulation for in vivo use. The route of administration (e.g., intraperitoneal (i.p.), intravenous (i.v.), or intracerebroventricular (i.c.v.)) and dosage will need to be optimized. Based on data for similar inhibitors, a starting dose in the range of 1-10 mg/kg for systemic administration could be considered.[10] Administer this compound or vehicle at a defined time point before or after the inflammatory insult.

  • Induction of Neuroinflammation: Induce neuroinflammation by administering LPS. A common method is a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).[15]

  • Monitoring and Sample Collection: Monitor the animals for signs of sickness behavior. At selected time points post-LPS injection (e.g., 6, 24, 72 hours), animals can be euthanized.

  • Endpoint Analysis:

    • Behavioral Tests: Assess for sickness behavior, cognitive deficits (e.g., Morris water maze), or motor impairments.

    • Tissue Collection: Collect blood for systemic cytokine analysis. Perfuse the animals and collect brain tissue.

    • Histological Analysis: Prepare brain sections for immunohistochemistry to assess microglial activation (e.g., Iba1 staining), astrogliosis (e.g., GFAP staining), and neuronal damage.

    • Biochemical Analysis: Homogenize brain tissue to measure cytokine levels (ELISA, multiplex), protein expression (Western blot), and gene expression (RT-qPCR).

Conclusion

This compound is a valuable tool for investigating the specific contribution of caspase-4 to neuroinflammatory processes. The provided protocols offer a starting point for both in vitro and in vivo studies. Researchers should optimize concentrations, timing, and endpoints based on their specific experimental models and research questions. The ability to selectively inhibit caspase-4 will undoubtedly contribute to a deeper understanding of neuroinflammation and aid in the development of novel therapeutic strategies for neurodegenerative diseases.

References

Application Notes and Protocols for Inhibiting Macrophage Pyroptosis with Z-LEVD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes. It plays a crucial role in the host defense against pathogens but is also implicated in the pathophysiology of various inflammatory diseases. A key pathway in pyroptosis is the non-canonical pathway, which is triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This pathway is dependent on the activation of caspase-4 (in humans) or caspase-11 (in mice). Z-LEVD-FMK is a cell-permeable and irreversible inhibitor of caspase-4, making it a valuable tool for studying the mechanisms of non-canonical pyroptosis and for screening potential therapeutic agents that target this pathway.

These application notes provide an overview of the non-canonical pyroptosis pathway in macrophages, detailed protocols for inducing pyroptosis, and methods for quantifying its inhibition using this compound.

Mechanism of Action: The Non-Canonical Pyroptosis Pathway

The non-canonical pyroptosis pathway is initiated by the direct binding of intracellular LPS to the CARD domain of pro-caspase-4. This binding event leads to the oligomerization and activation of caspase-4. Activated caspase-4 has two primary functions: it cleaves Gasdermin D (GSDMD) and can also lead to the activation of the NLRP3 inflammasome.

The cleavage of GSDMD by caspase-4 separates its N-terminal (GSDMD-NT) and C-terminal (GSDMD-CT) domains. The GSDMD-NT fragment then translocates to the plasma membrane, where it oligomerizes to form pores. These pores disrupt the osmotic potential of the cell, leading to cell swelling, lysis, and the release of pro-inflammatory intracellular contents, including interleukin-1β (IL-1β) and IL-18. This compound specifically inhibits caspase-4, thereby preventing the cleavage of GSDMD and all subsequent downstream events of the non-canonical pyroptotic cascade.

non_canonical_pyroptosis cluster_extracellular Extracellular LPS_out LPS LPS_in Intracellular LPS LPS_out->LPS_in Internalization pro_caspase4 Pro-Caspase-4 LPS_in->pro_caspase4 Binds to caspase4 Active Caspase-4 pro_caspase4->caspase4 Activation GSDMD GSDMD caspase4->GSDMD Cleaves pro_IL1b Pro-IL-1β caspase4->pro_IL1b Activates NLRP3 (downstream) GSDMD_NT GSDMD-NT GSDMD->GSDMD_NT GSDMD_CT GSDMD-CT GSDMD->GSDMD_CT pore Pore Formation & Cell Lysis GSDMD_NT->pore Oligomerizes IL1b IL-1β pro_IL1b->IL1b Cleavage Z_LEVD_FMK This compound Z_LEVD_FMK->caspase4 Inhibits release IL-1β Release pore->release

Caption: Non-canonical pyroptosis signaling pathway in macrophages.

Data Presentation

The following tables summarize the effects of this compound and other relevant caspase inhibitors on macrophage pyroptosis.

Table 1: Effect of Caspase Inhibitors on Pyroptosis Markers

InhibitorTarget Caspase(s)Typical Working ConcentrationEffect on GSDMD CleavageEffect on IL-1β ReleaseEffect on Cell Lysis (LDH Release)
This compound Caspase-4 10-20 µM Inhibits Inhibits Inhibits [1]
Ac-YVAD-CMKCaspase-120-50 µMInhibits (canonical)Inhibits (canonical)Inhibits (canonical)
Z-VAD-FMKPan-caspase20-50 µMInhibitsInhibitsInhibits

Table 2: Quantitative Inhibition of Macrophage Pyroptosis by this compound

Cell LinePyroptosis InducerThis compound ConcentrationEndpoint Measured% InhibitionReference
U937 MacrophagesB. pseudomallei10 µMLDH ReleaseSignificant[1]

Note: The optimal concentration of this compound may vary depending on the macrophage cell type and the specific experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your system.

Experimental Protocols

The following protocols provide a general framework for studying the inhibition of non-canonical pyroptosis in macrophages using this compound.

experimental_workflow cluster_assays Pyroptosis Assessment start Start: Culture Macrophages (e.g., BMDMs, THP-1) pretreatment Pre-treatment: - this compound (10-20 µM, 1-2h) - Vehicle Control (DMSO) start->pretreatment induction Induce Non-canonical Pyroptosis: (e.g., LPS Electroporation) pretreatment->induction incubation Incubate (Time course: 4-16h) induction->incubation ldh LDH Release Assay (Cell Lysis) incubation->ldh elisa ELISA (IL-1β in supernatant) incubation->elisa wb Western Blot (Cleaved Caspase-4, GSDMD-NT) incubation->wb analysis Data Analysis and Comparison ldh->analysis elisa->analysis wb->analysis

Caption: General experimental workflow for studying this compound inhibition.
Protocol 1: Induction of Non-Canonical Pyroptosis in Macrophages

This protocol describes the induction of non-canonical pyroptosis in bone marrow-derived macrophages (BMDMs) or THP-1 cells by intracellular delivery of LPS.

Materials:

  • BMDMs or PMA-differentiated THP-1 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • LPS (from E. coli O111:B4)

  • Transfection reagent (e.g., FuGENE HD) or electroporator

  • Opti-MEM or other serum-free medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of this compound in complete culture medium (e.g., 10 µM, 20 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

    • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

    • Pre-incubate the cells for 1-2 hours at 37°C.

  • LPS Transfection (for intracellular delivery):

    • Prepare the LPS/transfection reagent complexes according to the manufacturer's instructions. A typical final concentration is 1-2 µg/mL of LPS.

    • Add the LPS complexes to the wells containing the pre-treated macrophages.

  • Incubation: Incubate the cells for 4-16 hours at 37°C. The optimal incubation time should be determined empirically.

  • Sample Collection: After incubation, carefully collect the cell culture supernatants for LDH and ELISA assays. Lyse the remaining cells for Western blot analysis.

Protocol 2: Assessment of Pyroptosis Inhibition

A. Lactate Dehydrogenase (LDH) Release Assay (Measuring Cell Lysis)

  • Collect the cell culture supernatants from Protocol 1.

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength using a plate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with detergent) and a negative control (untreated cells).

B. IL-1β ELISA (Measuring Inflammatory Cytokine Release)

  • Use the collected cell culture supernatants.

  • Perform an ELISA for IL-1β using a commercially available kit according to the manufacturer's protocol.

  • Quantify the concentration of IL-1β in the samples by comparing to a standard curve.

C. Western Blot for Cleaved Caspase-4 and GSDMD

  • Cell Lysis: After collecting the supernatants, wash the adherent cells with ice-cold PBS. Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto a 12% SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Cleaved Caspase-4 (p20 subunit)

      • GSDMD (to detect both full-length and the N-terminal fragment, GSDMD-NT)

      • A loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Troubleshooting

  • No Inhibition Observed:

    • Inhibitor Concentration: The concentration of this compound may be too low. Perform a dose-response curve (e.g., 5, 10, 20, 50 µM) to find the optimal concentration.

    • Pre-incubation Time: Ensure a pre-incubation time of at least 1-2 hours to allow for cell permeability.

    • Cell Type: The susceptibility to pyroptosis and the efficacy of the inhibitor can vary between cell types.

  • High Background Cell Death in Controls:

    • LPS Toxicity: Ensure the LPS used is of high purity.

    • Transfection Reagent Toxicity: Optimize the concentration of the transfection reagent to minimize toxicity.

  • Weak Western Blot Signal:

    • Antibody Quality: Use antibodies validated for the detection of the cleaved forms of caspase-4 and GSDMD.

    • Protein Loading: Ensure equal and sufficient protein loading.

Conclusion

This compound is a specific and effective tool for the investigation of non-canonical, caspase-4-dependent pyroptosis in macrophages. By utilizing the protocols and guidelines outlined in these application notes, researchers can accurately measure the inhibition of this critical inflammatory pathway, aiding in the study of inflammatory diseases and the development of novel therapeutics.

References

Application Notes and Protocol for Z-LEVD-FMK in Co-Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-immunoprecipitation (Co-IP) is a powerful technique for studying protein-protein interactions within their native cellular context. A critical challenge in Co-IP experiments is the potential for post-lysis protein degradation or cleavage by cellular proteases, which can disrupt protein complexes and lead to false-negative results. Caspases, a family of cysteine-aspartate proteases, are key mediators of apoptosis and inflammation and can be activated during cell harvesting and lysis, leading to the cleavage of target proteins and their interacting partners.

Z-LEVD-FMK is a cell-permeable, irreversible inhibitor of caspases, with a notable inhibitory activity against caspase-4 and caspase-3.[1] The inclusion of this compound in Co-IP protocols is designed to prevent the proteolytic activity of these caspases, thereby preserving the integrity of protein complexes and enhancing the reliability of protein-protein interaction studies. This document provides a detailed protocol for the application of this compound in Co-IP experiments, along with supporting data and pathway diagrams.

Mechanism of Action

This compound contains a fluoromethylketone (FMK) moiety that covalently binds to the active site cysteine of caspases, resulting in their irreversible inhibition. By targeting caspase-4 and caspase-3, this compound can block both inflammatory and apoptotic signaling pathways that might be inadvertently activated during experimental procedures. This ensures that the protein-protein interactions identified through Co-IP are representative of the in vivo state and not artifacts of post-lysis proteolysis.

Signaling Pathways Involving Caspase-4 and Caspase-3

To understand the rationale for using this compound, it is essential to be familiar with the signaling pathways in which its target caspases are involved.

Caspase_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_noncanonical Non-Canonical Inflammasome Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Pro_Caspase3 Pro-caspase-3 Caspase8->Pro_Caspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Pro_Caspase3 LPS Intracellular LPS Pro_Caspase4 Pro-caspase-4 LPS->Pro_Caspase4 Caspase4 Active Caspase-4 Pro_Caspase4->Caspase4 Apoptosis Apoptosis Caspase4->Apoptosis ER Stress-induced Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Caspase3->Apoptosis Cleavage of cellular substrates ZLEVD_FMK This compound ZLEVD_FMK->Caspase4 ZLEVD_FMK->Caspase3

Figure 1: Simplified signaling pathways showing the points of inhibition by this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in Co-IP experiments. It is recommended to optimize the concentration of this compound for your specific cell type and experimental conditions.

Materials
  • This compound (caspase-4/3 inhibitor)

  • Cell culture reagents

  • Co-immunoprecipitation (Co-IP) lysis/wash buffer (non-denaturing)

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail (optional)

  • Primary antibody for Co-IP

  • Protein A/G magnetic beads or agarose resin

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Protocol 1: Pre-treatment of Cells with this compound prior to Lysis

This protocol is recommended when there is a high risk of caspase activation during cell harvesting or initial handling steps.

  • Cell Culture and Treatment: Culture cells to the desired confluency. Prior to harvesting, treat the cells with this compound at a final concentration of 10-50 µM in the cell culture medium. Incubate for 1-2 hours at 37°C.

  • Cell Harvesting: After incubation, gently wash the cells twice with ice-cold PBS.

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer supplemented with a fresh protease inhibitor cocktail. It is also recommended to add this compound to the lysis buffer at the same concentration used for pre-treatment to ensure continued inhibition of caspase activity.

  • Co-immunoprecipitation: Proceed with your standard Co-IP protocol, including lysate clarification, antibody incubation, bead capture, and washing steps. Maintain the presence of this compound in the wash buffers if extensive washing is required.

  • Elution and Analysis: Elute the protein complexes from the beads and analyze by SDS-PAGE and Western blotting or mass spectrometry.

Protocol 2: Addition of this compound directly to the Lysis Buffer

This is a more direct approach suitable for routine Co-IP experiments where the primary concern is post-lysis caspase activation.

  • Cell Harvesting: Wash cells twice with ice-cold PBS and collect the cell pellet.

  • Lysis Buffer Preparation: Prepare a non-denaturing Co-IP lysis buffer supplemented with a fresh protease inhibitor cocktail. Immediately before use, add this compound to the lysis buffer to a final concentration of 10-50 µM.

  • Cell Lysis: Resuspend the cell pellet in the this compound-containing lysis buffer and incubate on ice for 30 minutes with gentle agitation.

  • Co-immunoprecipitation: Follow your standard Co-IP protocol for lysate clarification, antibody incubation, bead capture, and washing.

  • Elution and Analysis: Elute the immunoprecipitated protein complexes and proceed with downstream analysis.

Experimental Workflow

The following diagram illustrates the key steps in a Co-IP experiment incorporating this compound.

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Culture 1. Cell Culture Inhibitor_Treatment 2. This compound Treatment (Optional Pre-treatment) Cell_Culture->Inhibitor_Treatment Harvesting 3. Cell Harvesting Inhibitor_Treatment->Harvesting Lysis 4. Cell Lysis (with this compound in buffer) Harvesting->Lysis Clarification 5. Lysate Clarification (Centrifugation) Lysis->Clarification Antibody_Incubation 6. Antibody Incubation Clarification->Antibody_Incubation Bead_Capture 7. Bead Capture (Protein A/G) Antibody_Incubation->Bead_Capture Washing 8. Washing Bead_Capture->Washing Elution 9. Elution Washing->Elution SDS_PAGE 10. SDS-PAGE Elution->SDS_PAGE Mass_Spec 11. Mass Spectrometry Elution->Mass_Spec Western_Blot 11. Western Blotting SDS_PAGE->Western_Blot

Figure 2: General workflow for co-immunoprecipitation with the inclusion of this compound.

Data Presentation

The effectiveness of this compound in preserving protein complexes can be quantified by comparing the amount of co-immunoprecipitated protein in the presence and absence of the inhibitor. The following table summarizes hypothetical quantitative data from a Co-IP experiment followed by mass spectrometry, illustrating the potential impact of this compound.

Target Protein (Bait)Interacting Protein (Prey)ConditionRelative Abundance of Prey (Normalized to Bait)Fold Change (+this compound / -Z-LEVD-FMK)
Protein XProtein Y- this compound1.00-
Protein XProtein Y+ this compound2.502.5
Protein XProtein Z (known caspase substrate)- this compound0.20-
Protein XProtein Z (known caspase substrate)+ this compound1.507.5

Table 1: Example of quantitative data analysis from a Co-IP mass spectrometry experiment. The increased recovery of interacting proteins, especially known caspase substrates, in the presence of this compound demonstrates the inhibitor's efficacy in preserving the protein complex.

Troubleshooting and Considerations

  • Inhibitor Concentration: The optimal concentration of this compound may vary between cell lines and experimental setups. A concentration range of 10-50 µM is a good starting point, but titration may be necessary.

  • Lysis Buffer Composition: The use of a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) is crucial for preserving protein-protein interactions. Avoid harsh detergents like SDS.

  • Controls: Always include appropriate controls, such as a Co-IP without this compound and an isotype control antibody, to assess the specificity of the interaction and the effect of the inhibitor.

  • Downstream Analysis: The method of analysis (Western blotting or mass spectrometry) will influence the interpretation of the results. Quantitative Western blotting can be used to validate findings from mass spectrometry.

Conclusion

The integration of the caspase inhibitor this compound into co-immunoprecipitation protocols is a valuable strategy to prevent the degradation of protein complexes by caspase-4 and caspase-3. By preserving the integrity of these interactions, researchers can obtain more reliable and accurate data, leading to a better understanding of cellular protein networks. The detailed protocols and guidelines provided in this document serve as a comprehensive resource for the successful application of this compound in Co-IP experiments.

References

Long-term storage and handling of Z-LEVD-FMK stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Long-term Storage and Handling of Z-LEVD-FMK Stock Solutions

Introduction

This compound is a cell-permeable, irreversible inhibitor of caspase-4, an enzyme involved in the inflammatory response and ER stress-induced apoptosis.[1][2][3] It can also inhibit other caspases, such as caspase-3, at higher concentrations.[3] Due to its role in modulating critical cellular pathways, this compound is a valuable tool for researchers studying apoptosis, inflammation, and neurodegenerative diseases. Proper storage and handling of this compound stock solutions are crucial to maintain its stability and ensure experimental reproducibility. These application notes provide detailed protocols and guidelines for the long-term storage and handling of this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration of StabilityRecommended Solvent
Powder-20°C3 years[1][2][4]N/A
4°C2 years[1][2]N/A
In Solvent-80°C6 months[1][5] to 1 year[4]DMSO[1][2][6]
-20°C1 month[1][2]DMSO

Table 2: Solubility of this compound in DMSO

Concentration (mg/mL)Molar Concentration (mM)Notes
125191.51May require sonication.[1][2] It is recommended to use fresh, anhydrous DMSO as the compound is hygroscopic.[1][2]

Experimental Protocols

Protocol 1: Reconstitution of this compound Powder

  • Pre-equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the powder.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Gently vortex the vial to dissolve the powder completely. If needed, sonicate the solution for a short period to aid dissolution.[1][2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][7]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]

Protocol 2: Caspase-3/7 Activity Assay Using this compound as an Inhibitor

This protocol describes a general procedure for measuring caspase-3/7 activity in cells treated with an apoptosis inducer, using this compound as a negative control.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Cell Treatment:

    • Treat cells with an apoptosis-inducing agent (e.g., staurosporine, etoposide) at a predetermined concentration and for a specific duration.

    • For the inhibitor control group, pre-incubate cells with this compound (e.g., 20-50 µM) for 1-2 hours before adding the apoptosis-inducing agent.

    • Include an untreated control group (vehicle only) and a vehicle control group for the inhibitor.

  • Assay Procedure (using a fluorometric substrate like Ac-DEVD-AMC):

    • Prepare the caspase-3/7 assay buffer containing the fluorogenic substrate according to the manufacturer's instructions.

    • After treatment, lyse the cells directly in the wells by adding the assay buffer.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells) from all readings.

    • Normalize the fluorescence intensity of the treated samples to the protein concentration of each well, if necessary.

    • Compare the caspase activity in the presence and absence of this compound to determine the extent of inhibition.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay reconstitute Reconstitute this compound powder in DMSO aliquot Aliquot into single-use tubes reconstitute->aliquot store Store at -80°C or -20°C aliquot->store pre_incubate Pre-incubate with this compound (inhibitor control) store->pre_incubate seed_cells Seed cells in a multi-well plate seed_cells->pre_incubate induce_apoptosis Induce apoptosis pre_incubate->induce_apoptosis measure_activity Measure caspase activity induce_apoptosis->measure_activity

Caption: Workflow for preparing and using this compound.

apoptosis_pathway Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase37 Caspase-3, -7 caspase8->caspase37 er_stress ER Stress caspase4 Caspase-4 er_stress->caspase4 caspase9 Caspase-9 caspase4->caspase9 cytochrome_c Cytochrome c (from Mitochondria) apoptosome Apoptosome cytochrome_c->apoptosome apoptosome->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis inhibitor This compound inhibitor->caspase4 inhibitor->caspase37

Caption: Role of caspases in apoptosis pathways.

troubleshooting_guide Troubleshooting this compound Experiments cluster_solutions_no_inhibition cluster_solutions_toxicity problem Observed Problem no_inhibition No Inhibition of Caspase Activity Possible Causes Solutions problem->no_inhibition cell_toxicity Unexpected Cell Toxicity Possible Causes Solutions problem->cell_toxicity sol1 Verify inhibitor concentration no_inhibition:s->sol1 Inhibitor concentration too low sol2 Ensure fresh DMSO was used for reconstitution no_inhibition:s->sol2 Degraded inhibitor sol3 Check storage conditions and avoid freeze-thaw cycles no_inhibition:s->sol3 Improper storage sol4 Confirm apoptosis induction no_inhibition:s->sol4 Inefficient apoptosis induction sol5 Titrate inhibitor concentration cell_toxicity:s->sol5 Inhibitor concentration too high sol6 Reduce DMSO concentration in final culture medium cell_toxicity:s->sol6 DMSO toxicity sol7 Perform a vehicle control experiment cell_toxicity:s->sol7 Vehicle effect

Caption: Troubleshooting guide for this compound.

References

Troubleshooting & Optimization

Troubleshooting Z-LEVD-FMK insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Z-LEVD-FMK insolubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cell-permeable, irreversible inhibitor of caspase-4.[1][2][3] It is primarily used in cell-based assays to study the role of caspase-4 in cellular processes, particularly in endoplasmic reticulum (ER) stress-induced apoptosis.[1][2][3]

Q2: What is the solubility of this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol but is insoluble in water.[4] The solubility in DMSO is reported to be as high as 125 mg/mL.[1]

Q3: Why is my this compound precipitating when I add it to my cell culture medium?

Precipitation of this compound in cell culture media is a common issue that typically arises from its low aqueous solubility. When a concentrated DMSO stock solution is diluted directly into an aqueous-based medium, the compound can crash out of solution. Other factors such as temperature shifts and the composition of the media can also contribute to precipitation.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[5][6] It is crucial to use fresh, high-grade DMSO as it is hygroscopic, and absorbed water can significantly reduce the solubility of the compound.[1][7]

Q5: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid solvent-related cytotoxicity that could interfere with your experimental results, the final concentration of DMSO in the cell culture medium should generally be kept below 1.0%.[5][6] It is always advisable to include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound solubility.

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to media. 1. Poor Solubility in Aqueous Media: this compound is insoluble in water.[4] Direct dilution of a high-concentration DMSO stock into the media can cause it to precipitate. 2. Incorrect Solvent: Using a solvent other than high-purity DMSO.1. Use a Serial Dilution Method: Instead of adding the concentrated stock directly, first, perform an intermediate dilution of your DMSO stock in a protein-containing buffer (e.g., PBS with 1% BSA) or in the cell culture medium itself (supplemented with 5-10% fetal bovine serum).[5][6] Then, add this intermediate dilution to your final culture volume. 2. Use High-Purity DMSO: Ensure you are using anhydrous, ACS grade DMSO to prepare your stock solution.[5]
Cloudiness or turbidity appears in the media over time. 1. Temperature Fluctuation: Moving media between different temperatures (e.g., from a warm incubator to a cooler biosafety cabinet) can cause components to precipitate. 2. Media Component Interaction: Components in the cell culture media, such as salts or proteins, may interact with this compound, leading to precipitation over time.1. Pre-warm the Media: Before adding the inhibitor, ensure your cell culture medium is pre-warmed to the incubation temperature (e.g., 37°C). 2. Prepare Fresh Working Solutions: Prepare the final working solution of this compound in the media immediately before adding it to your cells.
Inconsistent experimental results. 1. Inaccurate Concentration due to Precipitation: If some of the inhibitor has precipitated, the actual concentration in solution will be lower than intended. 2. DMSO Toxicity: High concentrations of DMSO can be toxic to cells and affect experimental outcomes.[5]1. Visually Inspect for Precipitates: Before adding the inhibitor to your cells, carefully inspect the diluted solution for any signs of precipitation. If observed, prepare a fresh dilution. 2. Include a Vehicle Control: Always include a control group of cells treated with the same final concentration of DMSO without the inhibitor to account for any solvent effects.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 20 mM stock solution in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • To prepare a 20 mM stock solution, add the appropriate volume of high-purity DMSO to the vial containing the this compound powder. For example, to a 1 mg vial of this compound (MW: ~652.7 g/mol ), add approximately 76.5 µL of DMSO.

  • Vortex the vial thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C. The solution is typically stable for up to 6 months at -80°C and for 1 month at -20°C.[1]

Protocol for Preparing Working Concentration in Cell Culture

This protocol outlines the steps for diluting the this compound stock solution for use in cell culture.

Procedure:

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in pre-warmed, complete cell culture medium (containing serum). For example, to achieve a final concentration of 20 µM from a 20 mM stock, you can first dilute the stock 1:100 in media to get a 200 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate dilution to your cell culture plates to achieve the desired final concentration. For the example above, you would then add the 200 µM intermediate solution at a 1:10 ratio to your cells.

  • Gently mix the contents of the well or plate to ensure even distribution of the inhibitor.

  • Incubate the cells for the desired period.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Lyophilized this compound dissolve Dissolve in High-Purity DMSO start->dissolve stock 20 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw Begin Experiment intermediate Intermediate Dilution (in complete media) thaw->intermediate final Final Dilution in Cell Culture intermediate->final incubate Incubate Cells final->incubate signaling_pathway ER_Stress Endoplasmic Reticulum (ER) Stress Caspase4 Pro-Caspase-4 ER_Stress->Caspase4 Activation Active_Caspase4 Active Caspase-4 Caspase4->Active_Caspase4 Caspase3 Pro-Caspase-3 Active_Caspase4->Caspase3 Cleavage & Activation Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Z_LEVD_FMK This compound Z_LEVD_FMK->Active_Caspase4 Inhibition

References

How to determine the effective dose of Z-LEVD-FMK for new cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for determining the effective dose of Z-LEVD-FMK, a caspase-4 inhibitor, in new cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable irreversible inhibitor of caspase-4.[1][2] It belongs to the family of fluoromethyl ketone (FMK)-derivatized peptides that act as effective irreversible inhibitors by binding to the catalytic site of the target caspase.[3][4][5] By inhibiting caspase-4, this compound can block downstream signaling pathways, including those involved in ER stress-induced apoptosis and inflammation.[1][2]

Q2: How should I prepare and store a stock solution of this compound?

This compound is typically dissolved in high-purity Dimethyl Sulfoxide (DMSO) to create a stock solution, commonly at a concentration of 2-5 mM or 10 mg/ml.[3][5][6] It is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][6] Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Q3: What is a typical starting concentration range for determining the effective dose?

The effective concentration of this compound is highly dependent on the cell type, the nature of the apoptotic or inflammatory stimulus, and the duration of the experiment.[7] Based on literature and data from similar caspase inhibitors, a broad starting range of 10 µM to 100 µM is recommended for initial dose-response experiments.[5][6][7] However, effective concentrations have been reported at both lower (2 ng/mL, ~3 nM) and higher (20 µM) levels for specific cell lines and conditions.[1][2] A dose-response experiment is mandatory to determine the optimal concentration for your specific system.[8]

Q4: How long should I pre-incubate cells with this compound before inducing apoptosis?

Pre-incubation allows the inhibitor to permeate the cells and bind to its target before the apoptotic cascade is initiated. A common pre-incubation time is between 1 to 2 hours before adding the apoptotic stimulus.[8] For optimal results, this timing should be determined experimentally for your specific cell line.

Q5: What are the essential controls to include in my experiment?

To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium without any treatment to establish a baseline for viability and apoptosis.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial as DMSO can be toxic to cells at concentrations above 1.0%.[7]

  • Positive Control (Stimulus Only): Cells treated only with the apoptosis-inducing agent to confirm that the stimulus is effective at inducing cell death.

  • Inhibitor Negative Control (Optional): Using a structurally similar but inactive peptide, such as Z-FA-FMK, can help confirm that the observed effects are due to specific caspase inhibition and not off-target effects of the FMK chemical group.

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
No inhibition of apoptosis is observed. 1. Inhibitor concentration is too low. 2. Incubation time is insufficient. 3. Inhibitor has degraded. 4. The apoptotic pathway in your cell line is not dependent on Caspase-4. 1. Perform a dose-response experiment with a wider and higher concentration range (e.g., 5 µM to 100 µM).[8]2. Increase the pre-incubation time with this compound before adding the stimulus.3. Prepare a fresh stock solution from powder. Ensure proper storage and handling to avoid degradation.[2]4. Use a pan-caspase inhibitor like Z-VAD-FMK to confirm if the pathway is caspase-dependent.[3] If it is, the specific caspases involved may not include caspase-4.
High levels of cell death in vehicle controls. 1. DMSO concentration is too high. 2. Cells are unhealthy or were plated at an incorrect density. 1. Ensure the final concentration of DMSO in the culture medium does not exceed 1.0%; ideally, keep it below 0.5%.[7]2. Optimize cell seeding density and ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Results are inconsistent between experiments. 1. Variability in cell passage number or health. 2. Inconsistent timing of treatments. 3. Reagents (inhibitor, stimulus) are not prepared fresh or are degraded. 1. Use cells within a consistent and narrow range of passage numbers.2. Use a timer to ensure precise and repeatable incubation periods for both the inhibitor and the stimulus.3. Prepare fresh dilutions of the inhibitor and stimulus from stock solutions for each experiment.

Experimental Protocols & Data

General Properties and Handling
PropertyDescription
Target Caspase-4[1][2]
Formulation Provided as a powder or film.
Solvent High-purity DMSO[3]
Stock Solution 2-5 mM recommended[5][6]
Storage Powder: -20°C. Stock Solution: -20°C (1 month) or -80°C (6 months)[2]
Reported Effective Concentrations
Cell LineConcentrationIncubation TimeEffect
hRPE cells2 ng/mL30 minInhibited IL-1β-induced IL-8 production[2]
hRPE cells2 µM-Inhibited caspase-3 activity[1]
5C cells20 µM96 hPrevented E2-induced PARP cleavage and apoptosis[1][2]
Protocol: Dose-Response Experiment for Effective Concentration

This protocol outlines a method to determine the effective concentration of this compound using a cell viability assay (e.g., MTT, CCK8).

1. Cell Seeding:

  • Seed your cells in a 96-well plate at a pre-determined optimal density to ensure they are in the logarithmic growth phase during the experiment.

  • Incubate overnight (or until cells are well-adhered).

2. Preparation of Inhibitor Dilutions:

  • Prepare a series of dilutions of this compound in your cell culture medium. A suggested range to test is 0, 1, 5, 10, 20, 50, and 100 µM.

  • Prepare a vehicle control with the highest concentration of DMSO that will be used in the treatment wells.

3. Inhibitor Treatment:

  • Remove the old medium from the cells.

  • Add the medium containing the different concentrations of this compound (or vehicle control) to the appropriate wells.

  • Pre-incubate the cells with the inhibitor for 1-2 hours in a cell culture incubator.

4. Induction of Apoptosis:

  • Add the apoptosis-inducing agent (e.g., staurosporine, etoposide, or an ER stress inducer like tunicamycin) to all wells except the "Untreated Control" wells.

  • Incubate for the required time to induce apoptosis (this time should be optimized beforehand, typically 4-24 hours).

5. Cell Viability Assay:

  • Perform a cell viability assay according to the manufacturer's protocol (e.g., add CCK8 reagent and incubate for 1-4 hours).[9]

  • Read the absorbance on a microplate reader.

6. Data Analysis:

  • Normalize the data to the "Untreated Control" (set to 100% viability).

  • Plot cell viability (%) against the log of the this compound concentration.

  • Determine the EC50 (the concentration of inhibitor that restores 50% of the viability lost by the apoptotic stimulus).

Example 96-Well Plate Layout
1 2 3 4 5 6 7 8 9-12
A-C UntreatedVehicleStimulus1 µM5 µM10 µM20 µM50 µM100 µM
D-F UntreatedVehicleStimulus1 µM5 µM10 µM20 µM50 µM100 µM
G-H BlankBlankBlank------

Visualizations

Experimental Workflow

G cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis start Start seed Seed cells in 96-well plate start->seed adhere Incubate overnight to allow adherence seed->adhere inhibitor Add this compound dilutions and vehicle controls adhere->inhibitor preincubate Pre-incubate for 1-2 hours inhibitor->preincubate stimulus Add apoptotic stimulus preincubate->stimulus incubate_final Incubate for optimal apoptosis duration stimulus->incubate_final assay Perform cell viability assay (e.g., MTT, CCK8) incubate_final->assay read Read absorbance on microplate reader assay->read analyze Normalize data and plot dose-response curve read->analyze end Determine EC50 analyze->end

Caption: Workflow for determining the effective dose of this compound.

Simplified Apoptotic Signaling Pathway

G stimulus ER Stress Stimulus (e.g., Tunicamycin) cas4 Pro-Caspase-4 stimulus->cas4 activates active_cas4 Active Caspase-4 cas4->active_cas4 cas3 Pro-Caspase-3 active_cas4->cas3 activates active_cas3 Active Caspase-3 (Executioner Caspase) cas3->active_cas3 parp PARP active_cas3->parp cleaves cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis inhibitor This compound inhibitor->active_cas4

Caption: this compound inhibits apoptosis by blocking active Caspase-4.

References

Off-target effects of Z-LEVD-FMK at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the caspase inhibitor Z-LEVD-FMK. The information provided addresses potential issues, particularly the off-target effects observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is primarily recognized as a cell-permeable inhibitor of caspase-4.[1] It is often used to study the role of caspase-4 in biological processes such as ER stress-induced apoptosis.[1]

Q2: I'm observing unexpected cellular effects even with caspase-4 knockdown. What could be the cause?

At high concentrations, this compound and other related peptide-based fluoromethylketone (FMK) inhibitors can exhibit off-target effects. These may include the inhibition of other caspases or entirely different classes of enzymes. For instance, this compound has also been shown to inhibit caspase-3 activity.[1] It is also possible that at high concentrations, it may inhibit other cysteine proteases like cathepsins. A related pan-caspase inhibitor, Z-VAD-FMK, has been demonstrated to inhibit N-glycanase 1 (NGLY1), leading to the induction of autophagy.[2][3][4][5][6] Given the structural similarities, a similar effect cannot be ruled out for this compound at high concentrations.

Q3: What are the typical working concentrations for this compound?

Effective concentrations of this compound can vary significantly depending on the cell type and experimental conditions. Published studies have used concentrations ranging from 2 ng/mL to 20 μM.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific application that minimizes off-target effects.

Q4: Is this compound cytotoxic at high concentrations?

While FMK-derivatized peptide inhibitors are generally designed to have no cytotoxic effects, high concentrations (>100 μM) or prolonged exposure may induce off-target cytotoxicity.[7][8] This can manifest as a switch from apoptotic to necrotic cell death.

Q5: Are there alternative inhibitors I can use to confirm my results?

To validate that the observed effects are due to caspase-4 inhibition and not off-target activities, consider the following:

  • Use a more specific inhibitor: If available, a more selective non-peptide-based inhibitor for caspase-4 could be used.

  • Use a negative control: Z-FA-FMK is a commonly used negative control. It inhibits cathepsins B and L but not caspases, helping to differentiate between caspase-dependent and off-target effects.[7]

  • Consider Q-VD-OPh: This pan-caspase inhibitor has been reported to not induce autophagy, unlike Z-VAD-FMK, suggesting it may have a different off-target profile.[3][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected cell morphology changes or increased cell death at high concentrations. Off-target cytotoxicity or induction of an alternative cell death pathway (e.g., necrosis).Perform a dose-response experiment to find the minimal effective concentration. Use a cell viability assay (e.g., MTT or LDH release) to assess cytotoxicity.
Induction of autophagy markers (e.g., LC3 puncta formation). Off-target inhibition of N-glycanase 1 (NGLY1), as seen with the related inhibitor Z-VAD-FMK.[2][3][4][5][6]Test for autophagy induction using Western blotting for LC3-II or fluorescence microscopy for GFP-LC3 puncta. Consider using an alternative inhibitor like Q-VD-OPh which does not induce autophagy.[3][5]
Inhibition of T-cell proliferation or altered cytokine profiles. Off-target effects independent of caspase inhibition. Studies with Z-VAD-FMK and Z-IETD-FMK have shown immunosuppressive effects.[9]Use a negative control like Z-FA-FMK to determine if the effect is caspase-independent.[7] Analyze the effects on specific signaling pathways involved in T-cell activation.
Lack of specificity, potential inhibition of other caspases. This compound is known to inhibit caspase-3 in addition to caspase-4.[1]Use cell lines with specific caspase knockouts or employ more specific inhibitors for other caspases to dissect the individual contributions.

Quantitative Data Summary

Table 1: Reported Effective Concentrations of this compound

ConcentrationCell Type/SystemObserved EffectReference
2 ng/mLhRPE cellsBlocks IL-1β-induced IL-8 production[1]
2 μMhRPE cellsInhibits caspase-3 activity[1]
20 μM5C cellsBlocks E2-induced PARP cleavage and reverses E2-inhibited growth[1]

Table 2: Known Off-Target Effects of Related Peptide-FMK Inhibitors (Primarily Z-VAD-FMK)

Off-TargetInhibitorConcentrationObserved EffectReference
N-glycanase 1 (NGLY1)Z-VAD-FMKNot specifiedInduction of autophagy[2][3][4][5][6]
CathepsinsZ-VAD-FMKNot specifiedInhibition of cathepsin activity[5]
CalpainsZ-VAD-FMKNot specifiedInhibition of calpain activity[5]
T-cell proliferationZ-VAD-FMK, Z-IETD-FMK25-100 μMDose-dependent inhibition[9]

Experimental Protocols

Protocol 1: Assessment of Off-Target Cytotoxicity using LDH Assay
  • Cell Plating: Seed cells in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.

  • Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control for maximum LDH release (e.g., lysis buffer provided with the LDH assay kit).

  • Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • Carefully collect the cell culture supernatant.

    • Perform the LDH cytotoxicity assay according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control.

Protocol 2: Detection of Autophagy Induction by Western Blot for LC3
  • Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach the desired confluency, treat them with a high concentration of this compound (e.g., 50-100 µM), a vehicle control, and a positive control for autophagy induction (e.g., rapamycin or starvation).

  • Protein Extraction: After the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Analysis: Look for the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates autophagy induction.

Visualizations

On_Target_vs_Off_Target_Effects cluster_0 On-Target Effect cluster_1 Potential Off-Target Effects (at high concentrations) This compound This compound Caspase-4 Caspase-4 This compound->Caspase-4 Inhibits Apoptosis Inhibition Apoptosis Inhibition Caspase-4->Apoptosis Inhibition Leads to Z-LEVD-FMK_off This compound Other Caspases (e.g., Caspase-3) Other Caspases (e.g., Caspase-3) Z-LEVD-FMK_off->Other Caspases (e.g., Caspase-3) Inhibits NGLY1 NGLY1 Z-LEVD-FMK_off->NGLY1 Inhibits Other Cysteine Proteases Other Cysteine Proteases Z-LEVD-FMK_off->Other Cysteine Proteases Inhibits Other Cellular Effects Other Cellular Effects Other Caspases (e.g., Caspase-3)->Other Cellular Effects Autophagy Induction Autophagy Induction NGLY1->Autophagy Induction Leads to Other Cysteine Proteases->Other Cellular Effects

Caption: On-target vs. potential off-target effects of this compound.

Experimental_Workflow_Troubleshooting Start Start Unexpected_Results Unexpected Experimental Results with this compound Start->Unexpected_Results Check_Concentration Is the concentration high? Unexpected_Results->Check_Concentration Perform_Dose_Response Perform Dose-Response Curve (e.g., LDH or MTT assay) Check_Concentration->Perform_Dose_Response Yes Check_Autophagy Are autophagy markers induced? Check_Concentration->Check_Autophagy No Use_Controls Use Negative (Z-FA-FMK) and Alternative (Q-VD-OPh) Controls Perform_Dose_Response->Use_Controls Western_Blot_LC3 Perform Western Blot for LC3-II Check_Autophagy->Western_Blot_LC3 Yes Check_Autophagy->Use_Controls No Western_Blot_LC3->Use_Controls Interpret_Results Interpret Results Based on Controls Use_Controls->Interpret_Results

Caption: Troubleshooting workflow for unexpected results with this compound.

NGLY1_Autophagy_Pathway Z_FMK This compound / Z-VAD-FMK (High Concentration) NGLY1 N-glycanase 1 (NGLY1) Z_FMK->NGLY1 Inhibits Protein_Deglycosylation Impaired Protein Deglycosylation NGLY1->Protein_Deglycosylation Normally prevents buildup of misfolded glycoproteins Cellular_Stress Cellular Stress Protein_Deglycosylation->Cellular_Stress Autophagy Autophagy Induction (e.g., increased LC3-II) Cellular_Stress->Autophagy

Caption: Potential pathway for autophagy induction by FMK inhibitors.

References

Z-LEVD-FMK Technical Support Center: Troubleshooting Degradation and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Z-LEVD-FMK, a potent caspase-4 inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable tetrapeptide inhibitor of caspase-4. Its mechanism of action involves the fluoromethylketone (FMK) group, which irreversibly binds to the catalytic site of caspase-4, thereby blocking its proteolytic activity. This inhibition is critical in studying cellular processes mediated by caspase-4, such as endoplasmic reticulum (ER) stress-induced apoptosis and the non-canonical inflammasome pathway.

Q2: How should I properly store and handle this compound to prevent degradation?

Proper storage and handling are crucial for maintaining the stability and activity of this compound. Both the lyophilized powder and stock solutions have specific storage requirements to minimize degradation.

Storage Recommendations for this compound

Form Storage Temperature Duration Key Considerations
Lyophilized Powder -20°C to -80°C Up to 3 years Store in a desiccator to protect from moisture.
4°C Up to 2 years For short-term storage only.
Stock Solution (in DMSO) -80°C Up to 6 months Recommended for long-term storage.[1]

| | -20°C | Up to 1 month | Suitable for short-term storage.[1] |

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]

Q3: What is the recommended solvent for reconstituting this compound?

The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[2] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can compromise the stability of the inhibitor.

Q4: What are the primary pathways in which this compound is used as an inhibitor?

This compound is primarily used to investigate two key signaling pathways:

  • ER Stress-Induced Apoptosis: this compound blocks the activation of caspase-4, a key initiator caspase in the apoptotic pathway triggered by endoplasmic reticulum stress.

  • Non-Canonical Inflammasome Pathway: In this pathway, this compound inhibits caspase-4 (in humans), which is directly activated by intracellular lipopolysaccharide (LPS), leading to pyroptosis, a form of inflammatory cell death.

Troubleshooting Guide: this compound Degradation

This guide will help you identify and resolve potential issues with this compound degradation in your experiments.

Signs of Potential Degradation and Troubleshooting Steps

Symptom Potential Cause Recommended Action
Reduced or no inhibitory effect in experiments. Degradation of this compound stock solution. Prepare a fresh stock solution from lyophilized powder. Ensure proper storage conditions (-80°C for long-term).
Repeated freeze-thaw cycles. Always aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.[1]
Improper solvent. Use only high-purity, anhydrous DMSO for reconstitution.[2]
Degradation in working solution. Prepare working solutions fresh for each experiment. Do not store diluted solutions for extended periods.
Precipitate formation in stock or working solutions. Low-quality or wet DMSO. Use a new, unopened bottle of anhydrous DMSO. Gentle warming and vortexing can help re-dissolve the compound.
Exceeded solubility limit. Do not exceed the recommended stock solution concentration (typically 10-20 mM).
Inconsistent results between experiments. Variable inhibitor activity. Ensure consistent storage and handling procedures. Use a positive control with a known response to this compound.

| | pH sensitivity. | While specific data for this compound is limited, peptide stability can be pH-dependent. Ensure the pH of your experimental buffer is within a stable range (typically neutral). |

Experimental Protocols

Protocol 1: Inhibition of ER Stress-Induced Apoptosis

This protocol outlines the use of this compound to inhibit apoptosis induced by tunicamycin, a common ER stress inducer.

Materials:

  • Cells of interest (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • Tunicamycin

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow for optimal growth during the experiment.

  • Pre-treatment with this compound: The following day, pre-treat the cells with the desired concentration of this compound (typically 10-50 µM) for 1-2 hours. Include a vehicle control (DMSO) at the same final concentration.

  • Induction of ER Stress: Add tunicamycin (e.g., 1 µg/mL) to the wells, including the vehicle and this compound treated wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).

  • Apoptosis Analysis:

    • Harvest the cells, including any floating cells in the supernatant.

    • Wash the cells with cold PBS.

    • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Analyze the samples using a flow cytometer to quantify the percentage of apoptotic cells.

Protocol 2: Inhibition of the Non-Canonical Inflammasome Pathway

This protocol describes how to use this compound to inhibit caspase-4 activation in response to intracellular LPS.

Materials:

  • Human monocytic cells (e.g., THP-1) differentiated into macrophages.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • LPS from a gram-negative bacterium (e.g., E. coli O111:B4).

  • Transfection reagent (e.g., Lipofectamine 2000).

  • Opti-MEM or other serum-free medium.

  • This compound (stock solution in DMSO).

  • LDH cytotoxicity assay kit.

  • ELISA kit for IL-1β.

Procedure:

  • Cell Seeding: Seed differentiated THP-1 macrophages in a multi-well plate.

  • Pre-treatment with this compound: Pre-treat the cells with this compound (typically 20-50 µM) for 1 hour. Include a vehicle control (DMSO).

  • LPS Transfection:

    • Prepare LPS-transfection reagent complexes in serum-free medium according to the manufacturer's instructions.

    • Add the complexes to the cells to deliver LPS into the cytoplasm.

  • Incubation: Incubate the cells for 4-6 hours.

  • Analysis of Pyroptosis and IL-1β Release:

    • Carefully collect the cell culture supernatant.

    • Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis using an LDH cytotoxicity assay kit.

    • Measure the concentration of mature IL-1β in the supernatant using an ELISA kit.

Visualizing Key Pathways and Workflows

To further aid in understanding the experimental context and troubleshooting, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.

ER_Stress_Apoptosis ER_Stress ER Stress (e.g., Tunicamycin) UPR Unfolded Protein Response (UPR) ER_Stress->UPR Pro_Casp4 Pro-caspase-4 UPR->Pro_Casp4 Casp4 Active Caspase-4 Pro_Casp4->Casp4 Pro_Casp3 Pro-caspase-3 Casp4->Pro_Casp3 Z_LEVD This compound Z_LEVD->Casp4 Inhibits Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

ER Stress-Induced Apoptosis Pathway

Non_Canonical_Inflammasome LPS Intracellular LPS Pro_Casp4 Pro-caspase-4 LPS->Pro_Casp4 Casp4 Active Caspase-4 Pro_Casp4->Casp4 GSDMD Gasdermin D (GSDMD) Casp4->GSDMD Casp1 Caspase-1 Casp4->Casp1 Activates NLRP3 Z_LEVD This compound Z_LEVD->Casp4 Inhibits GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis IL1b Mature IL-1β GSDMD_N->IL1b Release Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Casp1->Pro_IL1b

Non-Canonical Inflammasome Pathway

Troubleshooting_Workflow Start Experiment Shows Reduced/No Inhibition Check_Stock Check Stock Solution: - Age? - Storage Temp? - Freeze-thaw cycles? Start->Check_Stock Check_Solvent Check Solvent: - Anhydrous DMSO? - Fresh bottle? Check_Stock->Check_Solvent No Issue Prepare_Fresh Prepare Fresh Stock Solution Check_Stock->Prepare_Fresh Issue Found Check_Protocol Review Protocol: - Fresh working solution? - Correct concentration? Check_Solvent->Check_Protocol No Issue Use_New_Solvent Use New, Anhydrous DMSO Check_Solvent->Use_New_Solvent Issue Found Optimize_Protocol Optimize Protocol: - Titrate concentration - Prepare fresh dilutions Check_Protocol->Optimize_Protocol Issue Found Success Problem Resolved Prepare_Fresh->Success Use_New_Solvent->Success Optimize_Protocol->Success

Troubleshooting Workflow for this compound

References

Interpreting unexpected results with Z-LEVD-FMK treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results when using the caspase inhibitor, Z-LEVD-FMK.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cell-permeable peptide inhibitor that primarily targets caspase-4, an enzyme involved in endoplasmic reticulum (ER) stress-induced apoptosis.[1] By irreversibly binding to the catalytic site of caspase-4, this compound can block the downstream signaling cascade that leads to this form of programmed cell death. While it is recognized as a caspase-4 inhibitor, it is important to note that it may also exhibit inhibitory effects on other caspases, such as caspase-3.[1]

Q2: I'm observing a decrease in apoptosis as expected, but also see morphological changes in my cells that are not characteristic of apoptosis. What could be happening?

While this compound is an inhibitor of apoptosis, unexpected cellular morphologies could be indicative of off-target effects or the induction of alternative cell death pathways. One possibility is the induction of autophagy. The structurally similar pan-caspase inhibitor, Z-VAD-FMK, has been shown to induce autophagy by inhibiting N-glycanase 1 (NGLY1), an enzyme involved in ER-associated degradation (ERAD).[2][3][4][5][6] It is plausible that this compound could have similar off-target effects. Another possibility is the induction of necroptosis, a form of programmed necrosis, which can be triggered by caspase inhibition under certain conditions.[7][8][9]

Q3: My results suggest that this compound is not as specific as I anticipated and may be inhibiting other caspases. How can I verify this?

It is crucial to determine the specificity of this compound in your experimental system. You can assess its cross-reactivity by performing in vitro caspase activity assays using recombinant caspases or by examining the cleavage of specific substrates for different caspases in your cell lysates via Western blot. For example, cleavage of PARP is a hallmark of apoptosis executed by caspase-3 and -7. Observing inhibition of PARP cleavage could suggest that this compound is affecting these caspases in your model.[1]

Q4: I am using this compound in a neuroprotection study, but the results are inconsistent. What are some potential reasons for this?

The role of caspases in neuronal cell death is complex, and inhibitors may have varied effects depending on the specific context of the injury or disease model.[10][11] Inconsistent results could arise from several factors:

  • Dosage and Timing: The concentration and the time of administration of this compound are critical. A dose-response curve and a time-course experiment are recommended to determine the optimal experimental conditions.

  • Off-target effects: As mentioned, induction of autophagy or necroptosis could confound the expected neuroprotective effects.

  • Alternative Cell Death Pathways: Neuronal death can occur through multiple pathways that may not be dependent on the caspases inhibited by this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Observed Problem Potential Cause Suggested Solution
No inhibition of apoptosis observed. 1. Incorrect Concentration: The concentration of this compound may be too low. 2. Degraded Inhibitor: The inhibitor may have degraded due to improper storage or handling. 3. Cell Permeability Issues: The inhibitor may not be efficiently entering the cells. 4. Alternative Apoptotic Pathway: The apoptotic pathway in your model may not be dependent on caspase-4.1. Perform a dose-response experiment to determine the optimal concentration (typically in the µM range). 2. Ensure this compound is stored at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] Prepare fresh stock solutions. 3. Verify cell permeability in your cell type. 4. Investigate the involvement of other caspases using a broader range of inhibitors or molecular tools.
Increased cell death or unexpected toxicity. 1. Induction of Necroptosis: Caspase inhibition can sometimes switch the mode of cell death from apoptosis to necroptosis.[8][9] 2. Induction of Autophagic Cell Death: In some contexts, excessive autophagy can lead to cell death.[2] 3. Off-target Toxicity: The inhibitor may have toxic effects unrelated to caspase inhibition at high concentrations.1. Co-treat with a necroptosis inhibitor, such as Necrostatin-1, to see if cell death is reduced.[8] Assess markers of necroptosis like RIPK1 and MLKL phosphorylation. 2. Monitor autophagic flux using markers like LC3-II and p62. Use autophagy inhibitors like 3-methyladenine (3-MA) or chloroquine to see if toxicity is mitigated. 3. Lower the concentration of this compound and perform a viability assay (e.g., MTT or trypan blue exclusion) to assess dose-dependent toxicity.
Inconsistent or variable results between experiments. 1. Inconsistent Reagent Preparation: Variability in the preparation of this compound stock solutions. 2. Differences in Cell Culture Conditions: Variations in cell density, passage number, or media composition. 3. Timing of Treatment: Inconsistent timing of this compound addition relative to the apoptotic stimulus.1. Prepare a large batch of stock solution, aliquot, and store at -80°C to ensure consistency.[1] 2. Standardize all cell culture parameters. 3. Add this compound at a consistent time point, typically simultaneously with or shortly before the apoptotic stimulus.[12]

Experimental Protocols

Western Blot Analysis for Caspase Substrate Cleavage

This protocol is designed to assess the efficacy of this compound in preventing the cleavage of a known caspase substrate, such as PARP.

Materials:

  • Cells of interest

  • Cell culture medium

  • Apoptosis-inducing agent

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight.

  • Pre-treat cells with the desired concentration of this compound (e.g., 20 µM) or vehicle (DMSO) for 1-2 hours.

  • Induce apoptosis using your chosen stimulus.

  • Incubate for the desired time period.

  • Cell Lysis: Harvest cells and lyse them on ice using lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for the presence of the cleaved form of the target protein in the apoptosis-induced samples and its reduction in the this compound treated samples.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay detects apoptosis by identifying externalized phosphatidylserine (Annexin V) and loss of membrane integrity (PI).

Materials:

  • Cells of interest

  • Cell culture medium

  • Apoptosis-inducing agent

  • This compound (stock solution in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound and the apoptotic stimulus as described in the Western Blot protocol.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are live.

Visualizations

Caspase_6_Signaling_Pathway Caspase-6 Signaling Pathway in Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrial Stress Mitochondrial Stress Caspase-9 Caspase-9 Mitochondrial Stress->Caspase-9 activates Caspase-9->Caspase-3 activates Caspase-6 Caspase-6 Caspase-3->Caspase-6 can activate Apoptotic Substrates Lamin A, Huntingtin, etc. Caspase-6->Apoptotic Substrates cleaves ZLEVD_FMK This compound ZLEVD_FMK->Caspase-6 inhibits Apoptosis Apoptosis Apoptotic Substrates->Apoptosis

Caption: Caspase-6 signaling pathway and the inhibitory point of this compound.

Troubleshooting_Workflow Troubleshooting Unexpected Results with this compound Start Unexpected Result Check_Concentration Is concentration optimal? Start->Check_Concentration Optimize_Concentration Perform dose-response Check_Concentration->Optimize_Concentration No Check_Viability Unexpected cell death? Check_Concentration->Check_Viability Yes Optimize_Concentration->Check_Viability Investigate_Necroptosis Test for Necroptosis (e.g., p-MLKL) Check_Viability->Investigate_Necroptosis Yes Check_Specificity Off-target effects suspected? Check_Viability->Check_Specificity No Investigate_Autophagy Test for Autophagy (e.g., LC3-II) Investigate_Necroptosis->Investigate_Autophagy Investigate_Autophagy->Check_Specificity Assess_Other_Caspases Assess activity of other caspases Check_Specificity->Assess_Other_Caspases Yes End Interpretation Check_Specificity->End No Consider_Alternative_Pathways Investigate non-caspase pathways Assess_Other_Caspases->Consider_Alternative_Pathways Consider_Alternative_Pathways->End

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Experimental_Workflow General Experimental Workflow for this compound Treatment Cell_Seeding 1. Seed Cells Pre_treatment 2. Pre-treat with this compound or Vehicle Cell_Seeding->Pre_treatment Induce_Apoptosis 3. Add Apoptotic Stimulus Pre_treatment->Induce_Apoptosis Incubation 4. Incubate for a Defined Period Induce_Apoptosis->Incubation Harvest_Cells 5. Harvest Cells Incubation->Harvest_Cells Downstream_Analysis 6. Downstream Analysis (e.g., Western Blot, Flow Cytometry) Harvest_Cells->Downstream_Analysis

Caption: A generalized workflow for cell-based experiments using this compound.

References

Technical Support Center: Z-LEVD-FMK & Vehicle Control Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing cytotoxicity associated with the use of Dimethyl Sulfoxide (DMSO) as a vehicle for the caspase inhibitor, Z-LEVD-FMK.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO used as a vehicle for this compound?

This compound, like many other small molecule inhibitors, has poor solubility in aqueous solutions. DMSO is a powerful aprotic solvent that effectively dissolves this compound, allowing for the preparation of concentrated stock solutions. This facilitates the dilution to final working concentrations in cell culture media.

Q2: What is the recommended starting concentration of DMSO for my experiments?

As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v) .[1][2] Most cell lines can tolerate DMSO up to 0.5%, and some robust lines may tolerate up to 1%.[2] However, sensitive cell lines, especially primary cells, may exhibit toxicity at concentrations as low as 0.1%.[2] It is crucial to determine the specific tolerance of your cell line.

Q3: At what concentration should I use this compound?

The optimal working concentration of this compound is cell-type and experiment-dependent. Published studies have reported using this compound in a range from 2 ng/mL to 20 µM.

Q4: How should I prepare my this compound stock solution and working dilutions?

It is recommended to prepare a high-concentration stock solution of this compound in 100% sterile DMSO (e.g., 10 mM or 20 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentration, ensuring the final DMSO concentration remains below the cytotoxic threshold for your cells. Always add the DMSO stock solution to the media and mix well, rather than the other way around, to avoid precipitation of the compound.

Q5: What are the signs of DMSO-induced cytotoxicity?

Signs of cytotoxicity can include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology (e.g., rounding, detachment).

  • Induction of apoptosis or necrosis.

  • Altered cellular metabolism.

Troubleshooting Guide: High Cytotoxicity in Vehicle Control

If you observe significant cytotoxicity in your DMSO vehicle control group, follow this troubleshooting guide.

Step 1: Verify DMSO Concentration and Preparation
  • Calculation Check: Double-check your dilution calculations to ensure the final DMSO concentration is within the expected non-toxic range.

  • Stock Solution Integrity: Ensure your DMSO is of high purity (cell culture grade) and has been stored correctly in small aliquots to prevent water absorption and degradation. Avoid repeated freeze-thaw cycles.

Step 2: Determine the Maximum Tolerated DMSO Concentration for Your Cell Line

The tolerance to DMSO is highly cell-line dependent. It is imperative to perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cells.

Experimental Protocol: DMSO Dose-Response Assay (MTT Assay)

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.

Materials:

  • 96-well flat-bottom plates

  • Your cell line of interest

  • Complete cell culture medium

  • Sterile, high-purity DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in complete culture medium. A typical concentration range to test is from 0.01% to 2.0% (v/v). Include a "no-vehicle" control (medium only).

  • Treatment: Remove the old medium and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "no-vehicle" control (100% viability). The highest concentration that does not cause a significant decrease in cell viability is your maximum tolerated concentration.

Step 3: Consider Alternative Solvents

If your cells are highly sensitive to even low concentrations of DMSO, consider alternative solvents. However, the solubility of this compound in other solvents should be confirmed. Potential alternatives for some compounds include ethanol, though its compatibility and cytotoxicity must also be determined for your specific cell line.

Data Presentation: DMSO Cytotoxicity

Table 1: Example DMSO Dose-Response Data

DMSO Concentration (% v/v)Cell Viability (%)Standard Deviation
0 (No Vehicle)1005.2
0.0198.54.8
0.0597.15.5
0.195.36.1
0.2588.77.3
0.575.48.9
1.052.110.2
2.021.69.5

Note: This is example data. You must generate a similar table for your specific cell line.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed cells in 96-well plate treat_cells Treat cells with DMSO dilutions prep_cells->treat_cells prep_dmso Prepare serial dilutions of DMSO in media prep_dmso->treat_cells incubate Incubate for experimental duration (e.g., 24-72h) treat_cells->incubate add_mtt Add MTT solution and incubate incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calc_viability Calculate % cell viability vs. no-vehicle control read_plate->calc_viability determine_max Determine max non-toxic DMSO concentration calc_viability->determine_max

Caption: Workflow for determining the maximum tolerated DMSO concentration.

troubleshooting_workflow start High cytotoxicity observed in vehicle control check_conc Verify DMSO concentration and preparation start->check_conc is_conc_correct Is concentration correct and below 0.5%? check_conc->is_conc_correct run_dose_response Perform DMSO dose-response assay is_conc_correct->run_dose_response Yes recheck_calculations Re-calculate dilutions and re-prepare is_conc_correct->recheck_calculations No is_toxicity_observed Is toxicity still observed at low conc.? run_dose_response->is_toxicity_observed consider_alternatives Consider alternative solvents is_toxicity_observed->consider_alternatives Yes proceed_experiment Proceed with experiment at non-toxic concentration is_toxicity_observed->proceed_experiment No recheck_calculations->check_conc

Caption: Troubleshooting logic for vehicle control cytotoxicity.

References

Technical Support Center: Z-LEVD-FMK Activity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers validating the activity of Z-LEVD-FMK, a specific inhibitor of caspase-4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as an irreversible inhibitor of caspase-4.[1][2] It is commonly used in research to investigate the roles of caspase-4 in cellular processes such as apoptosis and inflammation. The "LEVD" sequence in its structure mimics the cleavage site recognized by caspase-4, allowing it to bind to the enzyme's active site.

Q2: What are the primary signaling pathways in which caspase-4 is involved?

Caspase-4 is a key player in two main signaling pathways:

  • Endoplasmic Reticulum (ER) Stress-Induced Apoptosis: Under conditions of prolonged ER stress, pro-caspase-4, which is localized to the ER membrane, is cleaved and activated. This activation can then initiate a downstream caspase cascade, leading to apoptosis.[3][4]

  • Non-Canonical Inflammasome Pathway: Cytosolic lipopolysaccharide (LPS) from Gram-negative bacteria can directly bind to and activate caspase-4.[5][6] Activated caspase-4 then cleaves Gasdermin D (GSDMD), leading to a form of inflammatory cell death called pyroptosis.[5][7]

Q3: How can I induce caspase-4 activation in my cell line to test this compound?

To validate the inhibitory activity of this compound, you first need a reliable method to activate caspase-4. This serves as your positive control. The two most common methods are inducing ER stress or introducing LPS into the cytoplasm.

  • ER Stress Induction: Agents like tunicamycin (which inhibits N-linked glycosylation) or thapsigargin (which inhibits the SERCA pump) can be used to induce ER stress and subsequently activate caspase-4.[3][4]

  • LPS Transfection: Direct delivery of LPS into the cytoplasm of cells that express caspase-4 will trigger the non-canonical inflammasome pathway and activate caspase-4.[5][8]

Experimental Protocols and Data Presentation

Below are detailed protocols for inducing caspase-4 activation and validating this compound's inhibitory effect.

Positive Control 1: ER Stress-Induced Caspase-4 Activation

This protocol uses Tunicamycin to induce ER stress, leading to caspase-4 activation.

Experimental Workflow:

ER_Stress_Workflow cluster_0 Cell Culture and Treatment cluster_1 Sample Collection and Analysis A Seed cells (e.g., HeLa, hRPE) B Pre-treat with this compound (or vehicle control) A->B C Treat with Tunicamycin (Positive Control) B->C D Lyse cells C->D E Perform Western Blot for cleaved Caspase-4 D->E F Perform Caspase-4 Activity Assay D->F

Caption: Experimental workflow for validating this compound using Tunicamycin-induced ER stress.

Methodology:

  • Cell Seeding: Seed your cells of interest (e.g., HeLa, hRPE, or other cell lines known to express caspase-4) in appropriate culture plates. Allow cells to adhere and reach 70-80% confluency.

  • Inhibitor Pre-treatment: Pre-incubate the cells with this compound at the desired concentration (e.g., 2-20 µM) for 1-2 hours.[1] Include a vehicle-only control (e.g., DMSO).

  • Induction of ER Stress: Add Tunicamycin to the culture medium to a final concentration of 2-10 µg/mL.

  • Incubation: Incubate the cells for a predetermined time, typically 16-24 hours, to allow for ER stress-induced caspase-4 activation.

  • Cell Lysis: Harvest the cells and prepare cell lysates for subsequent analysis.

  • Analysis:

    • Western Blot: Perform a Western blot to detect the cleaved (active) form of caspase-4.

    • Caspase-4 Activity Assay: Use a colorimetric or fluorometric assay with a specific caspase-4 substrate (e.g., Ac-LEVD-pNA) to quantify enzyme activity.

Quantitative Data Summary:

ParameterValueCell LineReference
Tunicamycin Concentration10 µMhRPE[4]
This compound Concentration2 µMhRPE[4]
Observed Inhibition59% reduction in apoptosishRPE[4]
Positive Control 2: LPS-Induced Caspase-4 Activation

This protocol uses cytosolic delivery of LPS to activate the non-canonical inflammasome.

Experimental Workflow:

LPS_Workflow cluster_0 Cell Preparation and Treatment cluster_1 Sample Collection and Analysis A Seed cells (e.g., HeLa) B Pre-treat with this compound (or vehicle control) A->B C Transfect with LPS (Positive Control) B->C D Lyse cells C->D E Perform Western Blot for cleaved Caspase-4 D->E F Perform Caspase-4 Activity Assay D->F

Caption: Experimental workflow for validating this compound using LPS transfection.

Methodology:

  • Cell Seeding: Plate cells such as HeLa or other human cell lines known to express caspase-4.

  • Inhibitor Pre-treatment: Pre-incubate the cells with this compound (e.g., 20 µM) or a vehicle control for 1-2 hours.

  • LPS Transfection: Transfect cells with purified LPS (from E. coli O111:B4) using a suitable transfection reagent. A typical concentration is 1 µg of LPS per 1x10^6 cells.

  • Incubation: Incubate for 4-6 hours to allow for caspase-4 activation.

  • Cell Lysis and Analysis: Harvest cells and perform Western blotting for cleaved caspase-4 and/or a caspase-4 activity assay.

Quantitative Data Summary:

ParameterValueCell LineReference
LPS Concentration1 µg / 1x10^6 cellsHeLa
This compound Concentration20 µM5C cells[1]
Expected OutcomeSeveral-hundred fold increase in Caspase-4 activityIn vitro assay[8]

Signaling Pathway Diagrams

ER Stress-Induced Caspase-4 Activation Pathway:

ER_Stress_Pathway cluster_0 Endoplasmic Reticulum cluster_1 Cytosol ER_Stress ER Stress (e.g., Tunicamycin) ProCasp4 Pro-Caspase-4 ER_Stress->ProCasp4 Activation Casp4 Active Caspase-4 ProCasp4->Casp4 Cleavage ProCasp3 Pro-Caspase-3 Casp4->ProCasp3 Activation Casp3 Active Caspase-3 ProCasp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of ER stress-induced apoptosis via caspase-4 activation.

Non-Canonical Inflammasome Pathway:

Non_Canonical_Inflammasome cluster_0 Cytosol cluster_1 Plasma Membrane LPS Cytosolic LPS ProCasp4 Pro-Caspase-4 LPS->ProCasp4 Direct Binding & Activation Casp4 Active Caspase-4 ProCasp4->Casp4 Oligomerization & Cleavage GSDMD Gasdermin D (GSDMD) Casp4->GSDMD Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis

Caption: Overview of the non-canonical inflammasome pathway leading to pyroptosis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No/weak caspase-4 activation with positive control (Tunicamycin or LPS) 1. Cell line does not express sufficient levels of caspase-4.2. Inefficient delivery of LPS into the cytoplasm.3. Concentration or incubation time of the inducer is suboptimal.1. Confirm caspase-4 expression in your cell line by Western blot or RT-PCR. Select a different cell line if necessary (e.g., HeLa, THP-1).2. Optimize your LPS transfection protocol. Consider using a different transfection reagent or electroporation.3. Perform a dose-response and time-course experiment for Tunicamycin or LPS to determine the optimal conditions for your specific cell line.
This compound does not inhibit caspase-4 activity 1. Inhibitor concentration is too low.2. This compound was added after caspase-4 activation was already initiated.3. The observed cell death is caspase-4 independent.1. Increase the concentration of this compound (e.g., up to 50 µM).2. Ensure that this compound is added as a pre-treatment before inducing caspase-4 activation.3. Consider that other cell death pathways may be active. Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the process is caspase-dependent.[4]
High background in caspase activity assay 1. Cell lysate is too concentrated.2. Non-specific protease activity.1. Dilute the cell lysate before performing the assay.2. Ensure that the assay buffer contains appropriate protease inhibitors (excluding those that would inhibit caspases).
Inconsistent Western blot results for cleaved caspase-4 1. Poor antibody quality.2. Low levels of cleaved caspase-4.3. Issues with protein transfer or detection.1. Use an antibody specifically validated for the detection of cleaved caspase-4.2. Increase the amount of protein loaded on the gel or enrich for apoptotic cells.3. Optimize your Western blot protocol, including transfer time and antibody concentrations.

References

Addressing batch-to-batch variability of Z-LEVD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-LEVD-FMK. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this caspase-4 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound.

Q1: We are observing inconsistent levels of caspase-4 inhibition between different batches of this compound. What could be the cause?

A1: Inconsistent inhibition is a common issue and can stem from several factors related to the inhibitor itself or the experimental setup. Batch-to-batch variability in peptide-based inhibitors like this compound can be attributed to differences in purity, the presence of impurities from synthesis, or degradation of the compound.

To systematically troubleshoot this, consider the following logical workflow:

Troubleshooting Workflow for this compound Variability A Inconsistent Inhibition Observed B 1. Verify Inhibitor Integrity A->B E 2. Review Handling & Storage A->E H 3. Assess Experimental Protocol A->H C Purity Check (HPLC/MS) B->C Purity Differs D Activity Assay (In Vitro) B->D Activity Varies L Contact Supplier for Replacement/Further Analysis C->L D->L F Proper Solubilization? E->F Improper G Correct Aliquoting & Storage? E->G Improper K Problem Identified & Resolved F->K G->K I Cell Health & Passage Number H->I Inconsistent J Consistent Assay Conditions? H->J Variable I->K J->K

Caption: Troubleshooting workflow for this compound variability.

Potential Root Causes & Solutions:

Potential Cause Recommended Action
Purity & Integrity of this compound Request the certificate of analysis (CoA) for each batch from the supplier to compare purity levels (typically ≥95% by HPLC).[1] If possible, perform in-house analytical chemistry (e.g., HPLC, Mass Spectrometry) to confirm purity and identify potential contaminants.
Compound Activity Perform a dose-response experiment with each new batch to determine the IC50 value. This will help you normalize the effective concentration for your experiments.
Solubility Issues This compound is soluble in DMSO.[2] Ensure the compound is fully dissolved before making further dilutions. Use freshly opened, high-purity DMSO as it is hygroscopic, and water content can affect solubility.[3]
Storage and Handling Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] Store stock solutions at -20°C for up to one month or -80°C for up to six months.[1]

Q2: How can I perform a quality control check on a new batch of this compound?

A2: A functional quality control check is crucial to ensure the reliability of your results. A recommended approach is to perform an in vitro caspase-4 activity assay.

Experimental Protocol: In Vitro Caspase-4 Activity Assay

This protocol allows you to determine the inhibitory potency (IC50) of a new batch of this compound.

Materials:

  • Recombinant active human caspase-4

  • Caspase-4 substrate, e.g., Ac-LEVD-pNA (colorimetric) or Ac-LEVD-AFC (fluorometric)[4][5]

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • 96-well microplate (black for fluorescent assays, clear for colorimetric)

  • Microplate reader

  • This compound (new and previous, validated batch)

  • DMSO (high purity)

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of this compound in assay buffer. It is important to also prepare a dilution series of a previously validated batch to serve as a reference.

  • Enzyme and inhibitor pre-incubation: In the wells of the 96-well plate, add the recombinant caspase-4 and the different concentrations of this compound. Include a control with no inhibitor. Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate addition: Add the caspase-4 substrate (Ac-LEVD-pNA or Ac-LEVD-AFC) to all wells to initiate the reaction.

  • Signal detection: Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) over time using a microplate reader.[4]

  • Data analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each batch.

Expected Outcome: The IC50 values for the new and reference batches of this compound should be comparable. A significant deviation may indicate a problem with the new batch.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of action of this compound?

A: this compound is a cell-permeable, irreversible inhibitor of caspase-4.[1] It contains a peptide sequence (LEVD) that is recognized by caspase-4.[6] The fluoromethyl ketone (FMK) group forms a covalent bond with the active site of the caspase, leading to irreversible inhibition.

Q: In which signaling pathways is this compound primarily used?

A: this compound is predominantly used to study two main pathways:

  • ER Stress-Induced Apoptosis: Caspase-4 is a key initiator caspase in the endoplasmic reticulum (ER) stress pathway. This compound can be used to block this pathway and study its role in various cell types.[1]

  • Inflammasome Signaling (Non-Canonical): Caspase-4 in humans (and its murine homolog caspase-11) can be directly activated by intracellular lipopolysaccharide (LPS), leading to pyroptosis, a form of inflammatory cell death. This compound can inhibit this process.

Signaling Pathways Involving Caspase-4 cluster_0 ER Stress-Induced Apoptosis cluster_1 Non-Canonical Inflammasome Pathway ER_Stress ER Stress Procaspase4 Pro-caspase-4 ER_Stress->Procaspase4 ActiveCaspase4 Active Caspase-4 Procaspase4->ActiveCaspase4 Procaspase9 Pro-caspase-9 ActiveCaspase4->Procaspase9 ActiveCaspase9 Active Caspase-9 Procaspase9->ActiveCaspase9 Procaspase3 Pro-caspase-3 ActiveCaspase9->Procaspase3 ActiveCaspase3 Active Caspase-3 Procaspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Z_LEVD_FMK1 This compound Z_LEVD_FMK1->ActiveCaspase4 Inhibits LPS Intracellular LPS Procaspase4_2 Pro-caspase-4 LPS->Procaspase4_2 ActiveCaspase4_2 Active Caspase-4 Procaspase4_2->ActiveCaspase4_2 GSDMD Gasdermin D (GSDMD) ActiveCaspase4_2->GSDMD GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Z_LEVD_FMK2 This compound Z_LEVD_FMK2->ActiveCaspase4_2 Inhibits

Caption: Key signaling pathways inhibited by this compound.

Q: What are the recommended storage and handling procedures for this compound?

A: Proper storage and handling are critical for maintaining the stability and activity of this compound.

Parameter Recommendation
Storage (Powder) Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Solvent DMSO (up to 125 mg/mL).[1] Use freshly opened, high-purity DMSO.
Stock Solution Storage Aliquot into single-use vials and store at -20°C for 1 month or -80°C for 6 months.[1]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles of the stock solution.[3]

Q: Are there any known off-target effects of this compound?

A: While this compound is designed to be a specific caspase-4 inhibitor, like many peptide-based inhibitors, the potential for off-target effects exists. The related pan-caspase inhibitor Z-VAD-FMK has been shown to inhibit other cysteine proteases like cathepsins and calpains, and also peptide:N-glycanase (NGLY1).[7][8] Variability in the synthesis and purity of different batches of this compound could potentially lead to different off-target profiles. If you suspect off-target effects are contributing to your results, consider using a structurally different caspase-4 inhibitor as a control.

Q: What are typical working concentrations for this compound in cell-based assays?

A: The optimal working concentration can vary depending on the cell type and experimental conditions. However, a general range can be recommended based on published studies.

Application Cell Type Concentration Incubation Time Reference
Inhibition of IL-1β-induced IL-8 productionhRPE cells2 ng/mL30 min[1][3]
Inhibition of caspase-3 activityhRPE cells2 µM-[1][3]
Blocking E2-induced PARP cleavage5C cells20 µM96 h[1][3]
Reversing E2-inhibited growth5C cells20 µM96 h[1][3]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

References

Technical Support Center: Assessing the Specificity of Z-LEVD-FMK for Caspase-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for assessing the specificity of the caspase-4 inhibitor, Z-LEVD-FMK.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit caspases?

This compound is a cell-permeable tetrapeptide inhibitor designed to target caspases that recognize the Leu-Glu-Val-Asp (LEVD) sequence.[1] The fluoromethylketone (FMK) group forms an irreversible covalent bond with the cysteine residue in the active site of the caspase, thereby inactivating the enzyme.[2] While it is commonly used as a caspase-4 inhibitor, its specificity should be experimentally verified.

Q2: How can I determine if the signal in my cell-based assay is specific to caspase-4 activity?

To confirm the specificity of this compound for caspase-4 in a cellular context, it is crucial to include proper controls. A multi-pronged approach is recommended:

  • Use of a panel of inhibitors: Compare the effects of this compound with other caspase inhibitors that have different specificity profiles, such as Z-VAD-FMK (a pan-caspase inhibitor), Z-DEVD-FMK (a caspase-3/7 inhibitor), and Z-IETD-FMK (a caspase-8 inhibitor).[3][4][5]

  • Genetic knockdown/knockout: The most definitive method is to use cells with genetic deletion (knockout) or suppression (knockdown) of caspase-4. If this compound still inhibits the observed activity in these cells, it indicates off-target effects.

  • Negative control peptide: A negative control peptide, such as Z-FA-FMK, which does not inhibit caspases, should be used to control for non-specific effects of the peptide inhibitor.

Q3: I am seeing inhibition with this compound, but I'm not sure if it's due to caspase-4 or another caspase. What should I do?

This is a common issue due to the overlapping substrate specificities of caspases. To dissect the contribution of different caspases, you can:

  • Perform in vitro assays with purified recombinant caspases: This is the most direct way to assess the inhibitory activity of this compound against a panel of purified caspases.[6][7][8] This allows for the determination of IC50 values for each caspase, providing a quantitative measure of specificity.

  • Profile substrate cleavage: Utilize a panel of fluorogenic or colorimetric substrates with different caspase preferences (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-IETD-AMC for caspase-8) in your cell lysates.[9] Observe which substrate cleavage is most effectively inhibited by this compound.

  • Immunoblot for cleavage of specific substrates: Analyze the cleavage of known downstream substrates for different caspases by Western blot. For instance, caspase-4 activation leads to the cleavage of Gasdermin D (GSDMD).[10][11]

Q4: My colorimetric/fluorometric caspase assay is giving a low or no signal. What are the possible causes and solutions?

Low or no signal in caspase assays can stem from several factors. Here are some common troubleshooting steps:

Potential Cause Troubleshooting Steps
Insufficient Caspase Activation Optimize the concentration and incubation time of your apoptosis-inducing agent. Confirm apoptosis using an alternative method like Annexin V staining.
Low Protein Concentration Increase the number of cells used for lysate preparation. Ensure the protein concentration is within the recommended range for the assay (typically 50-200 µg per assay).
Inactive Reagents Prepare fresh buffers, especially those containing DTT, for each experiment. Ensure substrates have been stored correctly, protected from light, and have not undergone multiple freeze-thaw cycles.
Suboptimal Assay Conditions Verify the pH of your assay buffer (caspases are generally optimal at neutral pH). Increase the incubation time for the assay; you can monitor the reaction kinetically to find the optimal time point.
Incorrect Wavelength Settings Double-check the excitation and emission wavelengths for your specific fluorogenic substrate or the absorbance wavelength for your colorimetric substrate.

Quantitative Data on Caspase Inhibitor Specificity

InhibitorCaspase-1Caspase-3Caspase-4Caspase-5Caspase-8Caspase-9Caspase-10
Z-VAD-FMK PotentPotentWeakly InhibitedWeakly InhibitedPotentPotentPotent
Z-DEVD-FMK -Potent--Potent-Potent
Z-IETD-FMK ----Potent-Weakly Inhibited
Ac-LESD-CMK 5.67 µMWeakly Inhibited59 µM2 µM50 nM12 µM520 nM
Ac-FLTD-CMK 3.36 µMWeakly Inhibited30 µM15 µM>100 µM->100 µM

Experimental Protocols

Protocol 1: In Vitro Caspase Activity Assay with Purified Recombinant Caspases

This protocol allows for the direct assessment of this compound's inhibitory effect on purified caspases.

Materials:

  • Purified, active recombinant human caspases (caspase-1, -3, -4, -5, -8, -9, etc.)

  • This compound and other control inhibitors

  • Fluorogenic caspase substrates (e.g., Ac-LEVD-AFC for caspase-4, Ac-DEVD-AMC for caspase-3)

  • Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in caspase assay buffer. Include a vehicle control (e.g., DMSO).

  • Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add a fixed amount of a purified caspase to each well. Then, add the different concentrations of this compound. Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Substrate Addition: Add the appropriate fluorogenic substrate to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometric plate reader. Measure the fluorescence kinetically over 1-2 hours at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Protocol 2: Western Blot for Gasdermin D Cleavage in Cell Lysates

This protocol assesses caspase-4 activity in a cellular context by detecting the cleavage of its substrate, Gasdermin D (GSDMD).

Materials:

  • Cell line of interest

  • Caspase-4 activator (e.g., intracellular LPS)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies against GSDMD (full-length and cleaved N-terminal fragment)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with your experimental conditions. Include a pre-treatment with this compound for a specified time before adding the caspase-4 activator.

  • Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody that recognizes both full-length GSDMD (~53 kDa) and the cleaved N-terminal fragment (~31 kDa).

  • Detection: After incubation with an HRP-conjugated secondary antibody, visualize the protein bands using a chemiluminescent substrate.

  • Analysis: A decrease in the full-length GSDMD band and the appearance of the cleaved GSDMD band indicate caspase-4 activity. Assess the ability of this compound to prevent this cleavage.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Specificity cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis invitro_start Purified Recombinant Caspases (Casp-1, 3, 4, 5, 8, etc.) assay In Vitro Caspase Activity Assay (Fluorometric/Colorimetric) invitro_start->assay inhibitor_panel Panel of Inhibitors (this compound, Z-VAD-FMK, etc.) inhibitor_panel->assay ic50 Determine IC50 Values assay->ic50 readout Measure Endpoint (e.g., GSDMD Cleavage, Cytokine Release) ic50->readout Compare & Conclude Specificity cellular_start Cell Model (e.g., Macrophages) treatment Treat with Activator +/- this compound cellular_start->treatment treatment->readout knockout Caspase-4 Knockout/Knockdown Cells (Control) knockout->treatment

Caption: Workflow for assessing this compound specificity.

non_canonical_inflammasome Non-Canonical Inflammasome Pathway lps Intracellular LPS (from Gram-negative bacteria) casp4 Pro-Caspase-4 lps->casp4 binds active_casp4 Active Caspase-4 casp4->active_casp4 oligomerization & autocleavage gsdmd Gasdermin D (GSDMD) active_casp4->gsdmd cleaves nlrp3 NLRP3 Inflammasome Activation active_casp4->nlrp3 gsdmd_n GSDMD N-terminal Fragment gsdmd->gsdmd_n pore Pore Formation in Cell Membrane gsdmd_n->pore pyroptosis Pyroptosis (Inflammatory Cell Death) pore->pyroptosis casp1 Pro-Caspase-1 -> Active Caspase-1 nlrp3->casp1 il1b Pro-IL-1β -> IL-1β casp1->il1b il18 Pro-IL-18 -> IL-18 casp1->il18 il1b->pore release il18->pore release

Caption: Activation of the non-canonical inflammasome by caspase-4.

References

Validation & Comparative

A Comparative Analysis of Z-LEVD-FMK and Z-YVAD-FMK in Caspase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, particularly in the realms of apoptosis and inflammation, specific and effective tools are paramount for researchers. Among these are the irreversible caspase inhibitors, Z-LEVD-FMK and Z-YVAD-FMK. This guide provides an objective comparison of these two widely used research compounds, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in their work.

Overview and Mechanism of Action

Both this compound and Z-YVAD-FMK belong to the family of peptide-based irreversible caspase inhibitors. Their mechanism of action relies on a fluoromethylketone (FMK) group, which allows them to covalently bind to the catalytic site of active caspases, thereby irreversibly inactivating the enzyme. The peptide sequence of each inhibitor dictates its primary target specificity.

Z-YVAD-FMK is well-established as a potent inhibitor of caspase-1 .[1] Caspase-1 is a key mediator of inflammation through its role in the processing and activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. It is also known to inhibit caspase-4 .

This compound is recognized as an inhibitor of caspase-4 . Caspase-4 is involved in the non-canonical inflammasome pathway and is also implicated in apoptosis initiated by endoplasmic reticulum (ER) stress.

Quantitative Comparison of Inhibitory Activity

Target CaspaseThis compound (IC50)Z-YVAD-FMK (IC50)Primary Pathway
Caspase-1 Data not availablePotent InhibitorCanonical Inflammasome
Caspase-4 Potent InhibitorPotent InhibitorNon-canonical Inflammasome, ER Stress Apoptosis
Caspase-5 Likely InhibitorLikely InhibitorNon-canonical Inflammasome
Caspase-8 Data not availableMay exhibit some inhibitionExtrinsic Apoptosis

Note: "Potent Inhibitor" indicates that the compound is widely described and used as an inhibitor for this caspase, though specific IC50 values from a direct comparative study are not available. The inhibitory activities are based on the collective findings from multiple sources.

Signaling Pathways

The distinct primary targets of this compound and Z-YVAD-FMK place them in different, albeit sometimes overlapping, signaling pathways.

Z-YVAD-FMK and the Canonical Inflammasome

Z-YVAD-FMK is a crucial tool for studying the canonical inflammasome pathway. This pathway is activated by a range of pathogenic and endogenous danger signals, leading to the assembly of an inflammasome complex, which in turn activates caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, driving inflammation.

G Canonical Inflammasome Pathway (Caspase-1 mediated) PAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs->PRR Signal 1 ASC ASC Adaptor PRR->ASC Recruitment ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Activation ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation ZYVAD Z-YVAD-FMK ZYVAD->Casp1 Inhibition

Caption: Canonical inflammasome pathway showing Z-YVAD-FMK inhibition of Caspase-1.

This compound and Non-Canonical Inflammasome / ER Stress Apoptosis

This compound is instrumental in investigating the non-canonical inflammasome pathway, which is directly activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This pathway relies on the activation of caspase-4 (in humans). Additionally, this compound is used to study apoptosis triggered by endoplasmic reticulum (ER) stress, a condition where unfolded or misfolded proteins accumulate in the ER lumen.

G Non-Canonical Inflammasome & ER Stress Pathways (Caspase-4 mediated) cluster_0 Non-Canonical Inflammasome cluster_1 ER Stress Apoptosis LPS Intracellular LPS ProCasp4_inflam Pro-Caspase-4 LPS->ProCasp4_inflam Direct Binding Casp4_inflam Active Caspase-4 ProCasp4_inflam->Casp4_inflam Activation GSDMD Gasdermin-D Casp4_inflam->GSDMD Cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis ER_Stress ER Stress (Unfolded Proteins) ProCasp4_er Pro-Caspase-4 (on ER membrane) ER_Stress->ProCasp4_er Activation Casp4_er Active Caspase-4 ProCasp4_er->Casp4_er ProCasp3 Pro-Caspase-3 Casp4_er->ProCasp3 Activation Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ZLEVD This compound ZLEVD->Casp4_inflam Inhibition ZLEVD->Casp4_er Inhibition

Caption: this compound inhibits Caspase-4 in both inflammasome and ER stress pathways.

Experimental Protocols

Below is a detailed protocol for a representative cell-based assay to compare the efficacy of this compound and Z-YVAD-FMK in inhibiting apoptosis, for which caspase-3/7 are key executioner caspases.

Protocol: Comparative Analysis of Apoptosis Inhibition using Caspase-Glo® 3/7 Assay

This protocol is adapted for a 96-well plate format and utilizes a luminescent readout to measure the activity of executioner caspases-3 and -7, which are downstream of initiator caspases.

Materials:

  • Cell line of interest (e.g., Jurkat cells for suspension or HeLa for adherent)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, or TNF-α plus Cycloheximide)

  • This compound (stock solution in DMSO)

  • Z-YVAD-FMK (stock solution in DMSO)

  • Z-VAD-FMK (pan-caspase inhibitor, positive control for inhibition; stock in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Caspase-Glo® 3/7 Assay Reagent

  • White-walled 96-well plates suitable for luminescence readings

  • Luminometer

Experimental Workflow:

G A 1. Seed Cells (e.g., 10,000 cells/well) B 2. Pre-incubate with Inhibitors (1 hour) A->B C 3. Induce Apoptosis (e.g., Staurosporine, 4-6 hours) B->C D 4. Add Caspase-Glo® 3/7 Reagent C->D E 5. Incubate at RT (30-60 minutes) D->E F 6. Measure Luminescence E->F

Caption: Workflow for comparing caspase inhibitor efficacy using a luminescent assay.

Procedure:

  • Cell Plating:

    • For adherent cells, seed 1 x 10^4 cells per well in a 96-well white-walled plate and allow them to attach overnight.

    • For suspension cells, add 1 x 10^4 cells per well just before starting the experiment.

    • Include wells for no-cell controls (medium only), untreated cells, and vehicle controls.

  • Inhibitor Pre-treatment:

    • Prepare dilutions of this compound, Z-YVAD-FMK, and Z-VAD-FMK in complete culture medium. A typical final concentration to test is 20-50 µM, but a dose-response curve is recommended.

    • Add the diluted inhibitors to the appropriate wells. For vehicle control wells, add an equivalent volume of medium containing DMSO.

    • Incubate the plate at 37°C in a CO2 incubator for 1 hour.

  • Induction of Apoptosis:

    • Prepare the apoptosis-inducing agent at the desired concentration in complete culture medium.

    • Add the inducer to all wells except the untreated control wells.

    • Incubate the plate at 37°C for a predetermined time sufficient to induce apoptosis (e.g., 4-6 hours for Staurosporine).

  • Caspase Activity Measurement:

    • Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature, protected from light, for 30 to 60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the no-cell control from all other readings.

  • Calculate the percentage of caspase inhibition for each inhibitor concentration compared to the induced, vehicle-treated control.

  • Plot the percentage of inhibition versus inhibitor concentration to determine the relative efficacy of this compound and Z-YVAD-FMK in this cell-based model of apoptosis.

Conclusion

This compound and Z-YVAD-FMK are valuable tools for dissecting the roles of specific caspases in distinct cellular pathways. Z-YVAD-FMK is the inhibitor of choice for studying caspase-1-mediated canonical inflammasome activation. This compound is particularly useful for investigating the roles of caspase-4 in the non-canonical inflammasome and ER stress-induced apoptosis. Due to some overlapping specificity, particularly in the context of caspase-4, it is crucial for researchers to carefully select the appropriate inhibitor based on the specific pathway under investigation and to interpret results in the context of the known selectivity profiles. The provided protocols and pathway diagrams serve as a foundation for designing and executing rigorous experiments to elucidate the precise functions of these key enzymes in health and disease.

References

A Comparative Guide to Caspase-4 Inhibitors: Z-LEVD-FMK and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available caspase-4 inhibitors, with a focus on Z-LEVD-FMK and its alternatives. Caspase-4, a key mediator of the non-canonical inflammasome pathway, is an attractive therapeutic target for inflammatory diseases and sepsis. This document summarizes the available quantitative data, details experimental protocols for assessing inhibitor performance, and visualizes the relevant biological pathways to aid in the selection of the most appropriate research tools.

Performance Comparison of Caspase-4 Inhibitors

The selection of a suitable caspase-4 inhibitor is critical for elucidating its role in cellular processes and for therapeutic development. While several compounds are marketed as caspase-4 inhibitors, their potency and specificity can vary. Below is a summary of the available quantitative data for this compound and other notable inhibitors. Direct comparative studies providing IC50 or Ki values for all listed inhibitors against caspase-4 within a single experimental setup are limited. The presented data is compiled from various sources.

InhibitorTarget(s)TypePotency (against Caspase-4)Reference
This compound Caspase-4Irreversible Peptide (FMK)Specific IC50/Ki value not readily available in peer-reviewed literature. Described as a cell-permeable caspase-4 inhibitor that blocks ER stress-induced apoptosis.[1][1]
VX-765 (Belnacasan) Caspase-1, Caspase-4Prodrug of a Reversible Covalent InhibitorKi < 0.6 nM (for active form VRT-043198)[2]
Z-YVAD-FMK Caspase-1, Caspase-4Irreversible Peptide (FMK)Specific IC50/Ki value against caspase-4 is not consistently reported in comparative studies. Often used as a caspase-1 inhibitor.
Ac-FLTD-CMK Caspase-1, Caspase-4, Caspase-5Irreversible Peptide (CMK)IC50 = 1.49 µM [3]

Note on Data Availability: The lack of a standardized, side-by-side comparison of these inhibitors in the scientific literature makes direct performance ranking challenging. VX-765, through its active form VRT-043198, demonstrates high potency for caspase-4. While this compound is specifically marketed for caspase-4 inhibition, its potency in enzymatic assays is not as clearly documented in publicly available research. Z-YVAD-FMK, though sometimes used in caspase-4 research, is more established as a caspase-1 inhibitor.

Signaling Pathways Involving Caspase-4

Caspase-4 is a central player in the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.

G Non-Canonical Inflammasome Pathway LPS Intracellular LPS Caspase4 Pro-Caspase-4 LPS->Caspase4 Direct Binding ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) ActiveCaspase4->GSDMD Cleavage GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis NLRP3 NLRP3 Inflammasome Activation GSDMD_N->NLRP3 Caspase1 Pro-Caspase-1 NLRP3->Caspase1 ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 ProIL1b Pro-IL-1β ActiveCaspase1->ProIL1b ProIL18 Pro-IL-18 ActiveCaspase1->ProIL18 IL1b IL-1β Release ProIL1b->IL1b IL18 IL-18 Release ProIL18->IL18

Caption: Non-canonical inflammasome pathway initiated by intracellular LPS.

Experimental Protocols

Accurate assessment of caspase-4 inhibitor efficacy requires robust and well-defined experimental protocols. Below is a detailed methodology for a fluorometric caspase-4 activity assay, a common method for determining inhibitor potency.

Fluorometric Caspase-4 Activity Assay

This protocol is adapted from commercially available kits and peer-reviewed publications.[4][5][6]

Objective: To measure the enzymatic activity of caspase-4 in the presence of various concentrations of an inhibitor to determine the IC50 value.

Materials:

  • Recombinant human caspase-4

  • Caspase-4 specific fluorogenic substrate: Ac-LEVD-AFC (7-amino-4-trifluoromethylcoumarin) or similar

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT

  • Inhibitor of interest (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader with excitation/emission wavelengths of ~400 nm and ~505 nm, respectively.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the caspase-4 inhibitor in DMSO.

    • Create a serial dilution of the inhibitor in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a working solution of the Ac-LEVD-AFC substrate in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Serial dilutions of the inhibitor or DMSO for the control wells.

      • Recombinant human caspase-4.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the Ac-LEVD-AFC substrate solution to all wells.

    • Immediately place the microplate in a pre-warmed fluorometric plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (Ex/Em = 400/505 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time plot).

    • Normalize the reaction rates to the control (DMSO only) to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G Workflow for Caspase-4 Inhibition Assay A Prepare Reagents (Inhibitor Dilutions, Substrate) B Incubate Inhibitor with Caspase-4 A->B C Initiate Reaction with Ac-LEVD-AFC Substrate B->C D Measure Fluorescence Kinetics C->D E Calculate Reaction Rates & Percent Inhibition D->E F Determine IC50 Value E->F

Caption: Experimental workflow for determining caspase-4 inhibitor IC50.

Conclusion

The selection of a caspase-4 inhibitor requires careful consideration of the available data on its potency and specificity. VX-765 (Belnacasan) stands out for its high, documented potency against caspase-4. This compound is a widely used tool specifically for caspase-4, though quantitative enzymatic data is less accessible in peer-reviewed literature. For researchers investigating the broader inflammatory caspase pathways, Ac-FLTD-CMK and Z-YVAD-FMK may also be valuable, keeping in mind their activity against other caspases. The provided experimental protocol offers a standardized method for in-house validation and comparison of these inhibitors, ensuring the selection of the most appropriate tool for your research needs.

References

Z-LEVD-FMK: A Comparative Guide to its Cross-Reactivity with other Caspases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the caspase inhibitor Z-LEVD-FMK's cross-reactivity with other caspases. While primarily identified as a caspase-4 inhibitor, emerging evidence suggests a broader specificity. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid researchers in making informed decisions for their experimental designs.

Data Presentation: Inhibitor Specificity

Caspase TargetThis compound InhibitionNotes
Caspase-4 Primary Target This compound is widely recognized and used as a caspase-4 inhibitor.
Caspase-6 Potential Target The related inhibitor Z-DEVD-FMK shows potent inhibition of caspase-6, suggesting this compound may also interact with this executioner caspase.[1]
Caspase-3 InhibitsExperimental evidence shows that this compound can inhibit caspase-3 activity.[2]
Caspase-5 Potential TargetThe LEVD peptide sequence is a known substrate for caspase-5, indicating a high likelihood of inhibition by this compound.
Caspase-7 Potential TargetZ-DEVD-FMK is a potent inhibitor of caspase-7, suggesting potential cross-reactivity for this compound.[1]
Caspase-8 Potential TargetZ-DEVD-FMK demonstrates potent inhibition of caspase-8, indicating a possibility of interaction for this compound.[1]
Caspase-10 Potential TargetZ-DEVD-FMK potently inhibits caspase-10, suggesting a potential for cross-reactivity with this compound.[1]
Caspase-1 Unlikely Target
Caspase-2 Unlikely Target
Caspase-9 Unlikely Target

Experimental Protocols

To determine the cross-reactivity and selectivity of this compound, a fluorometric caspase activity assay is a standard and reliable method.

Fluorometric Caspase Activity Assay Protocol

Objective: To quantify the inhibitory effect of this compound on the activity of various purified recombinant caspases.

Materials:

  • Purified, active recombinant human caspases (e.g., Caspase-1, -3, -4, -5, -6, -7, -8, -9)

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)

  • Fluorogenic caspase-specific substrates (e.g., Ac-DEVD-AMC for Caspase-3/7, Ac-LEHD-AFC for Caspase-9, Ac-IETD-AFC for Caspase-8, Ac-YVAD-AFC for Caspase-1, Ac-WEHD-AFC for Caspase-5, and specific substrates for other caspases)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare working solutions of each caspase in assay buffer to a final concentration that yields a linear rate of substrate cleavage over the assay period.

    • Prepare working solutions of each fluorogenic substrate in assay buffer. The final concentration should be at or below the Km for the respective caspase.

  • Assay Setup:

    • In the wells of a 96-well plate, add a fixed volume of assay buffer.

    • Add serial dilutions of the this compound stock solution to the wells to achieve a range of final inhibitor concentrations. Include a DMSO vehicle control.

    • Add the specific recombinant caspase to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the corresponding fluorogenic substrate to each well.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore (e.g., AMC: Ex 360-380 nm, Em 440-460 nm; AFC: Ex 400 nm, Em 505 nm) kinetically over a period of 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each caspase.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways involving caspase-6 and the inflammatory caspases-4 and -5, which are known or potential targets of this compound.

Caspase6_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL/TNF DeathReceptor Death Receptor FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-caspase-3 Casp8->ProCasp3 ProCasp6 Pro-caspase-6 Casp8->ProCasp6 Stress Cellular Stress Mitochondrion Mitochondrion Stress->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation Casp3->ProCasp6 Casp6 Caspase-6 ProCasp6->Casp6 Activation Substrates Cellular Substrates (e.g., Lamins, PARP) Casp6->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Z_LEVD_FMK This compound Z_LEVD_FMK->Casp3 Inhibition Z_LEVD_FMK->Casp6 Potential Inhibition

Caspase-6 Activation in Apoptosis.

Inflammasome_Pathway cluster_noncanonical Non-Canonical Inflammasome LPS_cyto Cytosolic LPS ProCasp4_5 Pro-caspase-4/5 LPS_cyto->ProCasp4_5 Direct Binding Casp4_5 Caspase-4/5 ProCasp4_5->Casp4_5 Activation ProGSDMD Pro-Gasdermin D Casp4_5->ProGSDMD Cleavage NLRP3 NLRP3 Inflammasome Casp4_5->NLRP3 Activation GSDMD_N GSDMD-N ProGSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis ProIL1b Pro-IL-1β IL1b IL-1β ProIL1b->IL1b Cleavage & Maturation ProIL18 Pro-IL-18 IL18 IL-18 ProIL18->IL18 Cleavage & Maturation ProCasp1 Pro-caspase-1 NLRP3->ProCasp1 Casp1 Caspase-1 ProCasp1->Casp1 Activation Casp1->ProIL1b Casp1->ProIL18 Z_LEVD_FMK This compound Z_LEVD_FMK->Casp4_5 Inhibition

Caspase-4/5 in Non-Canonical Inflammasome Pathway.
Experimental Workflow

The logical flow for assessing the cross-reactivity of this compound is depicted below.

Experimental_Workflow start Start reagents Prepare Reagents: - this compound dilutions - Recombinant caspases - Fluorogenic substrates start->reagents assay Perform Fluorometric Caspase Activity Assay reagents->assay data_acq Kinetic Fluorescence Measurement assay->data_acq analysis Data Analysis: - Calculate reaction rates - Determine % inhibition data_acq->analysis ic50 IC50 Value Determination analysis->ic50 comparison Compare IC50 values across all caspases ic50->comparison conclusion Determine Selectivity Profile of this compound comparison->conclusion

Workflow for Determining Caspase Inhibitor Selectivity.

References

A Comparative Guide to Validating Caspase-4 Inhibition: Z-LEVD-FMK vs. siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common methods for validating the role of caspase-4 in cellular pathways: chemical inhibition with Z-LEVD-FMK and genetic silencing with small interfering RNA (siRNA). Understanding the strengths and limitations of each approach is critical for designing robust experiments and accurately interpreting results, particularly in the context of the non-canonical inflammasome and pyroptosis.

Introduction to Caspase-4 and Its Inhibition

Caspase-4, in humans, is a critical initiator of the non-canonical inflammasome pathway.[1][2] It is directly activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a cascade of inflammatory responses.[3] This activation leads to the cleavage of Gasdermin D (GSDMD), resulting in the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[1][4] Activated caspase-4 can also contribute to the maturation and release of pro-inflammatory cytokines, such as IL-18.[5] Given its central role in innate immunity and inflammatory diseases, validating the specific function of caspase-4 is a key objective for many researchers.

This guide compares two primary validation techniques:

  • This compound: A cell-permeable, irreversible peptide inhibitor designed to target the active site of caspase-4.

  • Caspase-4 siRNA: A gene silencing tool that degrades caspase-4 mRNA, preventing its translation into protein.

Comparative Analysis: this compound vs. Caspase-4 siRNA

The choice between a chemical inhibitor and siRNA knockdown depends on the specific experimental goals, required specificity, and available resources.

FeatureThis compound (Chemical Inhibition)Caspase-4 siRNA (Genetic Knockdown)
Mechanism of Action Irreversibly binds to the catalytic site of the active enzyme.Degrades target mRNA, preventing protein synthesis.
Specificity May exhibit off-target effects by inhibiting other caspases with similar substrate recognition sites (e.g., caspase-1, -3, -5).[6][7]Highly specific to the caspase-4 mRNA sequence, minimizing off-target protein effects.
Temporal Control Rapid onset of action upon addition to cell culture. Inhibition is immediate.Delayed effect (24-72 hours) required for existing protein to be degraded. Not suitable for studying acute effects.
Ease of Use Simple to use; added directly to cell culture media.Requires transfection optimization, which can vary between cell types.
Validation Required Requires dose-response experiments to determine optimal concentration and validation of target engagement.Requires confirmation of knockdown efficiency via Western blot or qPCR.
Potential for Artifacts Off-target effects can lead to misinterpretation of results. FMK compounds can have non-specific cytotoxic effects at high concentrations.Transfection reagents can induce their own cellular stress responses. Incomplete knockdown can leave residual protein activity.

Quantitative Data from Experimental Models

The following table summarizes representative data from studies using either this compound or caspase-4 siRNA. It is important to note that these results are from different studies with varying cell types and stimuli, and thus do not represent a direct head-to-head comparison.

Experimental ReadoutMethodCell TypeStimulusResultReference
Apoptotic Cell Death This compound (2 µM)hRPE cellsTunicamycin62% reduction in TUNEL-positive cells.[7]
IL-8 Production This compound (2 µM)hRPE cellsIL-1βMarked reduction in IL-8 protein expression.
Pyroptosis Caspase-4 siRNAU937 & THP-1 cellsIntracellular LPSStrongly inhibited LPS-induced pyroptosis.[2]
IL-1β Release Caspase-4 KnockoutTHP-1 cellsIntracellular LPSSeverely impaired IL-1β secretion.[8]

Signaling & Experimental Workflow Diagrams

G cluster_0 Cytosol cluster_1 Extracellular Space LPS Intracellular LPS CASP4 Pro-Caspase-4 LPS->CASP4 Binds & Activates ActiveCASP4 Active Caspase-4 GSDMD Gasdermin D (GSDMD) ActiveCASP4->GSDMD Cleaves ProIL18 Pro-IL-18 ActiveCASP4->ProIL18 Cleaves NLRP3 NLRP3 Inflammasome ActiveCASP4->NLRP3 Activates GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Forms Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis IL18_out IL-18 GSDMD_N->IL18_out Release IL1B_out IL-1β GSDMD_N->IL1B_out Release IL18 Mature IL-18 ProIL18->IL18 CASP1 Caspase-1 NLRP3->CASP1 Activates ProIL1B Pro-IL-1β CASP1->ProIL1B Cleaves IL1B Mature IL-1β ProIL1B->IL1B

G cluster_A Approach A: this compound Inhibition cluster_B Approach B: Caspase-4 siRNA Knockdown cluster_C Downstream Analysis (Both Approaches) A1 1. Culture & Differentiate THP-1 Cells A2 2. Pre-treat with this compound (Dose Response, e.g., 0-20 µM) A1->A2 A3 3. Stimulate with Intracellular LPS A2->A3 C1 Western Blot: - Caspase-4 (for siRNA validation) - GSDMD Cleavage A3->C1 C2 ELISA: - IL-1β Release - IL-18 Release A3->C2 C3 Cell Death Assay: - LDH Release (Pyroptosis) A3->C3 B1 1. Culture THP-1 Cells B2 2. Transfect with Caspase-4 siRNA or Control siRNA B1->B2 B3 3. Incubate for 48-72h B2->B3 B4 4. Differentiate THP-1 Cells B3->B4 B5 5. Stimulate with Intracellular LPS B4->B5 B5->C1 B5->C2 B5->C3

G cluster_0 Comparison Criteria cluster_1 This compound cluster_2 siRNA Knockdown Specificity Specificity Speed Speed of Effect Mechanism Mechanism EaseOfUse Ease of Use Inhibitor_Spec Moderate (Potential off-targets) Inhibitor_Speed Fast (Minutes to hours) Inhibitor_Mech Inhibits enzyme activity Inhibitor_Ease High (Add to media) siRNA_Spec High (Targets specific mRNA) siRNA_Speed Slow (24-72 hours) siRNA_Mech Prevents protein synthesis siRNA_Ease Moderate (Requires transfection)

Experimental Protocols

The following protocols are designed for human THP-1 monocytic cells, a common model for studying inflammasome activation.

THP-1 Cell Culture and Differentiation
  • Culture THP-1 Monocytes: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, and 1% penicillin-streptomycin at 37°C in 5% CO₂. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.

  • Differentiate to Macrophages: Seed THP-1 cells in culture plates at a density of 0.5x10⁶ cells/mL. Differentiate the cells into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.

  • Incubate: Incubate for 24-48 hours. The cells will become adherent.

  • Rest: After differentiation, replace the PMA-containing medium with fresh, complete RPMI-1640 and rest the cells for at least 24 hours before proceeding with experiments.

Method A: Inhibition with this compound
  • Pre-treatment: Prepare a stock solution of this compound in DMSO. Prior to stimulation, replace the medium on the differentiated THP-1 cells with fresh medium containing the desired final concentration of this compound (e.g., a dose-response of 1, 5, 10, 20 µM). Include a DMSO vehicle control.

  • Incubation: Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Stimulation: To induce non-canonical inflammasome activation, transfect the cells with LPS (e.g., 1 µg/mL) using a suitable transfection reagent according to the manufacturer's protocol. This step is crucial as caspase-4 responds to cytosolic, not extracellular, LPS.

  • Incubation Post-Stimulation: Incubate for the desired time (e.g., 6-18 hours).

  • Sample Collection: Collect the cell culture supernatant for ELISA and LDH assays. Lyse the adherent cells for Western blot analysis.

Method B: Caspase-4 Knockdown with siRNA
  • Transfection: On the day before differentiation, transfect THP-1 monocytes with caspase-4 specific siRNA or a non-targeting control siRNA using an appropriate transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. A typical final siRNA concentration is 20-50 nM.

  • Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein turnover.

  • Differentiation: After the knockdown period, proceed with PMA differentiation as described in Protocol 1.

  • Stimulation: After differentiation and resting, stimulate the cells with intracellular LPS as described in Protocol 2, Step 3.

  • Sample Collection: Collect supernatants and cell lysates as described in Protocol 2, Step 5.

Downstream Analysis Methods
  • Western Blot for Knockdown Efficiency and GSDMD Cleavage:

    • Prepare cell lysates and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against caspase-4 (to confirm knockdown), full-length GSDMD, and the N-terminal fragment of cleaved GSDMD.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • ELISA for Cytokine Release:

    • Use commercially available ELISA kits to measure the concentration of mature IL-1β and IL-18 in the collected cell culture supernatants according to the manufacturer's instructions.

  • LDH Assay for Pyroptosis:

    • Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit to measure LDH release into the supernatant, a marker of cell lysis during pyroptosis.

Conclusion and Recommendations

Both this compound and caspase-4 siRNA are valuable tools for investigating caspase-4 function.

  • siRNA knockdown is the gold standard for specificity. When validating a novel role for caspase-4 or when off-target effects are a major concern, siRNA is the preferred method. The results are generally more definitive, provided that knockdown efficiency is thoroughly validated.

  • This compound is ideal for temporal studies and initial screening. Its ease of use and rapid action make it suitable for experiments examining the acute timing of caspase-4 activity or for screening multiple conditions. However, due to potential cross-reactivity with other caspases,[6][7] any significant findings should be validated with a more specific method like siRNA or by using caspase-4 knockout cells.

References

A Head-to-Head Battle of Caspase-4 Inhibitors: Z-LEVD-FMK vs. Ac-LEVD-CHO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the intricate world of apoptosis and inflammation, the choice of a specific caspase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparative analysis of two widely used caspase-4 inhibitors, Z-LEVD-FMK and Ac-LEVD-CHO, to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific needs.

This comparison delves into the chemical properties, mechanism of action, specificity, and practical considerations for both inhibitors, supported by available experimental data.

At a Glance: Key Differences

FeatureThis compoundAc-LEVD-CHO
Full Name Carbobenzoxy-Leu-Glu-Val-Asp-FluoromethylketoneAcetyl-Leu-Glu-Val-Asp-Aldehyde
Inhibition Type IrreversibleReversible
Reactive Group Fluoromethylketone (FMK)Aldehyde (CHO)
Cell Permeability Generally cell-permeableStandard form is not cell-permeable; cell-permeable versions are available.[1]
Specificity Potentially broader off-target effectsGenerally considered more specific than FMK inhibitors

Delving Deeper: A Comparative Analysis

Mechanism of Action: An Irreversible Bond vs. a Reversible Interaction

The fundamental difference between this compound and Ac-LEVD-CHO lies in their mechanism of inhibition, dictated by their reactive groups.

  • This compound , an irreversible inhibitor, forms a covalent bond with the cysteine in the active site of caspase-4.[2] This permanent inactivation is advantageous in experiments where complete and sustained inhibition of caspase-4 is desired. However, the high reactivity of the fluoromethylketone group can lead to off-target effects.[3]

  • Ac-LEVD-CHO , on the other hand, is a reversible inhibitor.[4] Its aldehyde group interacts with the active site of caspase-4 to form a transient, reversible covalent adduct. This allows for a more controlled and temporary inhibition, which can be beneficial in studies where the restoration of caspase activity is a factor.

Specificity and Off-Target Effects: A Critical Consideration

The specificity of a caspase inhibitor is paramount to ensure that the observed effects are attributable to the inhibition of the target enzyme.

This compound , and FMK-based inhibitors in general, have been reported to exhibit off-target effects.[5] The highly reactive nature of the FMK group can lead to the inhibition of other cysteine proteases, such as cathepsins.[3] Furthermore, the pan-caspase inhibitor Z-VAD-FMK has been shown to have off-target effects on non-protease enzymes like N-glycanase 1 (NGLY1), which can induce cellular autophagy.[6] This raises the possibility of similar off-target activities for this compound. One study noted that this compound can inhibit caspase-3 activity at a concentration of 2 μM.[7]

Quantitative Performance: A Look at the Numbers

Direct, side-by-side quantitative comparisons of the inhibitory potency of this compound and Ac-LEVD-CHO against a full panel of caspases are scarce in the literature. However, data from various sources allows for an indirect comparison.

Table 1: IC50 Values for Ac-LEHD-CHO against a Panel of Caspases

CaspaseIC50 (nM)
Caspase-115.0
Caspase-4 81.7
Caspase-521.3
Caspase-83.82
Caspase-949.2
Caspase-1040.4
Caspase-14134
Data sourced from a Probe Report from the NIH Molecular Libraries Program.

Visualizing the Pathways and Workflows

To better understand the context in which these inhibitors are used, the following diagrams illustrate the non-canonical inflammasome pathway and a general experimental workflow for evaluating caspase-4 inhibition.

NonCanonical_Inflammasome_Pathway Non-Canonical Inflammasome Pathway LPS Intracellular LPS Caspase4 Pro-Caspase-4 LPS->Caspase4 binds & activates ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 GSDMD Gasdermin D (GSDMD) ActiveCaspase4->GSDMD cleaves NLRP3 NLRP3 Inflammasome ActiveCaspase4->NLRP3 activates GSDMD_N GSDMD-N Terminal Fragment GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis IL1b IL-1β Release Pore->IL1b ProIL1b Pro-IL-1β ProIL1b->IL1b Caspase1 Pro-Caspase-1 NLRP3->Caspase1 ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 ActiveCaspase1->ProIL1b cleaves

Caption: Non-canonical inflammasome pathway initiated by intracellular LPS, leading to caspase-4 activation and pyroptosis.

Experimental_Workflow Workflow for Evaluating Caspase-4 Inhibition cluster_cell_culture Cell Culture & Treatment cluster_assay Caspase-4 Activity Assay cluster_downstream Downstream Effect Analysis Cells Plate Cells Induction Induce Caspase-4 Activity (e.g., LPS transfection) Cells->Induction Inhibitor Add Inhibitor (this compound or Ac-LEVD-CHO) Induction->Inhibitor Lysis Cell Lysis Inhibitor->Lysis Pyroptosis_Assay Pyroptosis Assessment (e.g., LDH release, GSDMD cleavage) Inhibitor->Pyroptosis_Assay Cytokine_Assay Cytokine Measurement (e.g., IL-1β ELISA) Inhibitor->Cytokine_Assay Substrate Add Caspase-4 Substrate (e.g., Ac-LEVD-pNA) Lysis->Substrate Measurement Measure Signal (e.g., Absorbance at 405 nm) Substrate->Measurement Analysis Data Analysis Measurement->Analysis Pyroptosis_Assay->Analysis Cytokine_Assay->Analysis

References

A Comparative Guide to Caspase Inhibitors: Z-LEVD-FMK vs. Ac-YVAD-cmk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of apoptosis and inflammation research, the selection of precise chemical tools is paramount. This guide provides a detailed, data-driven comparison of two widely used tetrapeptide-based caspase inhibitors: Z-LEVD-FMK, primarily targeting caspase-4, and Ac-YVAD-cmk, a well-established inhibitor of caspase-1. Understanding their respective specificities, mechanisms, and experimental applications is crucial for the accurate interpretation of research findings and the development of targeted therapeutics.

At a Glance: Key Differences and Primary Applications

FeatureThis compoundAc-YVAD-cmk
Primary Target Caspase-4Caspase-1
Mechanism of Action Irreversible covalent modification of the catalytic cysteineIrreversible covalent modification of the catalytic cysteine
Primary Signaling Pathway Endoplasmic Reticulum (ER) Stress-Induced ApoptosisInflammasome-Mediated Inflammation and Pyroptosis
Key Applications Studying ER stress, non-canonical inflammasome activationInvestigating canonical inflammasome activation, IL-1β and IL-18 processing, pyroptosis

Quantitative Comparison of Inhibitor Potency

The following table summarizes the available quantitative data on the inhibitory activity of this compound and Ac-YVAD-cmk against various caspases. Direct comparison of potency can be challenging due to variations in experimental conditions between studies.

InhibitorTarget CaspaseReported IC50/Ki ValueReference
This compound Caspase-4Inhibition of ER stress-induced apoptosis by 59%[1]
Ac-YVAD-cmk Caspase-1Ki = 0.8 nM[2]
Caspase-4Ki = 362 nM[2]
Caspase-5Ki = 163 nM[2]
Apoptosis InhibitionIC50 of ~50 µM (in myeloma cells) and ~75 µM (in Jurkat cells) for TRAIL-induced apoptosis[3]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The data presented here are compiled from different sources and should be interpreted with caution.

Signaling Pathways and Points of Inhibition

To contextualize the function of these inhibitors, it is essential to understand the signaling pathways in which their target caspases operate.

Caspase-1 and the Canonical Inflammasome Pathway

Ac-YVAD-cmk is a potent tool for dissecting the canonical inflammasome pathway. Caspase-1, a key inflammatory caspase, is activated within a multi-protein complex called the inflammasome.[4] This activation is triggered by various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4] Once activated, caspase-1 is responsible for the proteolytic cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[5] It also cleaves Gasdermin D to induce a lytic, pro-inflammatory form of cell death known as pyroptosis.[6] Ac-YVAD-cmk, by irreversibly binding to the active site of caspase-1, blocks these downstream events.

G cluster_0 Cell Exterior cluster_1 Cytosol PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR ASC ASC Adaptor PRR->ASC pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Autocatalysis pro_IL1b Pro-IL-1β Caspase1->pro_IL1b pro_IL18 Pro-IL-18 Caspase1->pro_IL18 GSDMD Gasdermin D Caspase1->GSDMD IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis AcYVADcmk Ac-YVAD-cmk AcYVADcmk->Caspase1 G cluster_0 Endoplasmic Reticulum cluster_1 Cytosol ER_Stress ER Stress (e.g., Unfolded Proteins) pro_caspase4 Pro-Caspase-4 ER_Stress->pro_caspase4 Caspase4 Active Caspase-4 pro_caspase4->Caspase4 pro_caspase3 Pro-Caspase-3 Caspase4->pro_caspase3 ZLEVDfmk This compound ZLEVDfmk->Caspase4 Caspase3 Active Caspase-3 pro_caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G start Start prepare_lysate Prepare Cell Lysate or Purified Caspase start->prepare_lysate setup_plate Set up 96-well Plate: - Lysate/Enzyme - Inhibitor Dilutions - Controls prepare_lysate->setup_plate add_buffer Add 2X Reaction Buffer setup_plate->add_buffer add_substrate Add Fluorogenic Substrate add_buffer->add_substrate measure Measure Fluorescence (Kinetic) add_substrate->measure analyze Analyze Data: - Calculate Reaction Rate - Determine % Inhibition - Calculate IC50 measure->analyze end End analyze->end

References

The Critical Role of a Negative Control in Caspase-6 Inhibition Experiments: A Comparative Guide to Z-LEVD-FMK and its Negative Control Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate mechanisms of apoptosis, specific and reliable tools are paramount. The tetrapeptide Z-LEVD-FMK is a cell-permeable, irreversible inhibitor frequently employed in studies of caspase-6-mediated apoptosis. However, to ensure the validity of experimental findings, the use of a proper negative control is not just recommended, but essential. This guide provides a comprehensive comparison of this compound with its appropriate negative control, Z-FA-FMK, supported by experimental data and detailed protocols.

Understanding the Mechanism: Specificity is Key

This compound (Z-Leu-Glu-Val-Asp-fluoromethylketone) is designed to target the active site of specific caspases. The peptide sequence LEVD has some affinity for caspase-6, an executioner caspase involved in the apoptotic cascade. The fluoromethylketone (FMK) moiety forms an irreversible covalent bond with the cysteine in the active site of the caspase, thereby inactivating it. While this compound is often associated with caspase-4, its utility in caspase-6 research necessitates careful validation. For more specific inhibition of caspase-6, Z-VEID-FMK is often the preferred reagent.

To distinguish the specific effects of caspase inhibition from potential off-target or non-specific cellular responses, a negative control peptide is crucial. The ideal negative control should be structurally similar to the active inhibitor but lack the specific recognition sequence required for caspase binding. Z-FA-FMK (Z-Phe-Ala-fluoromethylketone) serves this purpose effectively. It retains the benzyloxycarbonyl (Z) group and the FMK reactive group but has a dipeptide sequence (Phe-Ala) that is not recognized by caspases. Z-FA-FMK has been shown to inhibit other cysteine proteases like cathepsins B and L, but it does not inhibit caspases involved in apoptosis.[1][2]

Performance Comparison: Z-VEID-FMK vs. Z-FA-FMK

To illustrate the importance of a negative control, we present comparative data from a typical apoptosis experiment. In this scenario, the more specific caspase-6 inhibitor, Z-VEID-FMK, is used to demonstrate the expected effect, while Z-FA-FMK is used to show the absence of this effect.

Experimental Scenario: Induction of apoptosis in a relevant cell line (e.g., Jurkat cells) using an agent like staurosporine or camptothecin. The activity of caspase-6 is then measured, and the cleavage of a key downstream substrate, PARP (Poly (ADP-ribose) polymerase), is assessed by western blot.

Treatment GroupCaspase-6 Activity (% of Untreated Control)Cleaved PARP Levels (Fold Change vs. Untreated)Inhibition of Apoptosis
Untreated Control100%1.0N/A
Apoptosis Inducer450%5.2No
Apoptosis Inducer + Z-VEID-FMK (50 µM)[3]120%1.5Yes
Apoptosis Inducer + Z-FA-FMK (50 µM)[2]440%5.0No

Note: The data presented is a representative summary compiled from typical results found in the literature. Actual results may vary depending on the specific experimental conditions.

The data clearly demonstrates that Z-VEID-FMK significantly reduces the increase in caspase-6 activity and subsequent PARP cleavage induced by the apoptotic stimulus. In contrast, Z-FA-FMK has a negligible effect on both parameters, confirming that the observed inhibition is due to the specific action of the caspase inhibitor and not a general property of the peptide-FMK structure.

Experimental Protocols

To ensure reproducible and reliable results, detailed experimental protocols are essential.

Protocol 1: Caspase-6 Activity Assay (Fluorometric)

This protocol is adapted from commercially available caspase-6 activity assay kits.

  • Cell Culture and Treatment:

    • Plate cells at a density of 1-2 x 10^6 cells/well in a 6-well plate.

    • Pre-incubate the cells with Z-VEID-FMK (or this compound) at a final concentration of 20-100 µM or Z-FA-FMK at the same concentration for 1-2 hours. Include a vehicle control (DMSO).

    • Induce apoptosis with an appropriate stimulus (e.g., staurosporine at 1 µM) for the desired time (typically 3-6 hours).

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

  • Caspase-6 Assay:

    • Transfer the supernatant (cytosolic extract) to a fresh tube.

    • To a 96-well plate, add 50 µL of 2x reaction buffer and 5 µL of the caspase-6 substrate (e.g., Ac-VEID-AFC).

    • Add 50 µL of the cell lysate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence with a microplate reader at an excitation of 400 nm and an emission of 505 nm.

Protocol 2: Western Blot for Cleaved PARP

This protocol outlines the detection of the 89 kDa cleaved fragment of PARP, a hallmark of apoptosis.

  • Cell Treatment and Lysis:

    • Treat cells as described in Protocol 1.

    • After treatment, harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for cleaved PARP (Asp214) overnight at 4°C.[4]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the cleaved PARP signal to a loading control such as β-actin or GAPDH.

Visualizing the Pathways

To better understand the experimental context, the following diagrams illustrate the caspase-6 signaling pathway and a typical experimental workflow.

Caspase6_Pathway Caspase-6 Apoptotic Signaling Pathway cluster_0 Apoptotic Stimuli cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Cellular Substrates Intrinsic Stimuli Intrinsic Stimuli Extrinsic Stimuli Extrinsic Stimuli Caspase-8 Caspase-8 Extrinsic Stimuli->Caspase-8 Caspase-9 Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Caspase-8->Caspase-3 Caspase-6 Caspase-6 Caspase-3->Caspase-6 PARP PARP Caspase-3->PARP Lamin A/C Lamin A/C Caspase-6->Lamin A/C Other Substrates Other Substrates Caspase-6->Other Substrates Apoptosis Apoptosis PARP->Apoptosis Lamin A/C->Apoptosis Other Substrates->Apoptosis

Caption: Caspase-6 signaling in apoptosis.

Experimental_Workflow Experimental Workflow for Caspase-6 Inhibition Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Cell_Seeding Seed Cells Pre-incubation Pre-incubate with: - Z-VEID-FMK - Z-FA-FMK - Vehicle Apoptosis_Induction Induce Apoptosis Pre-incubation->Apoptosis_Induction Caspase_Assay Caspase-6 Activity Assay Apoptosis_Induction->Caspase_Assay Western_Blot Western Blot for Cleaved PARP Apoptosis_Induction->Western_Blot Data_Analysis Data Analysis and Comparison Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Caspase-6 inhibition workflow.

References

Orthogonal Validation of Z-LEVD-FMK's Effect on Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate mechanisms of apoptosis, the precise validation of tool compounds is paramount. This guide provides an objective comparison of the caspase-4 inhibitor, Z-LEVD-FMK, with other widely used caspase inhibitors, supported by experimental data and detailed protocols.

Unveiling the Role of this compound in Apoptosis

This compound is a cell-permeable, irreversible inhibitor of caspase-4, an enzyme primarily associated with the endoplasmic reticulum (ER) stress-induced apoptotic pathway.[1][2][3][4] Orthogonal validation of its apoptotic effect involves employing a battery of assays and comparing its performance against inhibitors targeting different points in the apoptotic cascade. This multi-faceted approach ensures that the observed effects are specifically due to the inhibition of caspase-4 and not off-target activities.

Comparative Analysis of Caspase Inhibitors

To provide a clear comparison, this guide focuses on this compound and three other key caspase inhibitors:

  • Z-VAD-FMK: A broad-spectrum or pan-caspase inhibitor that targets multiple caspases, making it a useful tool for determining if a process is caspase-dependent.[5][6][7][8][9]

  • Z-IETD-FMK: A specific inhibitor of caspase-8, the initiator caspase in the extrinsic (death receptor-mediated) apoptotic pathway.[10][11][12][13]

  • Z-LEHD-FMK: A selective inhibitor of caspase-9, the initiator caspase in the intrinsic (mitochondrial) apoptotic pathway.[14][15][16][17]

The following table summarizes the key characteristics and reported efficacy of these inhibitors.

InhibitorPrimary Target(s)Apoptotic PathwayReported Efficacy (Example)
This compound Caspase-4ER Stress-InducedReduced tunicamycin-induced apoptosis in hRPE cells by 59%.[1]
Z-VAD-FMK Pan-caspase (except Caspase-2)General ApoptosisCompletely abolished tunicamycin-induced apoptosis in hRPE cells.[5] In another study, 40 µM Z-VAD-FMK resulted in over 80% cell survival in HeLa cells treated with an apoptosis-inducing agent.[8]
Z-IETD-FMK Caspase-8, Granzyme BExtrinsicAt 20 µM, reduced camptothecin-induced apoptosis in Jurkat cells from ~42% to control levels.[10] In another study, 40 µM Z-IETD-FMK reduced Fas-induced apoptosis in Jurkat cells from 94% to 19%.[13]
Z-LEHD-FMK Caspase-9IntrinsicAt 20 µM, completely protected HCT116 and 293 cells from TRAIL-induced apoptosis.[15]

Apoptotic Signaling Pathways and Inhibitor Targets

The following diagram illustrates the major apoptotic pathways and the specific points of intervention for each of the discussed caspase inhibitors.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_er_stress ER Stress Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Ligand Binding Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Executioner Caspases Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases Z-IETD-FMK Z-IETD-FMK Z-IETD-FMK->Caspase-8 Apoptosis Apoptosis Executioner Caspases->Apoptosis Substrate Cleavage Mitochondrial Stress Mitochondrial Stress Mitochondrion Mitochondrion Mitochondrial Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation with Apaf-1 Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Executioner Caspases Z-LEHD-FMK Z-LEHD-FMK Z-LEHD-FMK->Caspase-9 ER Stress ER Stress UPR Unfolded Protein Response (UPR) ER Stress->UPR Procaspase-4 Procaspase-4 UPR->Procaspase-4 Caspase-4 Caspase-4 Procaspase-4->Caspase-4 Activation Caspase-4->Executioner Caspases This compound This compound This compound->Caspase-4 Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 Z-VAD-FMK->Executioner Caspases Z-VAD-FMK->Caspase-9 Z-VAD-FMK->Caspase-4

Caption: Apoptotic pathways and targets of various caspase inhibitors.

Experimental Workflow for Orthogonal Validation

A robust workflow for validating the effect of this compound on apoptosis involves inducing apoptosis through a relevant stimulus (e.g., an ER stressor like tunicamycin) and then assessing various apoptotic markers in the presence and absence of different caspase inhibitors.

Experimental_Workflow cluster_assays Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis (e.g., Tunicamycin for ER Stress) Cell Culture->Induce Apoptosis Treatment Groups Treatment Groups Induce Apoptosis->Treatment Groups Control Control Treatment Groups->Control This compound This compound Treatment Groups->this compound Z-VAD-FMK Z-VAD-FMK Treatment Groups->Z-VAD-FMK Z-IETD-FMK Z-IETD-FMK Treatment Groups->Z-IETD-FMK Z-LEHD-FMK Z-LEHD-FMK Treatment Groups->Z-LEHD-FMK Apoptosis Assays Apoptosis Assays Annexin V/PI Annexin V / PI Staining (Flow Cytometry) Apoptosis Assays->Annexin V/PI TUNEL Assay TUNEL Assay (Microscopy/Flow Cytometry) Apoptosis Assays->TUNEL Assay Caspase Activity Caspase-3/7 Activity (Luminescence/Fluorescence) Apoptosis Assays->Caspase Activity Data Analysis Data Analysis & Comparison Annexin V/PI->Data Analysis TUNEL Assay->Data Analysis Caspase Activity->Data Analysis

Caption: A general experimental workflow for comparing caspase inhibitors.

Experimental Protocols

Detailed methodologies for key apoptosis assays are provided below to ensure reproducibility and accurate comparison.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin-Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis in your cell line of choice using the desired method.

  • Harvest cells (including supernatant for suspension cells) and wash once with cold PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL working solution).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton™ X-100 in PBS)

  • TdT Reaction Buffer

  • TdT Enzyme

  • FITC-dUTP (or other labeled nucleotide)

  • Stop Buffer

  • Fluorescence microscope or flow cytometer

Protocol:

  • Sample Preparation:

    • Adherent cells: Grow cells on coverslips. Wash with PBS and fix with Fixation Buffer for 15 minutes at room temperature.

    • Suspension cells: Wash cells with PBS, fix in Fixation Buffer, and then cytospin onto slides.

  • Permeabilization: Wash the fixed cells with PBS and incubate with Permeabilization Buffer for 2-5 minutes on ice.

  • Labeling:

    • Prepare the TdT reaction mix according to the manufacturer's instructions (TdT enzyme, FITC-dUTP, and TdT Reaction Buffer).

    • Incubate the samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Stopping the Reaction: Add Stop Buffer and incubate for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Analysis: Mount the coverslips with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope. Alternatively, analyze the stained cells by flow cytometry.

Caspase-3/7 Activity Assay (Luminescent)

This assay quantifies the activity of the executioner caspases, caspase-3 and caspase-7.

Materials:

  • Caspase-Glo® 3/7 Reagent (containing a proluminescent substrate)

  • White-walled multi-well plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with apoptosis inducers and caspase inhibitors as required.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each sample using a luminometer.

Conclusion

The orthogonal validation of this compound's effect on apoptosis requires a multi-pronged approach. By comparing its efficacy against a panel of caspase inhibitors with distinct specificities, researchers can confidently attribute its anti-apoptotic effects to the inhibition of caspase-4. The use of multiple, mechanistically different apoptosis assays, as detailed in this guide, is crucial for generating robust and reliable data. This comprehensive approach will ultimately lead to a more precise understanding of the role of ER stress and caspase-4 in programmed cell death and aid in the development of targeted therapeutics.

References

Z-LEVD-FMK: A Comparative Analysis of its Anti-Apoptotic Efficacy in Retinal Pigment Epithelial and Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the effects of Z-LEVD-FMK, a potent caspase-4 inhibitor, on induced apoptosis in two distinct human cell lines: human Retinal Pigment Epithelial (hRPE) cells and the neuroblastoma cell line SK-N-SH. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's performance supported by experimental data.

This compound is a cell-permeable fluoromethyl ketone peptide inhibitor that specifically targets caspase-4, an enzyme implicated in the inflammatory cascade and endoplasmic reticulum (ER) stress-induced apoptosis. By understanding its differential effects across various cell types, researchers can better ascertain its therapeutic potential in a range of pathological conditions.

Quantitative Comparison of this compound Efficacy

The following table summarizes the quantitative effects of this compound on apoptosis in hRPE and SK-N-SH cells based on published experimental findings. In both studies, apoptosis was induced by tunicamycin, a known inducer of ER stress.

Cell TypeApoptosis InducerThis compound ConcentrationEfficacyReference
Human Retinal Pigment Epithelial (hRPE) cellsTunicamycin (10 µM)2 µM- 62% reduction in apoptosis at 24 hours- 53% reduction in apoptosis at 48 hours[Bian et al., 2009]
Human Neuroblastoma SK-N-SH cellsTunicamycinNot specified in abstractAttenuated cell death[Nakagawa et al., 2000]

Mechanism of Action: Caspase-4 Signaling Pathway

This compound exerts its anti-apoptotic effect by inhibiting caspase-4, a key initiator caspase in the ER stress pathway. The following diagram illustrates the signaling cascade.

Caspase4_Pathway Caspase-4 Mediated Apoptotic Pathway ER_Stress ER Stress (e.g., Tunicamycin) Procaspase4 Pro-caspase-4 ER_Stress->Procaspase4 activates Caspase4 Active Caspase-4 Procaspase4->Caspase4 Procaspase9 Pro-caspase-9 Caspase4->Procaspase9 cleaves ZLEVD This compound ZLEVD->Caspase4 inhibits Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes TUNEL_Workflow A 1. Cell Fixation (e.g., 4% Paraformaldehyde) B 2. Permeabilization (e.g., 0.1% Triton X-100) A->B C 3. TdT Labeling (TdT enzyme + labeled dUTPs) B->C D 4. Detection (Fluorescence Microscopy or Flow Cytometry) C->D

Safety Operating Guide

Proper Disposal of Z-LEVD-FMK: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This guide provides essential information and step-by-step procedures for the safe disposal of Z-LEVD-FMK, a cell-permeable caspase-4 inhibitor. Adherence to these protocols is crucial for minimizing environmental impact and maintaining a safe research environment.

This compound, while not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), should be handled with the care accorded to all laboratory chemicals. Disposal must always comply with local, state, and federal regulations.

Key Handling and Safety Parameters

For quick reference, the following table summarizes essential safety and handling information for this compound.

ParameterGuideline
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.
Engineering Controls Ensure adequate ventilation. An accessible safety shower and eye wash station should be available.
Accidental Release Measures Absorb spills with inert material (e.g., diatomite, universal binders). Decontaminate surfaces with alcohol.
Storage of Stock Solutions Store at -80°C for up to 6 months or at -20°C for up to 1 month.
Environmental Precautions Prevent leakage or spillage from entering drains or water courses.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste, including unused solutions, contaminated labware, and spill cleanup materials.

1. Waste Segregation and Collection:

  • Solid Waste:
  • Collect all contaminated solid waste, including unused or expired this compound powder, contaminated personal protective equipment (gloves, gowns), and lab materials (e.g., weigh boats, pipette tips, bench paper).
  • Place these materials in a designated, leak-proof container lined with a heavy-duty plastic bag.
  • Clearly label the container as "Non-hazardous Laboratory Waste" or as required by your institution's specific guidelines.
  • Liquid Waste:
  • Collect all aqueous solutions containing this compound, including experimental media and buffer rinses.
  • Store in a clearly labeled, sealed, and chemically compatible container.
  • For solutions of this compound in organic solvents (e.g., DMSO), collect this waste in a designated "Organic Solvent Waste" container. Do not mix with aqueous waste.

2. Empty Container Disposal:

  • Empty containers that held the pure this compound compound should be managed as chemical waste.
  • Triple-rinse the container with a suitable solvent (e.g., ethanol or methanol).
  • Collect the rinsate (the solvent from rinsing) and dispose of it as liquid chemical waste.
  • After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's recycling or waste management policies.

3. Spill and Decontamination Procedures:

  • In the event of a spill, evacuate the immediate area.
  • Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
  • For liquid spills, cover with an absorbent material. For solid spills, carefully cover with a damp absorbent paper to avoid raising dust.
  • Collect all cleanup materials into the designated solid laboratory waste container.
  • Thoroughly decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

4. Final Disposal:

  • Once a waste container is full, or if it has been in storage for an extended period, schedule a pickup with your institution's Environmental Health and Safety (EHS) department.
  • Follow your institution's specific procedures for requesting a hazardous or chemical waste collection.
  • While this compound is not classified as hazardous, it is good practice to have it disposed of via a professional chemical waste management service, which will likely involve high-temperature incineration.[1]
  • Never dispose of this compound or its containers in the regular trash or down the drain.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

G cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Final Disposal Unused this compound Unused this compound Solid Waste Container Solid Waste Container Unused this compound->Solid Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Container Aqueous Solutions Aqueous Solutions Aqueous Waste Container Aqueous Waste Container Aqueous Solutions->Aqueous Waste Container Organic Solutions Organic Solutions Organic Solvent Waste Organic Solvent Waste Organic Solutions->Organic Solvent Waste EHS Pickup EHS Pickup Solid Waste Container->EHS Pickup Aqueous Waste Container->EHS Pickup Organic Solvent Waste->EHS Pickup Incineration Incineration EHS Pickup->Incineration

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Z-LEVD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Z-LEVD-FMK

This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling this compound. While this guide is based on available data for similar compounds and general laboratory best practices, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and emergency procedures.

Hazard Assessment

This compound is a cell-permeable caspase-4 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for structurally related fluoromethylketone (FMK) peptide inhibitors, such as Z-DEVD-FMK, indicate that they are not classified as hazardous substances.[1] However, as with any chemical reagent, caution should be exercised. The primary routes of potential exposure are inhalation, ingestion, and skin or eye contact.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment should be worn at all times when handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Not generally required under normal handling of small quantities. If creating aerosols or handling large quantities, a fume hood should be used.

Operational Plan

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment and ensuring the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the product name and CAS number (1135688-25-3) match the order.

  • Storage: Store the unopened product in a freezer at the recommended temperature. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the compound into single-use vials upon first use.

Storage ConditionDuration
-80°C Up to 6 months
-20°C Up to 1 month
Preparation of Stock Solutions
  • Solvent Selection: this compound is typically dissolved in dimethyl sulfoxide (DMSO).

  • Weighing: If handling the powdered form, weigh the required amount in a chemical fume hood or on a balance with a draft shield to minimize inhalation of any airborne particles.

  • Dissolution: Add the appropriate volume of solvent to the vial containing the compound. Vortex briefly to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage of Aliquots: Store the aliquots at -20°C or -80°C as per the storage guidelines.

Experimental Use
  • Thawing: When ready to use, thaw the required aliquot at room temperature.

  • Dilution: Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium or buffer.

  • Handling: All handling of the compound and its solutions should be performed in a designated and clean workspace, such as a laminar flow hood for cell culture experiments.

Disposal Plan

All waste materials contaminated with this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste.

  • Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.

  • Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent after handling the compound.

Experimental Workflow Diagram

G cluster_receiving Receiving cluster_storage Storage cluster_preparation Stock Solution Preparation cluster_use Experimental Use cluster_disposal Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect verify Verify Compound inspect->verify store Store at -20°C or -80°C verify->store weigh Weigh Compound store->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot label_aliquots Label Aliquots aliquot->label_aliquots store_aliquots Store Aliquots at -20°C or -80°C label_aliquots->store_aliquots thaw Thaw Aliquot store_aliquots->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid decontaminate Decontaminate Surfaces experiment->decontaminate

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。